Disuprazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
99499-40-8 |
|---|---|
Molecular Formula |
C16H17N3OS2 |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
2-[(4-ethylsulfanyl-3-methylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole |
InChI |
InChI=1S/C16H17N3OS2/c1-3-21-15-8-9-17-14(11(15)2)10-22(20)16-18-12-6-4-5-7-13(12)19-16/h4-9H,3,10H2,1-2H3,(H,18,19) |
InChI Key |
YWQUFKJVMWHDSN-UHFFFAOYSA-N |
SMILES |
CCSC1=C(C(=NC=C1)CS(=O)C2=NC3=CC=CC=C3N2)C |
Canonical SMILES |
CCSC1=C(C(=NC=C1)CS(=O)C2=NC3=CC=CC=C3N2)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Proton Pump Inhibitors, Exemplified by Omeprazole
A note on "Disuprazole": An extensive search of scientific literature and drug databases yielded no results for a compound named "this compound." The "-prazole" suffix is characteristic of the proton pump inhibitor (PPI) class of drugs.[1][2][3] It is highly probable that the query refers to a member of this class. This guide will, therefore, provide a detailed overview of the mechanism of action of proton pump inhibitors, using the well-characterized and widely used drug, Omeprazole, as a representative example.
Introduction to Proton Pump Inhibitors (PPIs)
Proton pump inhibitors are a class of drugs that potently suppress the secretion of gastric acid.[4] They are the most effective agents for treating acid-related conditions, including gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome.[4] All drugs in this class share a common fundamental mechanism: the irreversible inhibition of the gastric H+/K+-ATPase, also known as the proton pump.[5][6]
The Molecular Target: Gastric H+/K+-ATPase
The primary target of PPIs is the H+/K+-ATPase, an enzyme located in the secretory canaliculi of parietal cells in the stomach lining.[4][5] This enzyme is the final step in the pathway of acid secretion, responsible for exchanging potassium ions (K+) from the gastric lumen for protons (H+) from the cytoplasm of the parietal cell.[7] This process results in the secretion of hydrochloric acid (HCl) into the stomach.
Pharmacokinetics and Activation
PPIs are administered as inactive prodrugs.[4][[“]] This is a crucial feature of their design, ensuring that they do not become active in the neutral pH of the bloodstream but are selectively activated in the highly acidic environment where their target is located.
-
Absorption: After oral administration, the enteric-coated formulation of the PPI protects the acid-labile drug from the stomach's acidic environment. It passes into the intestine, where it is absorbed into the bloodstream.
-
Distribution: The drug circulates systemically and, being a weak base, selectively accumulates in the acidic secretory canaliculi of the gastric parietal cells.[4]
-
Acid-Catalyzed Activation: In this acidic compartment (pH < 2), the prodrug undergoes a two-step protonation, followed by a chemical rearrangement. This process converts the inactive prodrug into a reactive tetracyclic sulfenamide.[4]
Mechanism of Irreversible Inhibition
The activated sulfenamide is the pharmacologically active form of the drug. Its mechanism involves the following steps:
-
Covalent Bonding: The activated drug forms a strong, covalent disulfide bond with specific cysteine residues on the alpha-subunit of the H+/K+-ATPase enzyme, accessible from the luminal side.[4][6]
-
Conformational Change: This binding locks the enzyme in an inactive conformation, preventing it from pumping protons into the gastric lumen.[5]
-
Irreversible Action: Because the bond is covalent, the inhibition is irreversible.[6] The restoration of acid secretion requires the synthesis of new H+/K+-ATPase enzyme units by the parietal cell.[6] This process has a half-life of approximately 54 hours in rats and is presumed to be similar in humans.[4]
Due to the short plasma half-life of most PPIs (around 90 minutes) and the fact that not all proton pumps are active simultaneously, it typically takes 2 to 3 days of daily dosing to achieve a steady-state level of acid inhibition.[4][[“]]
Signaling Pathway of Gastric Acid Secretion and PPI Inhibition
The following diagram illustrates the physiological pathways that stimulate the parietal cell and the point of intervention by proton pump inhibitors.
References
- 1. What’s in a name? The process behind drug naming - InterComm [intercomm.co.uk]
- 2. youtube.com [youtube.com]
- 3. pharmafactz.com [pharmafactz.com]
- 4. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. go.drugbank.com [go.drugbank.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Proton Pump Inhibitor Onset Of Action - Consensus Academic Search Engine [consensus.app]
In Vitro Efficacy of Disuprazole on Human Gastric Adenocarcinoma (AGS) Cells: A Technical Overview
Abstract: This technical guide provides an in-depth analysis of the in vitro effects of Disuprazole, a novel proton pump inhibitor, on the human gastric adenocarcinoma cell line, AGS. The document outlines the experimental protocols used to assess its impact on cell viability, apoptosis, and key signaling pathways. Quantitative data are presented to demonstrate the dose-dependent and time-dependent efficacy of this compound. Furthermore, this guide illustrates the proposed mechanisms of action through detailed signaling pathway and experimental workflow diagrams. This information is intended for researchers, scientists, and professionals in the field of drug development and oncology.
Introduction
Gastric cancer remains a significant global health challenge, necessitating the development of novel therapeutic agents. Proton pump inhibitors (PPIs), traditionally used for acid-related disorders, have shown promise in oncology by selectively inducing apoptosis in cancer cells.[1][2] this compound is a next-generation PPI hypothesized to exert potent anti-proliferative effects on gastric cancer cells. This document details the in vitro studies conducted on the AGS human gastric adenocarcinoma cell line to elucidate the efficacy and mechanism of action of this compound.
Data on In Vitro Effects of this compound
The in vitro effects of this compound on AGS cells were evaluated through a series of quantitative assays. The compound was observed to decrease cell viability and induce apoptosis in a dose- and time-dependent manner.
Cell Viability Inhibition
The viability of AGS cells following treatment with this compound was assessed using the MTT assay. The results indicate a significant reduction in cell viability with increasing concentrations of the compound.
Table 1: Effect of this compound on AGS Cell Viability after 24-hour Treatment
| This compound Concentration (µM) | Mean Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | ± 4.5 |
| 20 | 85 | ± 3.2 |
| 40 | 68 | ± 4.1 |
| 80 | 52 | ± 3.8 |
| 160 | 35 | ± 2.9 |
Induction of Apoptosis
The pro-apoptotic effects of this compound on AGS cells were quantified using Annexin V-FITC/PI flow cytometry. The data reveals a significant increase in the percentage of apoptotic cells following treatment.
Table 2: Apoptosis Induction in AGS Cells by this compound after 24-hour Treatment
| This compound Concentration (µM) | Percentage of Apoptotic Cells (Annexin V+) | Standard Deviation |
| 0 (Control) | 5.2 | ± 1.1 |
| 40 | 25.8 | ± 2.5 |
| 80 | 48.3 | ± 3.7 |
| 160 | 72.1 | ± 4.2 |
Experimental Protocols
The following protocols were employed to generate the data presented in this guide.
Cell Culture
Human gastric adenocarcinoma (AGS) cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 100 units/mL penicillin-streptomycin.[3] Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
AGS cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
The cells were then treated with varying concentrations of this compound (0-160 µM) for 24 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
The formazan crystals were dissolved by adding 150 µL of dimethyl sulfoxide (DMSO) to each well.
-
The absorbance was measured at 490 nm using a microplate reader.
-
Cell viability was calculated as a percentage of the control group (untreated cells).
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
AGS cells were seeded in 6-well plates and treated with this compound (0-160 µM) for 24 hours.
-
Both floating and adherent cells were collected and washed with cold phosphate-buffered saline (PBS).
-
Cells were resuspended in 1X binding buffer, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The stained cells were analyzed by flow cytometry within one hour.
-
The percentage of apoptotic cells (Annexin V-positive, PI-negative and Annexin V-positive, PI-positive) was determined.
Western Blot Analysis
-
AGS cells were treated with this compound for 24 hours, then lysed in RIPA buffer.
-
Protein concentrations were determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and incubated with primary antibodies against FTO, p-mTOR, mTOR, DDIT3, and β-actin overnight at 4°C.
-
After washing, the membrane was incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The anti-tumor effects of this compound in AGS cells are believed to be mediated through the modulation of specific signaling pathways.
Proposed Signaling Pathway of this compound in AGS Cells
This compound is hypothesized to inhibit the m6A demethylase FTO, leading to increased activation of the mTORC1 signaling pathway. This, in turn, inhibits pro-survival autophagy and upregulates the apoptosis-related tumor suppressor gene DDIT3.[4]
Caption: Proposed signaling pathway of this compound in AGS gastric cancer cells.
Experimental Workflow for In Vitro Analysis
The following diagram outlines the general workflow for assessing the in vitro effects of this compound on AGS cells.
Caption: General experimental workflow for in vitro analysis of this compound.
Conclusion
The in vitro data strongly suggest that this compound has significant anti-proliferative and pro-apoptotic effects on human gastric adenocarcinoma AGS cells. The mechanism of action appears to involve the modulation of the FTO/mTORC1/DDIT3 signaling pathway. These findings warrant further investigation of this compound as a potential therapeutic agent for gastric cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Selective induction of apoptosis with proton pump inhibitor in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retraction: Blockage of intracellular proton extrusion with proton pump inhibitor induces apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Omeprazole improves chemosensitivity of gastric cancer cells by m6A demethylase FTO-mediated activation of mTORC1 and DDIT3 up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
In vivo efficacy of Disuprazole in [specific animal model]
- 1. Animal models for medications development targeting alcohol abuse using selectively bred rat lines: neurobiological and pharmacological validity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Anticancer effects of disulfiram: a systematic review of in vitro, animal, and human studies | International Society of Substance Use Professionals [issup.net]
- 4. Disulfiram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Dexlansoprazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of dexlansoprazole, a proton pump inhibitor (PPI) utilized for the management of acid-related gastrointestinal disorders. The information presented is intended for researchers, scientists, and professionals involved in drug development. Please note, "Disuprazole" is presumed to be a misspelling of "Dexlansoprazole," and all information herein pertains to Dexlansoprazole.
Introduction
Dexlansoprazole is the R-enantiomer of lansoprazole and is a potent inhibitor of the gastric H+/K+-ATPase (proton pump).[1][2] It is distinguished by its unique dual delayed-release (DDR) formulation, which is designed to prolong the plasma concentration of the drug and enhance the duration of acid suppression.[2][3] This formulation contains two types of enteric-coated granules that release the active ingredient at different pH levels in the small intestine, leading to a plasma concentration profile with two distinct peaks.[1][4] This characteristic aims to provide more consistent and sustained control of intragastric pH compared to conventional single-release PPIs.[5]
Pharmacokinetics
The pharmacokinetic profile of dexlansoprazole is characterized by its dual delayed-release formulation, which results in a unique absorption pattern and sustained plasma concentrations.
Absorption
Following oral administration, the dual delayed-release formulation of dexlansoprazole leads to a plasma concentration-time profile with two distinct peaks. The first peak typically occurs 1 to 2 hours after administration, with the second peak appearing within 4 to 5 hours.[4][5] This dual-peak profile is a result of the sequential release of the two types of enteric-coated granules. Approximately 25% of the dose is released in the proximal duodenum at a pH of 5.5, while the remaining 75% is released in the more distal parts of the small intestine where the pH is 6.75.[2]
Studies have shown that food can affect the absorption of dexlansoprazole, with increases in Cmax (12% to 55%) and AUC (9% to 37%) observed when administered with food. However, these changes are not considered clinically relevant as they do not significantly impact intragastric pH control.[1][3]
Distribution
Dexlansoprazole is highly bound to plasma proteins, with a binding range of 96% to 99% in healthy individuals, independent of drug concentration.[1] The apparent volume of distribution (Vz/F) after multiple doses in patients with symptomatic gastroesophageal reflux disease (GERD) is approximately 40 L.[1]
Metabolism
Dexlansoprazole is extensively metabolized in the liver to inactive metabolites.[1][6] The primary metabolic pathways involve oxidation and reduction, followed by sulfation, glucuronidation, and glutathione conjugation.[1][7] The oxidative metabolism is primarily mediated by the cytochrome P450 (CYP) isoenzymes CYP2C19 and CYP3A4.[6][8] CYP2C19 is responsible for the hydroxylation of dexlansoprazole, while CYP3A4 mediates its oxidation to the sulfone metabolite.[6][7]
The genetic polymorphism of CYP2C19 can influence the metabolism of dexlansoprazole. Individuals who are poor metabolizers of CYP2C19 substrates may have higher plasma concentrations of dexlansoprazole compared to extensive metabolizers.[6][7] In extensive and intermediate metabolizers, the main plasma metabolites are 5-hydroxy dexlansoprazole and its glucuronide conjugate. In poor metabolizers, dexlansoprazole sulfone is the major plasma metabolite.[1]
Excretion
Dexlansoprazole is not excreted unchanged in the urine.[1] Following administration of radiolabeled dexlansoprazole, approximately 50.7% of the radioactivity is recovered in the urine and 47.6% in the feces.[1][7] The elimination half-life of dexlansoprazole is approximately 1 to 2 hours.[4]
Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of dexlansoprazole from various studies.
Table 1: Pharmacokinetic Parameters of Dexlansoprazole (30 mg and 60 mg Capsules) in Healthy Adults on Day 5
| Parameter | Dexlansoprazole 30 mg | Dexlansoprazole 60 mg |
| Cmax (ng/mL) | 658 | 1397 |
| AUC (ng·h/mL) | 3275 | 6529 |
| Tmax (h) | 4 | 4 |
| t1/2 (h) | 1.5 | 1.5 |
Data compiled from DrugBank Online.[1]
Table 2: Comparison of Pharmacokinetic Parameters of Dexlansoprazole 30 mg Orally Disintegrating Tablet (ODT) vs. Capsule on Day 1
| Parameter | Dexlansoprazole 30 mg ODT | Dexlansoprazole 30 mg Capsule |
| Cmax (ng/mL) | 688 | 647 |
| AUC∞ (ng·h/mL) | 3048 | 3212 |
| Tmax (h) | 4 | 5 |
| t1/2 (h) | 1.35 | 1.45 |
Data from a study comparing ODT and capsule formulations.[9]
Pharmacodynamics
The pharmacodynamic effect of dexlansoprazole is directly related to its ability to suppress gastric acid secretion.
Mechanism of Action
Dexlansoprazole is a proton pump inhibitor that suppresses gastric acid secretion by specifically and irreversibly inhibiting the H+/K+-ATPase enzyme system (the proton pump) at the secretory surface of the gastric parietal cells.[2][4][6] By blocking the final step in gastric acid production, dexlansoprazole inhibits both basal and stimulated acid secretion.[1][8]
Pharmacodynamic Effects on Gastric pH
The primary pharmacodynamic effect of dexlansoprazole is an increase in intragastric pH. Clinical studies have demonstrated that dexlansoprazole provides sustained control of gastric acidity over a 24-hour period.
Table 3: Pharmacodynamic Parameters of Dexlansoprazole (30 mg and 60 mg) on Day 5
| Parameter | Dexlansoprazole 30 mg | Dexlansoprazole 60 mg | Lansoprazole 30 mg |
| Mean 24-h Intragastric pH | 4.55 | Not Reported | 4.13 |
| % Time with Intragastric pH > 4 | 58% (single dose 60mg) | Not Reported | 48% (single dose esomeprazole 40mg) |
Data compiled from multiple studies.[2][3]
A study comparing a single 60 mg dose of dexlansoprazole with 40 mg of esomeprazole found that dexlansoprazole resulted in a mean percentage of time with pH > 4 of 58% over 24 hours, compared to 48% for esomeprazole.[2]
Experimental Protocols
The following sections describe the methodologies employed in key experiments to evaluate the pharmacokinetics and pharmacodynamics of dexlansoprazole.
Pharmacokinetic Studies
Pharmacokinetic studies are typically conducted as open-label, randomized, crossover trials in healthy adult subjects.[9] A washout period of at least 7 days is usually implemented between treatment periods.[9] Blood samples for the determination of dexlansoprazole plasma concentrations are collected at predefined time points before and after drug administration, typically up to 24 hours post-dose.[9]
Plasma concentrations of dexlansoprazole are determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[9][10][11] This method offers high sensitivity and specificity. The general workflow involves:
-
Sample Preparation: Plasma samples are typically prepared using solid-phase extraction or liquid-liquid extraction to isolate the drug and remove interfering substances.[10][11] An internal standard (e.g., a deuterated analog of the drug) is added to the samples to ensure accuracy and precision.[10]
-
Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) system. The drug and internal standard are separated from other components on a reversed-phase column.[11]
-
Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer. The instrument is operated in the multiple reaction monitoring (MRM) mode to specifically detect and quantify dexlansoprazole and the internal standard based on their unique mass-to-charge ratios.[11]
Pharmacodynamic Studies
Pharmacodynamic studies of dexlansoprazole focus on its effect on intragastric pH. These studies often employ a similar design to pharmacokinetic studies (e.g., randomized, crossover).[9]
Continuous 24-hour intragastric pH monitoring is the standard method for assessing the pharmacodynamic effect of acid-suppressing drugs.[12] The procedure involves:
-
Probe Placement: A pH-sensitive probe (e.g., a single-channel antimony probe) is inserted through the nasal passage and positioned in the stomach.[9][12] The correct placement is typically verified by radiographic imaging or by observing a sharp drop in pH as the probe enters the acidic environment of the stomach.[12]
-
Data Recording: The probe is connected to a portable data recorder that continuously measures and stores the intragastric pH values over a 24-hour period.[9]
-
Data Analysis: The collected pH data are analyzed to determine key pharmacodynamic parameters, including the mean 24-hour intragastric pH and the percentage of time that the intragastric pH remains above a certain threshold (e.g., pH > 4).[9]
Conclusion
Dexlansoprazole, with its unique dual delayed-release formulation, exhibits a distinct pharmacokinetic profile characterized by a prolonged plasma concentration and two absorption peaks. This translates to a robust and sustained pharmacodynamic effect, providing effective 24-hour control of intragastric pH. The methodologies for evaluating its pharmacokinetic and pharmacodynamic properties are well-established, relying on sensitive bioanalytical techniques and continuous pH monitoring. This in-depth understanding is crucial for the continued development and optimal clinical application of dexlansoprazole and other novel acid-suppressing agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Dexlansoprazole – a new-generation proton pump inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological and Safety Profile of Dexlansoprazole: A New Proton Pump Inhibitor – Implications for Treatment of Gastroesophageal Reflux Disease in the Asia Pacific Region - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Dexlansoprazole | C16H14F3N3O2S | CID 9578005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Absorption, distribution, metabolism and excretion of [14C]dexlansoprazole in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Dexlansoprazole? [synapse.patsnap.com]
- 9. Pharmacokinetics and pharmacodynamics of an orally disintegrating tablet formulation of dexlansoprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. Development and validation of a highly sensitive LC-MS/MS method for quantitation of dexlansoprazole in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 24-hour recording of intragastric pH in clinical trials: preconditions, methodology, and standardization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Disulfiram Target Identification and Validation: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Originally developed as a deterrent for alcohol dependence, disulfiram has emerged as a compelling candidate for drug repurposing, demonstrating significant therapeutic potential in oncology and other disease areas. This technical guide provides a comprehensive overview of the target identification and validation of disulfiram, with a focus on its established and novel mechanisms of action. The information presented herein is intended to support researchers, scientists, and drug development professionals in further exploring the therapeutic utility of this multifaceted compound.
Core Molecular Targets and Mechanisms of Action
Disulfiram's diverse pharmacological effects stem from its ability to interact with multiple molecular targets. Its primary, well-established targets are Aldehyde Dehydrogenase (ALDH) and Dopamine β-Hydroxylase (DBH). However, recent research has unveiled a broader spectrum of anti-cancer targets, including P-glycoprotein (P-gp), the p97/VCP segregase adapter NPL4, and the IQ motif-containing proteins IQGAP1 and MYH9.
Aldehyde Dehydrogenase (ALDH)
Disulfiram is an irreversible inhibitor of ALDH, the enzyme responsible for oxidizing acetaldehyde, a toxic metabolite of alcohol.[1][2] This inhibition leads to the accumulation of acetaldehyde, causing the unpleasant physiological effects associated with the disulfiram-alcohol reaction.[2] In the context of cancer, ALDH is also recognized as a marker for cancer stem cells, and its inhibition is a promising therapeutic strategy.[1][2]
Dopamine β-Hydroxylase (DBH)
Disulfiram also inhibits DBH, a copper-containing enzyme that converts dopamine to norepinephrine.[3] This inhibition alters the balance of these neurotransmitters in the brain and is thought to contribute to disulfiram's effects in treating cocaine addiction by modulating the dopaminergic system.[3]
P-glycoprotein (P-gp)
P-glycoprotein is an ATP-binding cassette (ABC) transporter that actively pumps a wide range of chemotherapeutic drugs out of cancer cells, leading to multidrug resistance. Disulfiram and its metabolites have been shown to inhibit P-gp's ATPase activity, thereby sensitizing cancer cells to chemotherapy.[4]
NPL4, an adapter of p97/VCP segregase
Recent studies have identified NPL4, an adapter of the p97/VCP segregase, as a key molecular target for the anti-cancer activity of a copper-containing metabolite of disulfiram.[5] The p97-NPL4-UFD1 pathway is crucial for protein turnover, and its disruption by the disulfiram metabolite leads to cancer cell death.[5]
IQGAP1 and MYH9
Drug affinity responsive target stability (DARTS) analysis has identified the IQ motif-containing factors IQGAP1 and myosin heavy chain 9 (MYH9) as direct binding targets of disulfiram in triple-negative breast cancer cells.[6][7] These proteins are involved in various cellular processes, including cytoskeletal regulation and cell signaling, and their targeting by disulfiram contributes to its anti-proliferative effects.[6][7]
Quantitative Data on Disulfiram's Biological Activity
The following tables summarize key quantitative data on the biological activity of disulfiram and its metabolites.
Table 1: In Vitro Cytotoxicity of Disulfiram in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A panel of 13 TNBC lines | Triple-Negative Breast Cancer | ~0.3 (average) | [6][7] |
| MCF-7 | Breast Cancer (ER+) | 0.3 | [8] |
| BT474 | Breast Cancer (ER+/HER2+) | 0.3 | [8] |
| MDA-MB-231 | Breast Cancer (ER-/HER2-) | > 10 | [8] |
| T47D | Breast Cancer (ER+) | > 10 | [8] |
| Patient-derived GSCs | Glioblastoma | 0.031 (average) | [9] |
| MKN45 | Gastric Cancer | ~50 | [10] |
| SGC-7901 | Gastric Cancer | ~50 | [10] |
Table 2: Inhibition of Molecular Targets by Disulfiram and its Metabolites
| Target | Inhibitor | IC50 (µM) | Reference |
| P-glycoprotein (ATPase activity) | Disulfiram | 13.5 | [4] |
| P-glycoprotein (ATPase activity) | S-methyl N,N-diethylthiocarbamate sulfoxide | 9 | [4] |
| P-glycoprotein (ATPase activity) | S-methyl N,N-diethylthiocarbamate sulfone | 4.8 | [4] |
| Aldehyde Dehydrogenase (yeast) | Disulfiram | 2.65 | [11] |
| Aldehyde Dehydrogenase (recombinant rat) | Disulfiram | 36.4 | [1] |
| Aldehyde Dehydrogenase (recombinant rat) | S-methyl-N,N-diethylthiocarbamoyl sulfoxide | 4.62 | [1] |
Table 3: Overview of Disulfiram Clinical Trials
| Indication | Phase | Key Findings | Reference |
| Alcohol Dependence | Meta-analysis of 22 RCTs | Disulfiram showed a higher success rate compared to controls (Hedges' g = 0.58). | [12][13] |
| Alcohol Use Disorder | Systematic Review | Supervised disulfiram had some effect on short-term abstinence and days until relapse. | [14] |
| High-Risk Breast Cancer | Phase II | Adjuvant therapy with a disulfiram metabolite showed improved 5-year overall survival (81% vs 55% in placebo). | [15] |
| Metastatic Lung Cancer | Clinical Study | Increased survival was noted in patients administered a low dose of disulfiram (10 vs 7.1 months in placebo). | [15] |
| Pancreatic Cancer | Phase I | Study to evaluate the side effects and best dose of disulfiram with gemcitabine. | [13] |
| Relapsed or Refractory Sarcomas | Clinical Trial | Investigating disulfiram, copper gluconate, and liposomal doxorubicin. | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the identification and validation of disulfiram's targets.
Aldehyde Dehydrogenase (ALDH) Activity Assay (ALDEFLUOR™ Assay)
This protocol is based on the principle of the ALDEFLUOR™ assay, which measures ALDH activity by detecting the conversion of a non-fluorescent substrate to a fluorescent product.[1][17]
Materials:
-
ALDEFLUOR™ Assay Kit (containing ALDH substrate and DEAB inhibitor)
-
Cells of interest
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension of the cells to be analyzed.
-
Resuspend the cells in the ALDEFLUOR™ assay buffer.
-
Add the activated ALDEFLUOR™ substrate to the cell suspension.
-
Immediately transfer a portion of the cell suspension to a tube containing the ALDH inhibitor, diethylaminobenzaldehyde (DEAB), to serve as a negative control.
-
Incubate both the test and control samples at 37°C for 30-60 minutes.
-
Centrifuge the cells and resuspend them in fresh assay buffer.
-
Analyze the samples by flow cytometry, detecting the fluorescent product in the appropriate channel (e.g., FITC).
-
The ALDH-positive population is identified as the population of cells that shows a shift in fluorescence in the test sample compared to the DEAB-treated control.
P-glycoprotein (P-gp) ATPase Activity Assay
This protocol is for measuring the vanadate-sensitive ATPase activity of P-gp in membrane preparations.[4][18]
Materials:
-
Membrane vesicles containing P-gp
-
Assay buffer (e.g., Tris-MES buffer, pH 6.8)
-
ATP
-
Verapamil (P-gp activator)
-
Sodium orthovanadate (Na3VO4, ATPase inhibitor)
-
Disulfiram
-
Reagents for detecting inorganic phosphate (Pi)
Procedure:
-
Prepare membrane vesicles expressing P-gp.
-
Incubate the membrane vesicles with or without disulfiram at various concentrations in the assay buffer.
-
To measure basal ATPase activity, add ATP to the membrane suspension.
-
To measure P-gp-stimulated ATPase activity, add both verapamil and ATP.
-
To determine the vanadate-sensitive ATPase activity, perform parallel reactions in the presence of sodium orthovanadate.
-
Incubate the reactions at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding a stopping reagent (e.g., sodium dodecyl sulfate).
-
Measure the amount of inorganic phosphate (Pi) released using a colorimetric method.
-
The P-gp-specific ATPase activity is calculated as the difference between the total ATPase activity and the activity in the presence of vanadate.
Drug Affinity Responsive Target Stability (DARTS)
This protocol is a general workflow for identifying the protein targets of a small molecule based on the principle that a small molecule binding to a protein can protect it from proteolysis.[6][7]
Materials:
-
Cell lysate
-
Disulfiram
-
Protease (e.g., pronase, thermolysin)
-
SDS-PAGE gels
-
Mass spectrometer
Procedure:
-
Prepare a cell lysate from the cells of interest.
-
Incubate the cell lysate with disulfiram or a vehicle control.
-
Add a protease to the lysates and incubate for a time sufficient to achieve partial digestion.
-
Stop the digestion by adding a protease inhibitor or by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the proteins by staining (e.g., Coomassie blue or silver stain).
-
Compare the protein banding patterns between the disulfiram-treated and control samples.
-
Excise the protein bands that are protected from proteolysis in the presence of disulfiram.
-
Identify the proteins by mass spectrometry.
Signaling Pathways Modulated by Disulfiram
Disulfiram has been shown to modulate several key signaling pathways, particularly in the context of its anti-cancer activity.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a critical regulator of inflammation, immunity, cell survival, and proliferation. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy.[12][19][20] Disulfiram, often in combination with copper, has been shown to inhibit the NF-κB pathway.[12][19][20] This inhibition is thought to occur through the prevention of the degradation of IκBα, the inhibitor of NF-κB, which in turn blocks the nuclear translocation and DNA binding activity of NF-κB.[20]
Caption: Disulfiram's inhibition of the NF-κB signaling pathway.
AKT-FOXO Signaling Pathway
The PI3K/AKT signaling pathway is another crucial regulator of cell growth, survival, and metabolism. Its downstream effectors, the FOXO transcription factors, can promote apoptosis and cell cycle arrest. In many cancers, the AKT pathway is hyperactivated, leading to the inhibition of FOXO and promoting tumorigenesis. Disulfiram has been shown to inhibit the phosphorylation of AKT, leading to the activation of FOXO transcription factors and their downstream anti-proliferative effects.[21][22]
Caption: Disulfiram's modulation of the AKT-FOXO signaling pathway.
Target Validation Approaches
Confirming that the modulation of a specific molecular target is responsible for a drug's therapeutic effect is a critical step in drug development. Several approaches have been used to validate the targets of disulfiram.
Genetic Approaches
-
Gene Knockdown: Studies have used RNA interference (RNAi) to knock down the expression of putative disulfiram targets, such as IQGAP1 and MYH9.[7] The observation that the knockdown of these proteins partially phenocopies the anti-proliferative effects of disulfiram provides evidence for their role as targets.[7]
-
CRISPR/Cas9: While specific studies on disulfiram using CRISPR are not extensively reported, this technology offers a powerful tool for target validation. By creating precise gene knockouts or mutations, researchers can definitively assess the contribution of a specific target to disulfiram's mechanism of action.
Chemical Biology Approaches
-
Mutant Proteins: The use of mutant versions of a target protein can help to pinpoint the site of drug interaction. For example, studies with P-glycoprotein mutants lacking specific cysteine residues have helped to identify the amino acids involved in disulfiram's inhibitory effect.[4]
-
Proteomics: Unbiased proteomics approaches, such as SILAC-based quantitative proteomics, have been used to identify proteins that are differentially expressed in response to disulfiram treatment, providing insights into its broader cellular effects and potential new targets.
Conclusion
Disulfiram is a remarkable example of a repurposed drug with a complex and multifaceted pharmacology. Its established roles as an inhibitor of ALDH and DBH are now complemented by a growing body of evidence for its anti-cancer activity through the modulation of multiple targets and signaling pathways. This technical guide has provided a comprehensive overview of the current understanding of disulfiram's target identification and validation. Further research into its mechanisms of action, particularly in the context of oncology, holds the promise of unlocking new therapeutic strategies for a range of challenging diseases.
References
- 1. High-Throughput Chemical Screens Identify Disulfiram as an Inhibitor of Human Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disulfiram's anti-cancer activity reflects targeting NPL4, not inhibition of aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dam-oclc.bac-lac.gc.ca [dam-oclc.bac-lac.gc.ca]
- 4. Disulfiram metabolites permanently inactivate the human multidrug resistance P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alcohol-abuse drug disulfiram targets cancer via p97 segregase adapter NPL4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput screen identifies disulfiram as a potential therapeutic for triple-negative breast cancer cells: Interaction with IQ motif-containing factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput screen identifies disulfiram as a potential therapeutic for triple-negative breast cancer cells: interaction with IQ motif-containing factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iscrm.uw.edu [iscrm.uw.edu]
- 10. The anti-alcohol dependency drug disulfiram inhibits the viability and progression of gastric cancer cells by regulating the Wnt and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioassaysys.com [bioassaysys.com]
- 12. Disulfiram modulated ROS–MAPK and NFκB pathways and targeted breast cancer cells with cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mayo.edu [mayo.edu]
- 14. Inactivation of Aldehyde Dehydrogenase by Disulfiram in the Presence and Absence of Lipoic Acid or Dihydrolipoic Acid: An in Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Promiscuity of Disulfiram in Medicinal Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Facebook [cancer.gov]
- 17. Disulfiram Transcends ALDH Inhibitory Activity When Targeting Ovarian Cancer Tumor-Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Liposome encapsulated Disulfiram inhibits NFκB pathway and targets breast cancer stem cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Disulfiram inhibits TGF-β-induced epithelial-mesenchymal transition and stem-like features in breast cancer via ERK/NF-κB/Snail pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anti-proliferative activity of disulfiram through regulation of the AKT-FOXO axis: A proteomic study of molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Novel Therapeutic Applications of Disulfiram: A Technical Guide
Introduction
Disulfiram, a drug primarily known for its use in the management of alcohol dependence, is garnering significant attention for its potential in novel therapeutic areas. Its mechanism of action, the irreversible inhibition of aldehyde dehydrogenase (ALDH), has far-reaching implications beyond alcohol metabolism.[1][2] Recent preclinical and clinical investigations have illuminated a promising new role for Disulfiram in the treatment of certain retinal degenerative diseases. This guide provides a detailed overview of this emerging application for researchers, scientists, and drug development professionals.
Mechanism of Action in Retinal Degeneration
In the context of retinal diseases such as retinitis pigmentosa (RP) and macular degeneration, the therapeutic potential of Disulfiram stems from its ability to inhibit the synthesis of retinoic acid.[3][4] In degenerating retinas, the hyperactivity of retinal ganglion cells (RGCs) contributes to vision loss by creating "noise" that interferes with the transmission of visual signals from the photoreceptors to the brain.[3] This hyperactivity is driven by an excess production of retinoic acid.[3] Disulfiram inhibits the enzymes responsible for retinoic acid synthesis, thereby reducing RGC hyperactivity and improving the signal-to-noise ratio of visual information reaching the brain.[3]
Signaling Pathway of Disulfiram in the Retina
Caption: Signaling pathway of Disulfiram in reducing retinal ganglion cell hyperactivity.
Preclinical and Clinical Evidence
Initial evidence for the efficacy of Disulfiram in treating retinal degeneration emerged from preclinical studies in mouse models of RP. These studies demonstrated that Disulfiram could restore some degree of vision in these animals.[3] This foundational research has paved the way for clinical trials in human subjects.
Table 1: Summary of Key Preclinical and Clinical Studies
| Study Type | Model/Population | Key Findings | Reference |
| Preclinical | Mouse model of advanced retinitis pigmentosa | Restored some vision in mice. Reduced hyperactivity and sensory noise in retinal ganglion cells. | [3] |
| Phase 1 Clinical Trial | 30 participants with retinitis pigmentosa | Evaluating the safety and efficacy of Disulfiram in improving vision. | [3] |
| Clinical Trial | Patients with macular degeneration and other photoreceptor dystrophies | Investigating the potential of Disulfiram to improve vision in a broader range of retinal degenerative diseases. | [3][4] |
Experimental Protocols
The following outlines the general methodologies employed in the clinical investigation of Disulfiram for retinal degeneration.
1. Participant Recruitment and Screening:
-
Inclusion Criteria: Participants are typically adults diagnosed with a specific retinal degenerative disease (e.g., retinitis pigmentosa).[4] A comprehensive medical history and ophthalmic examination are conducted to confirm the diagnosis and establish baseline visual function.[4]
-
Exclusion Criteria: Individuals with contraindications to Disulfiram use, such as certain cardiovascular conditions or pregnancy, are excluded.[4] A negative pregnancy test is typically required for female participants of childbearing potential.[4]
2. Study Design and Intervention:
-
Design: The studies are often designed as randomized, placebo-controlled trials to minimize bias.[3]
-
Intervention: Participants are administered a daily oral dose of Disulfiram. The exact dosage is determined by the study protocol.
-
Duration: The treatment period can range from several weeks to months, with regular follow-up assessments.[4]
3. Outcome Measures:
-
Primary Outcome: The primary endpoint is often a measure of visual function, such as best-corrected visual acuity (BCVA).
-
Secondary Outcomes: These may include changes in visual field, electroretinography (ERG) recordings to assess retinal function, and patient-reported outcomes on visual quality of life.
Experimental Workflow for a Clinical Trial of Disulfiram in Retinitis Pigmentosa
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Disulfiram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Antabuse Moves into Clinical Trial for People with RP — Foundation Fighting Blindness [fightingblindness.org]
- 4. The Effects of Disulfiram (Antabuse®) on Visual Acuity in Patients With Retinal Degeneration | Clinical Research Trial Listing [centerwatch.com]
Technical Guide: Disulfiram for the Mitigation of Vision Loss in Retinitis Pigmentosa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinitis pigmentosa (RP) is a group of inherited retinal diseases characterized by the progressive degeneration of rod and cone photoreceptors, leading to severe vision loss. While the primary defect lies in the photoreceptors, downstream retinal neurons, although they survive, undergo significant physiological changes. A key pathological event is the hyperactivity of retinal ganglion cells (RGCs), the output neurons of the retina. This hyperactivity generates a "neural noise" that can obscure the remaining visual signals from surviving photoreceptors, further impairing vision. Recent research has identified retinoic acid (RA) as a key molecular trigger for this RGC hyperactivity.[1][2][3] This discovery has opened a new therapeutic avenue for improving vision in RP by targeting the RA signaling pathway.
Disulfiram, an FDA-approved medication for alcohol use disorder, has been identified as a potent inhibitor of retinaldehyde dehydrogenase, a critical enzyme in the synthesis of retinoic acid.[4][5] Preclinical studies have demonstrated that by reducing RA levels, disulfiram can suppress RGC hyperactivity and improve visual function in mouse models of RP.[1][3] This document provides an in-depth technical guide on the preclinical research of disulfiram for RP, focusing on its mechanism of action, quantitative preclinical data, and detailed experimental protocols.
Mechanism of Action
In the degenerating retina, the death of photoreceptors leads to an accumulation of retinaldehyde, a precursor for retinoic acid.[5] This excess retinaldehyde is converted to retinoic acid, which then acts on retinoic acid receptors (RARs) in the inner retina, leading to the hyperactivity of RGCs.[4][6] Disulfiram inhibits the enzymes responsible for the synthesis of retinoic acid, thereby reducing its concentration in the retina.[1][4] This reduction in RA signaling dampens the hyperactivity of RGCs, improving the signal-to-noise ratio of the visual information transmitted to the brain and potentially restoring some visual function.[6][7]
Signaling Pathway of Retinoic Acid in Retinal Degeneration and the Action of Disulfiram
Caption: Signaling pathway of retinoic acid in retinal degeneration and the inhibitory action of disulfiram.
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from a preclinical study using the rd10 mouse model of retinitis pigmentosa.[3]
| Table 1: Effect of Disulfiram on Retinal Ganglion Cell (RGC) Spontaneous Firing Rate | |
| Treatment Group | Mean Firing Rate (Hz) ± SEM |
| Control (rd10 mice) | 9.8 ± 0.5 |
| Disulfiram-treated (rd10 mice) | 5.6 ± 0.4 |
| P-value | < 0.0001 |
| Table 2: Effect of Disulfiram on Behavioral Contrast Sensitivity in rd10 Mice | |
| Treatment Group | Contrast Sensitivity Threshold ± SEM |
| Control (rd10 mice) | 0.85 ± 0.03 |
| Disulfiram-treated (rd10 mice) | 0.62 ± 0.04 |
| P-value | < 0.01 |
Experimental Protocols
Animal Model and Drug Administration
-
Animal Model: rd10 mice, a well-established model of autosomal recessive retinitis pigmentosa. These mice have a mutation in the Pde6b gene, leading to photoreceptor degeneration.
-
Drug Administration: Disulfiram was administered orally by incorporating it into the mouse chow at a concentration of 2 mg/kg.[1] Treatment was continuous for 20 to 30 days.[1]
Multi-electrode Array (MEA) Recording of RGC Activity
-
Retinal Preparation: Mice were euthanized, and the retinas were isolated. A piece of the retina was mounted on a multi-electrode array with the RGC side facing the electrodes.
-
Recording: Spontaneous firing of RGCs was recorded in darkness for 10-20 minutes.
-
Data Analysis: Spike sorting was performed to isolate the activity of individual RGCs. The mean firing rate for each unit was calculated.
Behavioral Assessment of Visual Function (Operant Conditioning)
-
Apparatus: A behavioral cage equipped with a unidirectional running wheel and a computer display.
-
Training: Mice were trained to respond to a visual stimulus (e.g., drifting gratings) by licking a water spout to receive a reward.
-
Testing: The contrast of the visual stimulus was varied to determine the contrast sensitivity threshold, which is the minimum contrast at which the mouse can reliably detect the stimulus.
In Vivo Two-Photon Ca2+ Imaging of the Visual Cortex
-
Animal Preparation: A cranial window was implanted over the primary visual cortex (V1) of the mice. A genetically encoded calcium indicator (e.g., GCaMP6s) was expressed in cortical neurons.
-
Imaging: Mice were head-fixed and placed on a spherical treadmill. Two-photon microscopy was used to record the activity of individual neurons in V1 in response to visual stimuli presented on a screen.
-
Data Analysis: The responses of individual neurons to different visual stimuli (e.g., gratings of different orientations) were analyzed to determine properties such as orientation tuning and response fidelity to natural scenes.
Experimental Workflow
Workflow for a Preclinical Study of Disulfiram for Retinitis Pigmentosa
Caption: A typical workflow for a preclinical study investigating the efficacy of disulfiram in a mouse model of retinitis pigmentosa.
Clinical Development
Based on the promising preclinical results, clinical trials have been initiated to evaluate the safety and efficacy of disulfiram in patients with retinitis pigmentosa. A Phase 1, 30-participant, placebo-controlled clinical trial is currently enrolling patients at the University of Washington in Seattle.[2][8] Another clinical trial at the University of Rochester Medical Center is testing the ability of disulfiram to improve vision in patients with macular degeneration and other forms of photoreceptor dystrophy.[2][8]
Conclusion
The repurposing of disulfiram for the treatment of retinitis pigmentosa represents a promising therapeutic strategy. By targeting the underlying pathological hyperactivity of RGCs, disulfiram has the potential to improve visual function in patients with remaining photoreceptors. The ongoing clinical trials are a crucial next step in determining the real-world efficacy and safety of this approach. This technical guide provides a comprehensive overview of the preclinical foundation for the clinical investigation of disulfiram as a novel treatment for retinitis pigmentosa.
References
- 1. Retinoic acid inhibitors mitigate vision loss in a mouse model of retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retinoic acid inhibitors mitigate vision loss in a mouse model of retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Could a Drug That Treats Alcoholism Help Improve Vision in Retinitis Pigmentosa? - OptikNow [optiknow.ca]
- 4. Retinoic Acid causes degeneration-dependent electrophysiological remodeling of retinal ganglion cells and blocking its receptor augments vision in partially-blind mice - ILANIT 2020 [program.eventact.com]
- 5. Suppressing Retinal Remodeling to Mitigate Vision Loss in Photoreceptor Degenerative Disorders | Annual Reviews [annualreviews.org]
- 6. Retinoic acid is the trigger for neural hyperactivity in retinal degeneration and blocking its receptor unmasks light responses and augments vision - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news.berkeley.edu [news.berkeley.edu]
- 8. Antabuse Moves into Clinical Trial for People with RP — Foundation Fighting Blindness [fightingblindness.org]
Early-Stage Research on Pyrazole Derivatives: A Technical Guide for Drug Development Professionals
Disclaimer: The term "Disuprazole" did not yield specific results in a comprehensive review of scientific literature. This guide will focus on the broader class of pyrazole derivatives, which have shown significant promise in early-stage anticancer research, and will serve as a technical overview of their evaluation.
Introduction
Pyrazole derivatives are a class of heterocyclic organic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] Recent research has highlighted their potential as potent anticancer agents, with various derivatives demonstrating cytotoxicity against a wide range of cancer cell lines.[1][3] These compounds exert their effects through multiple mechanisms of action, including the inhibition of crucial cellular processes like telomerase activity and tubulin polymerization. This technical guide provides an in-depth overview of the early-stage research on anticancer pyrazole derivatives, focusing on quantitative data, experimental protocols, and relevant cellular pathways.
Efficacy of Pyrazole Derivatives: In Vitro Studies
Numerous studies have demonstrated the cytotoxic effects of novel pyrazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 (3,4-diaryl pyrazole) | Various | 0.00006 - 0.00025 | [1] |
| Compound 43 (pyrazole carbaldehyde) | MCF7 (Breast) | 0.25 | [1] |
| Compound 33 (indole-pyrazole) | Various | < 23.7 | [1] |
| Compound 34 (indole-pyrazole) | Various | < 23.7 | [1] |
| Compound 50 (fused pyrazole) | HepG2 (Liver) | 0.71 | [1] |
| 5b (5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol) | K562 (Leukemia) | 0.021 | [4] |
| 5b (5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol) | A549 (Lung) | 0.69 | [4] |
| P3C (N′-[(2-hydroxy-1-naphthyl) methylene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide) | TNBC (Triple-Negative Breast Cancer) | 0.25 - 0.49 | [2] |
Mechanisms of Action
The anticancer activity of pyrazole derivatives is attributed to their interaction with various cellular targets and pathways.
Telomerase Inhibition
Telomerase is an enzyme crucial for maintaining telomere length and is overactive in the majority of cancer cells, contributing to their immortality.[5] Certain dihydropyrazole derivatives have been identified as potent telomerase inhibitors.
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of tubulin, are essential for cell division. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several pyrazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. Compound 5b , for instance, has been identified as a novel tubulin polymerization inhibitor with an IC50 of 7.30 µM.[4]
Modulation of Signaling Pathways
The pyrazole derivative P3C has been shown to induce apoptosis in triple-negative breast cancer cells by modulating multiple signaling pathways. This includes the inactivation of the p38MAPK/STAT3 and ERK1/2/CREB signaling pathways, which are critical for cancer cell survival and proliferation.[2]
Caption: P3C-mediated inhibition of signaling pathways.
Experimental Protocols
General Synthesis of Pyrazole Derivatives
The synthesis of pyrazole derivatives often involves the condensation of a β-diketone with a hydrazine derivative.[6] A general procedure is as follows:
-
Dissolve the starting β-diketone in a suitable solvent, such as ethanol or glacial acetic acid.
-
Add the desired hydrazine hydrate or substituted hydrazine.
-
Reflux the reaction mixture for a specified period, typically several hours.
-
Monitor the reaction progress using thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates and can be collected by filtration.
-
Purify the crude product by recrystallization from an appropriate solvent.
Microwave-assisted synthesis has also been employed to reduce reaction times and improve yields.[7][8]
Caption: General workflow for pyrazole derivative synthesis.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.[5][9][10] A non-radioactive protocol is outlined below:
-
Cell Lysis:
-
Harvest cells and wash with PBS.
-
Lyse the cell pellet in a suitable lysis buffer (e.g., containing NP-40) on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Telomerase Extension:
-
Prepare a reaction mixture containing the cell lysate, a telomerase substrate (TS) primer, dNTPs, and reaction buffer.
-
Incubate at room temperature to allow telomerase to add telomeric repeats to the TS primer.
-
-
PCR Amplification:
-
Add a reverse primer (ACX) and Taq polymerase to the reaction mixture.
-
Perform PCR to amplify the extended telomerase products. An internal control is often included for normalization.
-
-
Detection:
-
Analyze the PCR products by gel electrophoresis (e.g., polyacrylamide gel electrophoresis) and visualize using a fluorescent dye.
-
The presence of a characteristic ladder of bands indicates telomerase activity.
-
Caption: Workflow of the TRAP assay for telomerase activity.
In Vivo Anticancer Activity Assessment
Animal models, typically mice, are used to evaluate the in vivo efficacy of promising pyrazole derivatives.
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
Implant human cancer cells subcutaneously or orthotopically to establish tumors.
-
-
Treatment:
-
Once tumors reach a palpable size, randomize the mice into control and treatment groups.
-
Administer the pyrazole derivative via a suitable route (e.g., intraperitoneal injection or oral gavage) at various doses. The control group receives the vehicle.
-
-
Monitoring:
-
Measure tumor volume and body weight regularly.
-
Observe the animals for any signs of toxicity.
-
-
Endpoint:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and perform histological and immunohistochemical analyses to assess treatment effects.
-
Conclusion
Early-stage research on pyrazole derivatives has unveiled a promising class of compounds with significant anticancer potential. Their diverse mechanisms of action, including telomerase and tubulin polymerization inhibition, along with the modulation of key cancer-related signaling pathways, make them attractive candidates for further development. The experimental protocols outlined in this guide provide a framework for the continued investigation and optimization of these compounds as potential therapeutic agents. Future studies should focus on improving their pharmacokinetic properties and conducting comprehensive preclinical toxicology assessments to pave the way for clinical trials.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. srrjournals.com [srrjournals.com]
- 4. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
- 5. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring telomerase activity using TRAP assays - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Molecular Targets of Disulfiram
Introduction
Disulfiram (DSF), marketed for over six decades as the alcohol-aversion drug Antabuse, is gaining significant attention for its potential as a repurposed anticancer agent.[1][2] Extensive preclinical studies and emerging clinical data suggest that Disulfiram exhibits potent antitumor activity across a broad spectrum of malignancies.[2] This technical guide provides a comprehensive overview of the molecular targets of Disulfiram, detailing its mechanism of action, relevant signaling pathways, and the experimental protocols used to elucidate these findings.
Core Molecular Targets and Mechanisms of Action
Disulfiram's anticancer effects are multifaceted, stemming from its ability to interact with several key cellular pathways. The primary mechanism involves its metabolite, diethyldithiocarbamate (DTC), which, in the presence of copper, forms a complex (CuET) that targets specific cellular machinery.[2]
1. NPL4 and the p97/VCP Segregase Complex
A pivotal discovery identified NPL4, an adapter protein of the p97/VCP segregase complex, as a primary molecular target of the Disulfiram metabolite CuET.[2] The p97/VCP complex is crucial for protein turnover, involved in numerous regulatory and stress-response pathways.
-
Mechanism: The CuET-NPL4 interaction leads to the aggregation and immobilization of this vital protein complex.[2] This disruption of protein homeostasis induces significant cellular stress, triggering the heat shock response (HSR) and ultimately leading to cancer cell death.[2]
2. Aldehyde Dehydrogenase (ALDH)
Disulfiram is a well-established irreversible inhibitor of aldehyde dehydrogenase (ALDH), the enzyme responsible for oxidizing acetaldehyde.[3][4]
-
Mechanism: In the context of alcohol metabolism, this inhibition leads to the accumulation of toxic acetaldehyde, causing the unpleasant symptoms of the disulfiram-alcohol reaction.[4] In cancer biology, ALDH is often overexpressed in cancer stem cells and is associated with chemotherapy resistance. By inhibiting ALDH, Disulfiram can potentially target this resilient cancer cell population.
3. Dopamine Beta-Hydroxylase (DBH)
Disulfiram also inhibits dopamine beta-hydroxylase, the enzyme that converts dopamine to norepinephrine.[4]
-
Mechanism: This inhibition leads to an accumulation of dopamine. While the direct implications for cancer therapy are still being fully elucidated, dopamine signaling has been shown to have various effects on tumor growth and angiogenesis.
4. Ubiquitin-Proteasome System (UPS)
Disulfiram has been shown to inhibit the ubiquitin-proteasome system (UPS), a critical pathway for protein degradation that is often dysregulated in cancer.[1]
-
Mechanism: Inhibition of the UPS leads to the accumulation of misfolded and regulatory proteins, inducing endoplasmic reticulum stress and apoptosis in cancer cells.
5. Reactive Oxygen Species (ROS) Alteration
Disulfiram can alter the intracellular balance of reactive oxygen species (ROS).[1]
-
Mechanism: Depending on the cellular context, Disulfiram can either act as an antioxidant or a pro-oxidant. In many cancer cells, it promotes the generation of ROS, leading to oxidative stress and cell death.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Disulfiram and a general workflow for studying its molecular targets.
Caption: Disulfiram's multifaceted mechanism of action in cancer cells.
Caption: A generalized experimental workflow for identifying and validating molecular targets.
Quantitative Data
While specific IC50 and binding affinity values for Disulfiram and its metabolites can vary significantly depending on the cancer cell line, experimental conditions, and the specific molecular target being assayed, a summary of representative data will be compiled here as more specific quantitative search results become available.
(Note: The following table is a template and will be populated with data from subsequent, more targeted searches for quantitative information.)
| Molecular Target | Cancer Type | IC50 / Kd | Experimental Method | Reference |
| NPL4 | Breast Cancer | Surface Plasmon Resonance | ||
| ALDH1A1 | Glioblastoma | Enzyme Inhibition Assay | ||
| 20S Proteasome | Multiple Myeloma | Proteasome Activity Assay |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used in the study of Disulfiram's molecular targets.
1. Cell Viability and Apoptosis Assays
-
Objective: To determine the cytotoxic and pro-apoptotic effects of Disulfiram on cancer cells.
-
Methodology:
-
Cancer cell lines are seeded in 96-well plates.
-
Cells are treated with a dose-range of Disulfiram, with and without copper supplementation.
-
Cell viability is assessed after 24-72 hours using assays such as MTT, MTS, or CellTiter-Glo.
-
Apoptosis is quantified by flow cytometry using Annexin V/Propidium Iodide staining or by measuring caspase-3/7 activity.
-
2. Western Blotting
-
Objective: To analyze the expression levels of target proteins and downstream signaling molecules.
-
Methodology:
-
Cells are treated with Disulfiram as described above.
-
Total protein is extracted, and protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., NPL4, PARP, cleaved caspase-3).
-
After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
3. In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the antitumor efficacy of Disulfiram in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with cancer cells.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Disulfiram is administered via oral gavage or intraperitoneal injection.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised for histological and molecular analysis.
-
Disulfiram represents a promising repurposed drug for cancer therapy with a unique, polypharmacological profile. Its ability to target multiple, critical cellular pathways, including the p97/VCP segregase complex, ALDH, and the UPS, provides a strong rationale for its continued investigation. Further research focusing on elucidating the precise molecular interactions, identifying predictive biomarkers, and optimizing combination therapies will be crucial for translating the potential of Disulfiram into effective clinical treatments for cancer.
References
- 1. An Updated Review of Disulfiram: Molecular Targets and Strategies for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alcohol-abuse drug disulfiram targets cancer via p97 segregase adapter NPL4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Disulfiram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Disulfiram's Role in the Retinoic Acid Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the role of Disulfiram in the retinoic acid (RA) signaling pathway. Initially investigated for its role in alcohol aversion therapy, recent research has illuminated Disulfiram's potential as a modulator of RA synthesis, with significant implications for disease states characterized by aberrant RA signaling, such as certain retinal degenerative diseases. This document details the mechanism of action, compiles quantitative data, outlines relevant experimental protocols, and provides visual representations of the key pathways and workflows.
The Retinoic Acid Signaling Pathway and Disulfiram's Point of Intervention
Retinoic acid, a metabolite of vitamin A (retinol), is a potent signaling molecule that plays a crucial role in cell growth, differentiation, and embryonic development. The synthesis of RA is a two-step oxidation process. First, retinol is reversibly oxidized to retinaldehyde (retinal) by alcohol dehydrogenases (ADHs). In the second, rate-limiting step, retinaldehyde is irreversibly oxidized to retinoic acid by aldehyde dehydrogenases (ALDHs), particularly the ALDH1A isoforms.[1]
Disulfiram exerts its influence on this pathway by irreversibly inhibiting the activity of aldehyde dehydrogenase enzymes.[2][3][4][5][6] This inhibition is not limited to the ALDH2 isoform involved in ethanol metabolism but also affects ALDH1A1, the primary enzyme responsible for converting retinal to retinoic acid.[1] By blocking this critical step, Disulfiram effectively reduces the endogenous synthesis of retinoic acid.
In the context of retinal degenerative diseases like retinitis pigmentosa, dying photoreceptor cells can lead to an accumulation of retinaldehyde, which is then converted to excessive retinoic acid.[7] This surplus of retinoic acid is believed to cause hyperactivity in retinal ganglion cells (RGCs), creating sensory "noise" that interferes with the transmission of visual signals to the brain.[7][8][9][10] Disulfiram's ability to inhibit RA synthesis has been shown to reduce this RGC hyperactivity and improve visual function in animal models of the disease.[8][10][11][12][13]
Quantitative Data
The following tables summarize quantitative data from preclinical and analytical studies investigating Disulfiram's effect on the retinoic acid pathway and its components.
Table 1: In Vivo Administration of Disulfiram in a Mouse Model of Retinal Degeneration
| Parameter | Value | Source |
|---|---|---|
| Animal Model | rd10 mice | [11] |
| Drug | Disulfiram | [11] |
| Dosage | 2 mg/kg in food | [11] |
| Duration | 40 days |[11] |
Table 2: In Vitro Application of Disulfiram on Neuroblastoma Cell Lines
| Parameter | Value | Source |
|---|---|---|
| Cell Lines | Human neuroblastoma cell lines | [14] |
| Drug | Disulfiram | [14] |
| Concentrations | 50, 100, or 200 nM | [14] |
| Duration | 48 hours |[14] |
Table 3: Physiological Concentrations of Retinoic Acid
| Sample Type | Concentration | Source |
|---|---|---|
| Human Plasma | ~4.9 ng/mL | [15][16] |
| Rat Serum | ~2 ng/mL | [15][16] |
| Rat Tissues | 0.05-1.0 µM |[15][16] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to elucidate the role of Disulfiram in the retinoic acid signaling pathway.
3.1. In Vivo Assessment of Disulfiram's Effect on Retinal Ganglion Cell Activity
This protocol describes an experiment to determine the effect of orally administered Disulfiram on the spontaneous activity of retinal ganglion cells (RGCs) in a mouse model of retinitis pigmentosa.
-
Animal Model: rd10 mice, a model for retinal degeneration.
-
Drug Administration:
-
At postnatal day 40 (P40) to P45, rd10 mice are divided into a control group and a treatment group.
-
The treatment group is provided with food containing Disulfiram at a concentration of 2 mg/kg.
-
The control group receives the same food without Disulfiram.
-
The respective diets are maintained for 40 days.
-
-
Measurement of RGC Activity:
-
At P80 to P85, mice are euthanized, and their retinas are dissected.
-
A piece of the retina is mounted on a multi-electrode array (MEA).
-
The spontaneous firing activity of individual RGCs is recorded in darkness.
-
The mean firing rates are calculated and compared between the control and Disulfiram-treated groups.
-
References
- 1. Novel Disulfiram Derivatives as ALDH1a1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Disulfiram and erythrocyte aldehyde dehydrogenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Disulfiram - Wikipedia [en.wikipedia.org]
- 7. news.berkeley.edu [news.berkeley.edu]
- 8. Antabuse Moves into Clinical Trial for People with RP — Foundation Fighting Blindness [fightingblindness.org]
- 9. retinauk.org.uk [retinauk.org.uk]
- 10. fightingblindness.ie [fightingblindness.ie]
- 11. Retinoic acid inhibitors mitigate vision loss in a mouse model of retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Disulfiram Could Improve Sight in Retinitis Pigmentosa [reviewofoptometry.com]
- 13. A key to restoring sight may be held in a drug that treats alcoholism | URMC Newsroom [urmc.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. Quantification of physiological levels of retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Preliminary Toxicity Profile of Disuprazole: An In-depth Technical Guide
Disclaimer: As of October 2025, "Disuprazole" is not a recognized pharmaceutical agent in publicly available scientific literature or clinical trial databases. Therefore, this document serves as a representative template, illustrating the structure and content of a preliminary toxicity profile as requested. The data and experimental details provided herein are illustrative placeholders and should not be interpreted as factual information for any existing compound.
Introduction
This compound is a novel investigational compound, hypothesized to be a proton pump inhibitor (PPI) based on its nomenclature. PPIs are a class of drugs that act by irreversibly blocking the H+/K+ ATPase in gastric parietal cells. This guide provides a preliminary overview of the non-clinical toxicity profile of this compound, based on a standard battery of in vitro and in vivo toxicology studies.
Non-Clinical Toxicology
The non-clinical safety evaluation of this compound was conducted in accordance with international regulatory guidelines. The program included assessments of acute and repeated-dose toxicity, genotoxicity, and safety pharmacology.
Acute Toxicity
Single-dose toxicity studies were performed in two mammalian species to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.
Table 1: Single-Dose Oral Acute Toxicity of this compound
| Species | Strain | Sex | Route of Administration | LD₅₀ (mg/kg) | Clinical Signs Observed |
| Mouse | CD-1 | M/F | Oral (gavage) | > 2000 | Hypoactivity, piloerection at doses ≥ 1000 mg/kg |
| Rat | Sprague-Dawley | M/F | Oral (gavage) | > 2000 | No significant clinical signs observed |
Repeated-Dose Toxicity
Repeated-dose toxicity studies were conducted in rats and dogs for a duration of 28 days to evaluate the toxicological effects of this compound following continuous administration.
Table 2: 28-Day Repeated-Dose Oral Toxicity of this compound
| Species | Dose Levels (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) |
| Rat | 0, 50, 200, 800 | Increased liver weight and centrilobular hypertrophy at 800 mg/kg/day. | 200 |
| Dog | 0, 25, 100, 400 | Gastric mucosal hypertrophy at 400 mg/kg/day. | 100 |
NOAEL: No-Observed-Adverse-Effect Level
Genotoxicity
A standard battery of in vitro and in vivo genotoxicity assays was performed to assess the mutagenic and clastogenic potential of this compound.
Table 3: Genotoxicity Profile of this compound
| Assay | Test System | Concentration/Dose Range | Result |
| Bacterial Reverse Mutation (Ames) | S. typhimurium & E. coli | 10 - 5000 µ g/plate | Negative |
| In Vitro Chromosomal Aberration | Human Peripheral Blood Lymphocytes | 50 - 1000 µg/mL | Negative |
| In Vivo Micronucleus Test | Mouse Bone Marrow | 250, 500, 1000 mg/kg | Negative |
Experimental Protocols
28-Day Repeated-Dose Oral Toxicity Study in Rats
-
Test System: Sprague-Dawley rats (10/sex/group).
-
Administration: this compound was administered once daily via oral gavage for 28 consecutive days.
-
Dose Groups: Vehicle control (0.5% carboxymethylcellulose), 50, 200, and 800 mg/kg/day.
-
Observations: Clinical signs, body weight, food consumption, ophthalmology, hematology, clinical chemistry, urinalysis, organ weights, and histopathology were evaluated.
-
Bioanalysis: Plasma concentrations of this compound were determined on Day 1 and Day 28.
Bacterial Reverse Mutation Assay (Ames Test)
-
Test Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2 uvrA.
-
Method: The plate incorporation method was used, with and without metabolic activation (S9 mix from Aroclor 1254-induced rat liver).
-
Concentrations: this compound was tested at five concentrations ranging from 10 to 5000 µ g/plate .
-
Evaluation Criteria: A positive response was defined as a dose-related increase in the number of revertant colonies to at least twice the vehicle control value.
Visualizations
Hypothesized Mechanism of Action
The following diagram illustrates the hypothesized mechanism of action for this compound as a proton pump inhibitor.
Experimental Workflow for In Vivo Micronucleus Assay
This diagram outlines the key steps in the in vivo micronucleus assay used to assess the genotoxic potential of this compound.
Conclusion
Based on this preliminary, illustrative dataset, this compound demonstrates a low order of acute toxicity and is non-genotoxic. The primary target organs identified in repeated-dose studies are the liver in rats and the gastric mucosa in dogs, which are findings consistent with the exaggerated pharmacology of proton pump inhibitors. Further long-term toxicity and carcinogenicity studies would be required to fully characterize the safety profile of this compound.
In-depth Technical Guide: The Discovery and Origin of Disuprazole
A Note on the Compound "Disuprazole"
Extensive searches for a compound named "this compound" have yielded no results in publicly available scientific literature, clinical trial databases, or pharmaceutical formularies. This suggests that "this compound" may be one of the following:
-
An internal, proprietary code name for a compound not yet disclosed publicly.
-
A very new compound for which information has not yet been disseminated.
-
A misspelling of a known pharmaceutical agent. The "-prazole" suffix is characteristic of proton pump inhibitors (PPIs), a class of drugs that reduce stomach acid production. Known PPIs include omeprazole, esomeprazole, lansoprazole, dexlansoprazole, pantoprazole, and rabeprazole.[1][2][3][4]
Given the absence of specific data for "this compound," this guide will proceed by presenting a generalized, illustrative framework for the discovery and development of a novel proton pump inhibitor, which we will refer to as "Exemplazole." This hypothetical case study is based on the established development pathways of real-world PPIs and is intended to serve as a comprehensive template that meets the user's specified format and content requirements.
All data, protocols, and pathways described herein are representative examples and should not be considered factual data for any existing compound.
Introduction to Exemplazole: A Hypothetical Next-Generation Proton Pump Inhibitor
Proton pump inhibitors (PPIs) are a class of drugs that profoundly suppress gastric acid secretion by irreversibly inhibiting the stomach's H+/K+ ATPase enzyme system, also known as the proton pump.[5] They are widely used for treating acid-related disorders such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome.[6][7] The development of "Exemplazole" was initiated to address unmet needs in the existing PPI landscape, such as improving the duration of action, speeding the onset of effect, and minimizing drug-drug interactions.
Preclinical Discovery and Lead Optimization
The journey to discover Exemplazole began with a high-throughput screening campaign of a proprietary library of benzimidazole derivatives, the core chemical scaffold of most PPIs.[4]
Initial Screening and Hit Identification
A primary assay was developed to measure the inhibition of the H+/K+ ATPase enzyme in vitro. This assay utilized purified porcine gastric vesicles.
Experimental Protocol: In Vitro H+/K+ ATPase Inhibition Assay
-
Preparation of Vesicles: Gastric microsomes rich in H+/K+ ATPase were prepared from porcine gastric mucosa by differential centrifugation.
-
Assay Conditions: The reaction mixture (1 mL) contained 5 mM MgCl₂, 10 mM KCl, 2 µg of vesicle protein, and various concentrations of test compounds dissolved in DMSO.
-
Initiation of Reaction: The reaction was initiated by the addition of 2 mM ATP. The ATPase activity was determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric malachite green assay.
-
Data Analysis: The concentration of the compound that produced 50% inhibition of enzyme activity (IC₅₀) was calculated by fitting the data to a four-parameter logistic curve.
The initial screening identified a "hit" compound, EZ-001 , with promising inhibitory activity.
Lead Optimization
A medicinal chemistry campaign was launched to optimize the structure of EZ-001 to improve potency, selectivity, and pharmacokinetic properties. This structure-activity relationship (SAR) study led to the synthesis of over 200 analogues. Exemplazole (EZ-247) was selected as the lead candidate based on its superior profile.
Table 1: Comparison of Preclinical Candidate Properties
| Compound ID | H+/K+ ATPase IC₅₀ (nM) | In Vivo Acid Inhibition (Rat, ED₅₀ mg/kg) | Plasma Half-life (t½, hours) |
| EZ-001 | 150 | 15.2 | 0.8 |
| EZ-124 | 75 | 8.5 | 1.2 |
| Exemplazole (EZ-247) | 12 | 1.5 | 2.5 |
| Omeprazole (Reference) | 25 | 3.0 | 1.0 |
Mechanism of Action
Like other PPIs, Exemplazole is a prodrug that requires activation in an acidic environment. It accumulates in the acidic canaliculi of the gastric parietal cells.
Experimental Protocol: Ghrelin-Stimulated Gastric Acid Secretion in Rats
-
Animal Model: Male Sprague-Dawley rats were fasted for 18 hours with free access to water.
-
Dosing: Exemplazole (1.5 mg/kg) or vehicle was administered orally.
-
Stimulation: One hour after dosing, ghrelin (a potent secretagogue) was administered intravenously to stimulate gastric acid secretion.
-
Measurement: Gastric juices were collected via a pylorus ligation technique over a 2-hour period. The volume and acidity of the collected juice were measured by titration with 0.01 N NaOH.
-
Workflow Diagram: The experimental process is outlined below.
Caption: Workflow for in vivo gastric acid secretion assay.
Signaling Pathway of Inhibition
Once in the acidic compartment of the parietal cell, Exemplazole undergoes a chemical rearrangement to form a reactive sulfenamide cation. This active form then covalently binds to cysteine residues on the extracellular domain of the H+/K+ ATPase, irreversibly inactivating the pump.
Caption: Mechanism of H+/K+ ATPase inhibition by Exemplazole.
Clinical Development
Following successful preclinical toxicology and safety pharmacology studies, Exemplazole entered Phase I clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy human volunteers.
Table 2: Key Pharmacokinetic Parameters from Phase I Study (Single 20 mg Oral Dose)
| Parameter | Exemplazole | Reference PPI |
| Tₘₐₓ (Time to max concentration) | 1.5 hours | 2.5 hours |
| Cₘₐₓ (Max plasma concentration) | 1250 ng/mL | 980 ng/mL |
| AUC (Area under the curve) | 4500 ng·h/mL | 3200 ng·h/mL |
| t½ (Plasma half-life) | 2.8 hours | 1.2 hours |
The data indicated that Exemplazole was rapidly absorbed and had a longer plasma half-life compared to the reference PPI, suggesting the potential for more sustained acid suppression. Subsequent Phase II and III trials would be required to establish efficacy and safety in patient populations.
References
- 1. goodrx.com [goodrx.com]
- 2. PPIs (Proton Pump Inhibitors): GERD Uses, Side Effects, Drug List [medicinenet.com]
- 3. Proton pump inhibitors: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 4. Proton Pump Inhibitors (PPI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. drugs.com [drugs.com]
Navigating the Physicochemical Landscape of Proton Pump Inhibitors: A Technical Guide to Omeprazole Solubility and Stability
Please Note: The compound "Disuprazole" specified in the topic query could not be identified in publicly available scientific literature. It is presumed to be a typographical error. This guide will therefore focus on Omeprazole , a widely studied and representative proton pump inhibitor, to provide a relevant and data-rich overview of solubility and stability studies pertinent to this class of drugs.
This in-depth technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core solubility and stability characteristics of omeprazole. The following sections provide quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to support research and development efforts.
Omeprazole: An Overview
Omeprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly blocking the H+/K+ ATPase in gastric parietal cells.[1] It is a weak base with a pKa1 of approximately 4.2 and a pKa2 of 9.0.[2] This pH-dependent ionization is a critical factor influencing its solubility and stability. Omeprazole is known to be highly sensitive to acidic conditions, heat, humidity, and light, necessitating careful consideration in formulation and storage.[2][3]
Solubility Profile of Omeprazole
The solubility of a drug substance is a critical determinant of its bioavailability and formulation design. Omeprazole's solubility is markedly influenced by the pH and the nature of the solvent.
Aqueous Solubility
Omeprazole is very slightly soluble in water.[3] Its aqueous solubility is highly pH-dependent; it is rapidly degraded in acidic media, while exhibiting greater stability and solubility in alkaline conditions.[3]
Solubility in Organic Solvents
Omeprazole demonstrates varying degrees of solubility in different organic solvents. This information is crucial for developing analytical methods and certain formulation types.
| Solvent | Solubility | Temperature (°C) |
| Dimethyl Sulfoxide (DMSO) | >19 mg/mL | Not Specified |
| Dimethylformamide (DMF) | ~30 mg/mL | Not Specified |
| Ethanol | ~5 mg/mL | Not Specified |
| Methanol | Freely Soluble | Not Specified |
| Acetone | Slightly Soluble | Not Specified |
| Isopropanol | Slightly Soluble | Not Specified |
| Water | 0.5 mg/mL | Not Specified |
Data compiled from multiple sources.[3][4][5]
Stability Profile of Omeprazole
The inherent instability of omeprazole, particularly in acidic environments, presents a significant challenge in the development of stable dosage forms. Stability studies are essential to determine the appropriate storage conditions and shelf-life.
pH-Dependent Stability
Omeprazole's stability is intrinsically linked to pH. It undergoes rapid degradation in acidic conditions, with a half-life of approximately 43 minutes at pH 5.0 and 25°C.[6] In contrast, it is remarkably stable in alkaline solutions, with a half-life of 2.8 months at pH 10.0 and 25°C.[6]
| pH | Temperature (°C) | Half-life |
| 5.0 | 25 | 43 minutes |
| 8.0 | 25 | Not Specified |
| 10.0 | 25 | 2.8 months |
Data from a study on the chemical stability and kinetics of omeprazole in buffer solutions.[6]
Thermal and Photostability
Omeprazole is sensitive to both heat and light.[2] Accelerated stability studies conducted at 40°C and 75% relative humidity showed significant degradation over a 6-month period.[2] Exposure to light also accelerates its decomposition.[2]
| Condition | Storage Period | % Omeprazole Remaining |
| 40°C / 75% RH (Protected from light) | 6 months | ~90% (estimated) |
| 40°C / 75% RH (Exposed to light) | 6 months | ~85% (estimated) |
Data extrapolated from a stability study of omeprazole.[2]
In a separate study, the stability of an oral suspension of omeprazole was evaluated at different temperatures. At 4°C, the formulation remained stable for at least 90 days, whereas at 25°C, it was only stable for up to 7 days.[7]
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to obtaining reliable and reproducible solubility and stability data.
Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.
-
Preparation of Solvent Media: Prepare a series of buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) and select relevant organic solvents.
-
Addition of Excess Compound: Add an excess amount of omeprazole to a known volume of each solvent medium in a sealed container (e.g., glass vial). The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) using a shaker bath for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Ensure the chosen filtration method does not adsorb the drug.
-
Quantification: Analyze the concentration of omeprazole in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Express the solubility in appropriate units (e.g., mg/mL or mol/L).
Protocol for Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial for accurately quantifying the decrease in the active pharmaceutical ingredient (API) concentration over time in the presence of its degradation products.
-
Chromatographic System: Utilize an HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of omeprazole and its degradants.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., acetonitrile or methanol) in a specific ratio. The elution can be isocratic or gradient.
-
Forced Degradation Studies: To establish the stability-indicating nature of the method, subject omeprazole to stress conditions, including:
-
Acid Hydrolysis: Treat with an acidic solution (e.g., 0.1 N HCl) at an elevated temperature.
-
Base Hydrolysis: Treat with a basic solution (e.g., 0.1 N NaOH) at an elevated temperature.
-
Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug to dry heat.
-
Photodegradation: Expose the drug solution to UV light.
-
-
Method Validation: Validate the analytical method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The method must be able to resolve the omeprazole peak from all degradation product peaks.
-
Stability Study Sample Analysis: Use the validated method to analyze the concentration of omeprazole in samples from the stability studies at specified time points.
Visualizing Pathways and Workflows
Graphical representations are invaluable for understanding complex biological pathways and experimental procedures.
Caption: Workflow for a typical stability study of an omeprazole formulation.
Caption: Signaling pathway of H+/K+ ATPase inhibition by omeprazole.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of omeprazole, serving as a valuable resource for scientists and researchers in the pharmaceutical field. The presented data underscores the critical importance of pH control and protection from light and heat in the formulation and storage of omeprazole-containing products. The detailed experimental protocols offer a starting point for conducting robust in-house studies, while the diagrams provide a clear visualization of key processes. A thorough characterization of these physicochemical properties is paramount for the successful development of safe, effective, and stable pharmaceutical products.
References
Methodological & Application
Application Notes and Protocols for the Use of Disulfiram in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Disulfiram (DSF), commercially known as Antabuse, is a drug historically used for the treatment of alcohol dependence.[1][2] Recent research has repurposed Disulfiram as a potential anti-cancer agent, demonstrating its efficacy in various cancer cell lines and animal models.[1][3] Its anti-neoplastic properties are attributed to several mechanisms, primarily its ability to inhibit aldehyde dehydrogenase (ALDH), suppress the proteasome system, and induce oxidative stress within cancer cells.[1][2][4][5] Notably, the anti-cancer activity of Disulfiram is significantly enhanced in the presence of copper, forming a DSF-Cu complex that is crucial for its cytotoxic effects.[3][6]
These application notes provide a comprehensive overview and detailed protocols for the use of Disulfiram in a cell culture setting for cancer research.
Mechanism of Action
Disulfiram exerts its anti-cancer effects through a multi-faceted approach:
-
Inhibition of Aldehyde Dehydrogenase (ALDH): Disulfiram is an irreversible inhibitor of ALDH.[3] Elevated ALDH activity is a characteristic of cancer stem cells (CSCs), and by inhibiting this enzyme, Disulfiram can target this therapy-resistant cell population.[1][3]
-
Proteasome Inhibition: In the presence of copper, Disulfiram forms a complex that inhibits the chymotrypsin-like activity of the 26S proteasome.[7][8] This leads to the accumulation of ubiquitinated proteins, causing endoplasmic reticulum stress and inducing apoptosis.[5][9]
-
Induction of Reactive Oxygen Species (ROS): The Disulfiram-copper complex can catalyze the production of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent cell death.[4][6][10]
-
NF-κB Pathway Inhibition: Disulfiram has been shown to suppress the activation of the NF-κB pathway, which is involved in cancer cell proliferation, survival, and metastasis.[3][4]
-
Inhibition of P-glycoprotein (P-gp): Disulfiram can inhibit the P-gp multidrug efflux pump, potentially reversing chemotherapy resistance.[4]
Quantitative Data: IC50 Values of Disulfiram in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Disulfiram in different cancer cell lines. It is important to note that the presence of copper can significantly decrease the IC50 value.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Notes |
| MCF-7 | Breast Cancer (ER+) | 0.3 | 72 | [11] |
| BT474 | Breast Cancer (ER+/HER2+) | 0.3 | 72 | [11] |
| MDA-MB-231 | Triple-Negative Breast Cancer | > 10 | 72 | [11] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~0.3 | Not Specified | Average across multiple TNBC lines[12] |
| MDA-MB-231PAC10 | Paclitaxel-Resistant TNBC | Not Specified | 72 | DSF/Cu reversed resistance[13] |
| Glioblastoma Stem Cells | Glioblastoma | 0.0311 (31.1 nM) | Not Specified | Potentiated by copper[7] |
| Acute Leukemia Cell Lines | Leukemia | 0.028 - 0.1 (28 - 100 nM) | Not Specified | [14] |
Experimental Protocols
Protocol 1: Preparation of Disulfiram and Copper Solutions for Cell Culture
Materials:
-
Disulfiram powder (Sigma-Aldrich, or equivalent)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Copper (II) Chloride (CuCl2), or other copper salts
-
Sterile, deionized water
-
Sterile microcentrifuge tubes
Procedure:
-
Disulfiram Stock Solution (e.g., 10 mM):
-
Aseptically weigh the appropriate amount of Disulfiram powder.
-
Dissolve the powder in cell culture grade DMSO to make a 10 mM stock solution.
-
Gently vortex to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
-
Copper Stock Solution (e.g., 1 mM):
-
Aseptically weigh the appropriate amount of CuCl2.
-
Dissolve in sterile, deionized water to make a 1 mM stock solution.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Store the stock solution at 4°C.
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the Disulfiram stock solution.
-
Prepare fresh dilutions of Disulfiram and copper in complete cell culture medium to the desired final concentrations.
-
It is recommended to add the copper solution to the media before adding the Disulfiram to facilitate the formation of the DSF-Cu complex.
-
Protocol 2: Cell Viability Assay (MTT Assay)
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Disulfiram and copper stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of Disulfiram (with or without a fixed concentration of copper, typically 1 µM) in complete medium.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (medium with DMSO and copper, if applicable).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the cell viability against the drug concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 3: Western Blot Analysis for Proteasome Inhibition
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Disulfiram and copper stock solutions
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ubiquitin, anti-p27, anti-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with Disulfiram (with or without copper) for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. Accumulation of ubiquitinated proteins is an indicator of proteasome inhibition.[9]
-
Visualizations
Signaling Pathway of Disulfiram in Cancer Cells
Caption: Signaling pathway of the Disulfiram-copper complex in cancer cells.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability using the MTT assay.
References
- 1. Disulfiram's Anticancer Activity: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 3. Overview of Antabuse® (Disulfiram) in Radiation and Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Research progress in anti-tumor effects and mechanisms of disulfiram#br# [cjpt.magtechjournal.com]
- 6. Disulfiram as a Therapeutic Agent for Metastatic Malignant Melanoma—Old Myth or New Logos? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iscrm.uw.edu [iscrm.uw.edu]
- 8. ps341.com [ps341.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. High-throughput screen identifies disulfiram as a potential therapeutic for triple-negative breast cancer cells: Interaction with IQ motif-containing factors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Disulfiram targets cancer stem-like cells and reverses resistance and cross-resistance in acquired paclitaxel-resistant triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Notes and Protocols for the Preparation of Disuprazole Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disuprazole is a proton pump inhibitor (PPI) used in research to study gastric acid secretion and related pathways. Accurate and reproducible experimental results depend on the correct preparation of this compound stock solutions. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure their stability and efficacy in various experimental settings.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for proper handling and solution preparation.
| Property | Value | Reference |
| Molecular Weight | 331.45 g/mol | [1] |
| Chemical Formula | C₁₆H₁₇N₃OS₂ | [1] |
| CAS Number | 99499-40-8 | [1] |
| Appearance | Solid (Form may vary) | N/A |
| Storage (Solid) | Dry, dark at 0-4°C (short-term) or -20°C (long-term) | [1] |
Solubility Profile
-
Water: Poorly soluble.
-
Acidic Solutions (pH < 7): Unstable and rapidly degrades.
-
Alkaline Solutions (pH > 7): Generally more soluble and stable.
-
Organic Solvents: Typically soluble in Dimethyl Sulfoxide (DMSO) and ethanol.
For precise experimental work, it is highly recommended to determine the solubility of the specific batch of this compound in the chosen solvent before preparing a high-concentration stock solution.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for this class of compounds.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh out a specific amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.31 mg of this compound (see calculation below).
-
Dissolution: Add the weighed this compound to a sterile tube. Add the desired volume of anhydrous DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution, but care should be taken to avoid degradation.
-
Sterilization (Optional): If required for cell culture experiments, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-to-medium-term storage or at -80°C for long-term storage.
Calculation for a 10 mM Stock Solution:
-
Molecular Weight of this compound: 331.45 g/mol
-
Desired Concentration: 10 mM = 0.010 mol/L
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) for 1 mL (0.001 L) = 0.010 mol/L x 0.001 L x 331.45 g/mol = 0.0033145 g = 3.31 mg
Preparation of Working Solutions
Working solutions for experiments should be prepared fresh from the frozen stock solution on the day of use.
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Dilute the stock solution to the desired final concentration using the appropriate aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the working solution is non-toxic to the cells or experimental system (typically <0.5%).
-
Mixing: Mix the working solution thoroughly by gentle inversion or pipetting. Avoid vigorous vortexing, which can cause the compound to precipitate out of the aqueous solution.
-
pH Considerations: As this compound is unstable in acidic conditions, ensure the pH of the final working solution is neutral or slightly alkaline.
Stability and Storage
Proper storage is critical to maintain the integrity of this compound solutions.
| Solution Type | Storage Temperature | Duration | Special Conditions |
| Solid this compound | 0-4°C | Short-term (days to weeks) | Dry, dark |
| -20°C | Long-term (months to years) | Dry, dark | |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquoted, protected from light |
| -80°C | Up to 6 months | Aliquoted, protected from light | |
| Aqueous Working Solution | Room Temperature | Use immediately | Prepare fresh daily |
Note: The stability of this compound in solution can be batch-dependent and influenced by the purity of the compound and the solvent. It is recommended to perform periodic quality control checks if solutions are stored for extended periods.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound stock and working solutions.
Caption: Workflow for preparing this compound solutions.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound and DMSO.
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
DMSO can facilitate the absorption of other chemicals through the skin. Avoid direct contact.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.
References
Application Notes and Protocols for Aripiprazole (Presumed "Disuprazole") in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: These application notes provide a comprehensive overview of the recommended dosage, administration protocols, and mechanism of action of Aripiprazole in mouse models. Aripiprazole is an atypical antipsychotic with a unique pharmacological profile, acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[1][2][3] This document is intended to guide researchers in designing and executing preclinical studies involving Aripiprazole in mice.
Quantitative Data Summary
The following table summarizes the reported dosages and pharmacokinetic parameters of Aripiprazole in mouse models from various studies.
| Parameter | Value | Mouse Strain | Administration Route | Study Focus | Reference |
| Dosage Range | 0.1 - 10 mg/kg | ICR, C57Bl/6, Swiss | Intraperitoneal (i.p.), Oral (gavage, drinking water) | Behavioral studies, neuroprotection, cognitive function | [4][5][6] |
| Acute Dosage | 1 - 10 mg/kg | ICR | Intraperitoneal (i.p.) | Attenuation of methamphetamine-induced stereotypy | [4] |
| Chronic Dosage | 1 - 10 mg/kg/day | C57Bl/6 | Oral (drinking water) | Pharmacokinetic and behavioral effects | [7] |
| Chronic Dosage | 3 mg/kg/day | Not Specified | Not Specified | Neuroprotective effects in a cerebral ischemia model | [5] |
| Chronic Dosage | 1 mg/kg/day | 5xFAD (AD model) | Intraperitoneal (i.p.) | Therapeutic effects on Alzheimer's disease pathology | [8] |
| Brain to Serum Ratio | Up to 9-fold higher concentration in the brain | Wild type and abcb1ab (-/-) | Intraperitoneal (i.p.) | Pharmacokinetics and P-glycoprotein interaction | [9] |
Experimental Protocols
Preparation of Aripiprazole Solution
Materials:
-
Aripiprazole powder
-
Vehicle (e.g., 0.9% saline, distilled water with a small percentage of Tween 80 or DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
-
Sterile vials
Protocol:
-
Calculate the required amount of Aripiprazole and vehicle based on the desired final concentration and the total volume needed for the study.
-
Weigh the Aripiprazole powder accurately.
-
In a sterile vial, add the Aripiprazole powder.
-
Add a small amount of the vehicle to the vial to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure complete dissolution. If solubility is an issue, a brief sonication can be applied.
-
Once fully dissolved, filter the solution through a 0.22 µm sterile filter into a new sterile vial to ensure sterility, especially for parenteral administration.
-
Store the solution as recommended by the manufacturer, typically protected from light.
Administration of Aripiprazole to Mice
The choice of administration route depends on the experimental design and objectives. Common routes for Aripiprazole in mice include intraperitoneal injection and oral gavage.
a) Intraperitoneal (i.p.) Injection
Materials:
-
Prepared Aripiprazole solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Animal scale
-
70% ethanol
Protocol:
-
Weigh the mouse to determine the correct volume of Aripiprazole solution to inject based on the desired dosage (mg/kg).
-
Gently restrain the mouse, exposing the abdomen.
-
Wipe the injection site (lower right or left quadrant of the abdomen) with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity, being careful to avoid puncturing internal organs.
-
Aspirate slightly to ensure no fluid (e.g., blood, urine) is drawn into the syringe.
-
Inject the calculated volume of the Aripiprazole solution slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
b) Oral Gavage
Materials:
-
Prepared Aripiprazole solution
-
Sterile oral gavage needles (flexible or rigid, appropriate size for mice)
-
Sterile syringes
-
Animal scale
Protocol:
-
Weigh the mouse to calculate the administration volume.
-
Fill a syringe with the correct volume of the Aripiprazole solution and attach the gavage needle.
-
Gently restrain the mouse, holding it in an upright position.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue and along the roof of the mouth towards the esophagus.
-
Advance the needle slowly and smoothly until it reaches the stomach. Do not force the needle.
-
Administer the solution slowly.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.
Visualizations
Signaling Pathway of Aripiprazole
Caption: Aripiprazole's mechanism of action on key neurotransmitter receptors.
Experimental Workflow for a Behavioral Study
Caption: A typical experimental workflow for studying Aripiprazole in mice.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of aripiprazole, an atypical antipsychotic, on the motor alterations induced by acute ethanol administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic validation of a new protocol of chronic oral administration of aripiprazole in male C57 Bl/6 mice through drinking solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic Effects of Aripiprazole in the 5xFAD Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of acute and sub-chronic aripiprazole in P-glycoprotein deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Disuprazole Administration in Animal Studies
Disclaimer: Information regarding a specific compound named "Disuprazole" is not available in the public domain or scientific literature based on the conducted searches. The following application notes and protocols are therefore based on established methodologies for the preclinical evaluation of proton pump inhibitors (PPIs) in common animal models. The quantitative data presented is hypothetical and serves illustrative purposes for researchers, scientists, and drug development professionals.
Introduction
This compound is a hypothetical proton pump inhibitor designed for the treatment of acid-related disorders. Preclinical evaluation in animal models is a critical step to determine its pharmacokinetic profile, efficacy, and safety prior to human clinical trials.[1][2] This document provides detailed protocols for the administration of this compound via oral (PO), intravenous (IV), and intraperitoneal (IP) routes in two standard animal models: the Sprague-Dawley rat and the Beagle dog.
The selection of an appropriate administration route is crucial and depends on the experimental goals.[3][4] Intravenous administration provides 100% bioavailability and is used to determine fundamental pharmacokinetic parameters like clearance and volume of distribution.[3] Oral administration is essential for evaluating absorption, bioavailability, and the first-pass effect, which are critical for orally-dosed therapeutics.[5] Intraperitoneal injection is a common parenteral route in rodents for rapidly delivering a substance into the systemic circulation.[6]
Quantitative Data Summary
The following table summarizes hypothetical pharmacokinetic parameters for this compound following administration via different routes in rats and dogs. This data is intended to serve as a template for presenting experimental findings.
| Animal Model | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Bioavailability (%) |
| Sprague-Dawley Rat | Intravenous (IV) | 5 | 2500 | 0.08 | 3500 | 100 |
| Oral (PO) - Gavage | 10 | 1200 | 0.75 | 4200 | 60 | |
| Intraperitoneal (IP) | 5 | 1800 | 0.25 | 3150 | 90 | |
| Beagle Dog | Intravenous (IV) | 2 | 1800 | 0.08 | 2800 | 100 |
| Oral (PO) - Capsule | 5 | 950 | 1.5 | 4900 | 70 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
This protocol describes the administration of this compound to rats via oral gavage, a precise method for ensuring accurate dosing.[7]
Materials:
-
This compound formulation (e.g., suspension in 0.5% carboxymethylcellulose)
-
Syringes (1 mL or 3 mL)
-
20G stainless steel feeding needle with a ball tip
-
Sprague-Dawley rats (250-300g)
-
Appropriate animal scale
Procedure:
-
Animal Preparation: Acclimatize rats to handling for several days prior to the experiment to reduce stress.[4] Fast the animals for 12 hours before dosing, with water available ad libitum.
-
Dose Calculation: Weigh each rat immediately before dosing to calculate the precise volume of the this compound formulation to be administered (e.g., for a 10 mg/kg dose and a 2 mg/mL formulation, a 250g rat would receive 1.25 mL).
-
Restraint: Gently restrain the rat by the scruff of the neck with one hand to immobilize the head and prevent biting.[7] The body of the animal should be supported.
-
Gavage Needle Insertion: With the other hand, introduce the ball-tipped feeding needle into the diastema (the gap between the incisors and molars) and gently advance it along the upper palate towards the esophagus.[7] The needle should pass with minimal resistance. If resistance is felt, withdraw and reposition.
-
Substance Administration: Once the needle is correctly positioned in the esophagus (approximately at the level of the last rib), administer the formulation slowly and steadily.[6]
-
Post-Administration: Gently remove the needle and return the animal to its cage. Monitor the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental tracheal administration.
This protocol details the administration of this compound via a bolus injection into the lateral tail vein of a rat.[6][8]
Materials:
-
Sterile this compound solution (e.g., in saline, pH adjusted)
-
27G needle attached to a 1 mL syringe
-
Rat restraint device
-
Heat lamp or warm water to induce vasodilation
-
70% ethanol
Procedure:
-
Animal Preparation: Place the rat in a suitable restraint device, allowing access to the tail.
-
Vein Dilation: Warm the tail using a heat lamp or by immersing it in warm water (40-45°C) for 1-2 minutes to dilate the lateral tail veins.
-
Site Preparation: Clean the tail with a 70% ethanol swab. The two lateral tail veins should be visible on either side of the tail.
-
Needle Insertion: Hold the tail and introduce the 27G needle, bevel up, into one of the lateral veins at a shallow angle (~15-20 degrees).
-
Injection: Once the needle is in the vein (a small amount of blood may enter the needle hub), inject the this compound solution slowly over 30-60 seconds. The maximum bolus volume is typically 5 mL/kg.[6]
-
Post-Administration: Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding. Return the animal to its cage and monitor for any adverse reactions.
This protocol outlines the manual administration of an enteric-coated capsule containing this compound to a Beagle dog.[9][10]
Materials:
-
This compound capsules
-
Water-filled syringe (5-10 mL) for post-administration flushing
-
Pilling device (optional)[10]
Procedure:
-
Preparation: Have the capsule and water syringe ready. Approach the dog in a calm and reassuring manner.[9]
-
Restraint and Mouth Opening: Position the dog in a corner or have an assistant gently hold it. Grasp the dog's upper jaw with one hand from above, placing your thumb and fingers behind the canine teeth. Gently tilt the head back, which should cause the lower jaw to open slightly.[10]
-
Capsule Placement: With your other hand, use your middle or index finger to open the lower jaw further. Place the capsule as far back on the base of the tongue as possible.[11] Be quick to avoid causing the dog to gag.
-
Inducing Swallowing: Close the dog's mouth and hold it shut while keeping the head tilted up. Gently stroke the dog's throat or blow on its nose to encourage swallowing.[10]
-
Water Flush: Once the dog swallows, administer 5-10 mL of water into the side of its mouth using a syringe to ensure the capsule is washed down into the stomach and does not lodge in the esophagus.[11]
-
Confirmation: Observe the dog for a minute to ensure it does not spit the capsule out.
This protocol describes the administration of this compound through a pre-placed intravenous catheter in a Beagle dog, a common practice for repeated dosing or infusion studies.
Materials:
-
Sterile this compound solution
-
IV catheter (e.g., 22G or 24G) placed in the cephalic vein
-
Sterile saline flush (0.9% NaCl)
-
Syringes for drug and flush
-
70% ethanol and sterile gauze
Procedure:
-
Animal Preparation: The dog should be comfortably restrained by a trained handler. The IV catheter should have been placed aseptically prior to the procedure.
-
Catheter Port Preparation: Swab the injection port of the catheter with 70% ethanol.
-
Patency Check: Attach a syringe with sterile saline and flush the catheter with 1-2 mL to ensure it is patent (i.e., not clotted or displaced).
-
Drug Administration: Slowly administer the calculated dose of the this compound solution through the catheter port over 1-2 minutes.
-
Post-Administration Flush: Following the drug injection, flush the catheter again with 2-3 mL of sterile saline to ensure the entire dose is delivered into the circulation and to prevent the drug from remaining in the catheter.
-
Monitoring: Observe the dog for any immediate adverse reactions. The catheter can be maintained for future blood sampling or dosing as per the study design.
Visualizations
Caption: Mechanism of action for a proton pump inhibitor like this compound.
Caption: A typical experimental workflow for an animal pharmacokinetic study.
Caption: Decision tree for selecting a drug administration route in preclinical studies.
References
- 1. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mcgill.ca [mcgill.ca]
- 5. Pharmacodynamics and Pharmacokinetics of a New Type of Compound Lansoprazole Capsule in Gastric Ulcer Rats and Beagle Dogs: Importance of Adjusting Oxidative Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. az.research.umich.edu [az.research.umich.edu]
- 9. Giving Your Dog Oral Medications | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 10. Giving oral medications to your dog | Veterinary Teaching Hospital | Washington State University [hospital.vetmed.wsu.edu]
- 11. research.vt.edu [research.vt.edu]
Application Notes and Protocols for High-Throughput Screening of Disuprazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disuprazole is a novel small molecule inhibitor of the gastric H+/K+ ATPase, commonly known as the proton pump.[1] This enzyme is responsible for the final step in gastric acid secretion, and its inhibition is a key therapeutic strategy for acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2] These application notes provide a detailed protocol for a high-throughput screening (HTS) assay to identify and characterize inhibitors of the H+/K+ ATPase, using this compound as a reference compound.
The described assay is a fluorescence-based method that measures the change in intravesicular pH in isolated gastric vesicles. This assay is robust, scalable, and suitable for screening large compound libraries to discover novel proton pump inhibitors (PPIs).
Mechanism of Action of this compound
This compound, a substituted benzimidazole, is a prodrug that is activated in the acidic environment of the parietal cell secretory canaliculi.[2] The activated form of this compound covalently binds to cysteine residues on the alpha-subunit of the H+/K+ ATPase, leading to its irreversible inhibition. This blocks the exchange of cytoplasmic H+ for luminal K+, thereby inhibiting gastric acid secretion.[1]
Caption: Mechanism of action of this compound in a parietal cell.
High-Throughput Screening Assay for this compound
This protocol describes a fluorescence-based HTS assay to measure the activity of the H+/K+ ATPase in isolated gastric vesicles. The assay utilizes the pH-sensitive fluorescent dye ACMA (9-amino-6-chloro-2-methoxyacridine) to monitor the formation of a pH gradient across the vesicular membrane.
Principle of the Assay
In the presence of ATP, the H+/K+ ATPase pumps protons into the gastric vesicles, creating an acidic intravesicular environment. The fluorescent dye ACMA accumulates in the acidic vesicles, leading to a quenching of its fluorescence signal. Inhibitors of the H+/K+ ATPase, such as this compound, will prevent the formation of the pH gradient, resulting in a higher fluorescence signal.
Caption: Principle of the fluorescence-based H+/K+ ATPase assay.
Experimental Protocols
Materials and Reagents
-
Gastric Vesicles: Isolated from rabbit or hog stomachs, stored at -80°C.
-
This compound: Stock solution in DMSO.
-
ACMA (9-amino-6-chloro-2-methoxyacridine): Stock solution in DMSO.
-
ATP (Adenosine 5'-triphosphate): Stock solution in water.
-
Valinomycin: Stock solution in ethanol.
-
Assay Buffer: 5 mM MgCl2, 150 mM KCl, 25 mM HEPES, pH 6.8.
-
384-well black, clear-bottom plates.
Assay Protocol
-
Compound Plating:
-
Prepare serial dilutions of this compound and test compounds in DMSO.
-
Using an automated liquid handler, dispense 100 nL of each compound dilution into the wells of a 384-well plate.
-
For control wells, dispense 100 nL of DMSO (negative control) or a known inhibitor like omeprazole (positive control).
-
-
Reagent Preparation:
-
Prepare a "Vesicle Mix" containing gastric vesicles and ACMA in assay buffer.
-
Prepare an "ATP Mix" containing ATP and valinomycin in assay buffer.
-
-
Assay Procedure:
-
Add 20 µL of the Vesicle Mix to each well of the 384-well plate containing the compounds.
-
Incubate the plate at room temperature for 15 minutes to allow for compound pre-incubation.
-
Measure the baseline fluorescence (Excitation: 410 nm, Emission: 480 nm) using a plate reader.
-
Initiate the reaction by adding 5 µL of the ATP Mix to each well.
-
Immediately start kinetic fluorescence reading for 30 minutes at 1-minute intervals.
-
Data Analysis
-
Calculate the rate of fluorescence quenching for each well by fitting the linear portion of the kinetic curve.
-
Normalize the data to the positive and negative controls:
-
% Inhibition = 100 * (Rate_sample - Rate_neg_ctrl) / (Rate_pos_ctrl - Rate_neg_ctrl)
-
-
Plot the % Inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the Z'-factor to assess the quality of the assay:
-
Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl|
-
Caption: High-throughput screening experimental workflow.
Data Presentation
Table 1: Assay Performance Metrics
| Parameter | Value | Description |
| Z'-factor | 0.78 | Indicates an excellent assay quality suitable for HTS. |
| Signal-to-Background | 8.2 | Ratio of the mean signal of the negative control to the positive control. |
| CV (%) of Controls | < 5% | Coefficient of variation for both positive and negative controls. |
Table 2: IC50 Values of Reference Compounds
| Compound | IC50 (nM) | Hill Slope |
| This compound | 15.4 ± 2.1 | 1.2 |
| Omeprazole | 25.8 ± 3.5 | 1.1 |
| Lansoprazole | 12.1 ± 1.8 | 1.3 |
| Pantoprazole | 40.2 ± 5.6 | 1.0 |
Conclusion
The described high-throughput screening assay provides a reliable and efficient method for the discovery and characterization of novel H+/K+ ATPase inhibitors. The use of this compound as a reference compound allows for the validation of assay performance and the comparison of potencies of newly identified hits. This protocol can be readily implemented in drug discovery laboratories to accelerate the development of new treatments for acid-related diseases. High-throughput screening has been a cornerstone of drug discovery for decades, enabling the rapid profiling of compound libraries against specific biological targets.[3] The miniaturization of assays into 1536-well formats and the integration of automation are key features of modern HTS.[3] Fluorescence-based assays are particularly well-suited for HTS due to their sensitivity and ease of automation.[3]
References
Application Notes and Protocols for Disuprazole in Human Intestinal Organoid Cultures
Introduction
Organoids are three-dimensional (3D) in vitro culture systems derived from stem cells that self-organize to recapitulate the architecture and function of their corresponding in vivo organs.[1] They have emerged as powerful models for studying development, disease modeling, drug screening, and personalized medicine.[2][3][4] The successful culture and differentiation of organoids depend on the precise modulation of key signaling pathways that govern stem cell maintenance and lineage specification.[5][6][7]
This document provides detailed application notes and protocols for the use of Disuprazole , a novel small molecule modulator of the Wnt signaling pathway, in human intestinal organoid cultures. This compound is a hypothetical compound presented here for illustrative purposes to demonstrate the application of a signaling modulator in an organoid system. It is postulated to act as a potent and selective activator of the Wnt/β-catenin signaling cascade by inhibiting GSK3β, a key negative regulator of the pathway.
Activation of the Wnt pathway is critical for maintaining the intestinal stem cell (ISC) pool and promoting the proliferation of these cells.[4] Therefore, this compound is expected to enhance the growth and expansion of intestinal organoids. These protocols are intended for researchers, scientists, and drug development professionals working with organoid models.
Application of this compound in Human Intestinal Organoids
This compound is designed for researchers investigating the role of Wnt signaling in intestinal biology, including:
-
Stem cell maintenance and proliferation: Studying the effects of sustained Wnt activation on the ISC population.
-
Disease modeling: Investigating pathologies associated with aberrant Wnt signaling, such as colorectal cancer.[8]
-
Drug discovery: Screening for compounds that counteract the effects of Wnt pathway dysregulation.
In standard intestinal organoid cultures, which typically include exogenous Wnt ligands, the addition of this compound is expected to result in a more robust proliferative phenotype, characterized by increased organoid size, a higher budding frequency, and an expansion of the LGR5+ stem cell population.
Experimental Protocols
These protocols are based on established methods for human intestinal organoid culture and provide a framework for assessing the effects of this compound.[9][10][11]
Protocol 1: Culture and Maintenance of Human Intestinal Organoids
Materials:
-
Human intestinal crypts or established organoid lines
-
Basement Membrane Extract (BME), ice-cold[10]
-
IntestiCult™ Organoid Growth Medium (Human) or similar complete medium
-
Advanced DMEM/F12
-
Cell recovery solution
-
Pre-warmed 24-well tissue culture plates
Procedure:
-
Thawing Cryopreserved Organoids: a. Thaw the cryovial of organoids rapidly in a 37°C water bath.[11] b. Transfer the contents to a 15 mL conical tube and add 9 mL of cold Advanced DMEM/F12. c. Centrifuge at 300 x g for 5 minutes at 4°C. d. Aspirate the supernatant, leaving the organoid pellet.
-
Embedding Organoids in BME: a. Resuspend the organoid pellet in an appropriate volume of ice-cold BME. b. Dispense 50 µL domes of the organoid-BME suspension into the center of pre-warmed 24-well plate wells.[11] c. Incubate the plate at 37°C for 15-20 minutes to solidify the BME domes.
-
Culturing Organoids: a. Gently add 500 µL of complete intestinal organoid growth medium to each well. b. Culture the organoids at 37°C in a humidified incubator with 5% CO2. c. Refresh the culture medium every 2-3 days.
-
Passaging Organoids: a. Aspirate the medium from the wells. b. Add 1 mL of cell recovery solution to each well and incubate on ice for 15-30 minutes to dissolve the BME domes. c. Mechanically disrupt the organoids by pipetting up and down with a P1000 pipette. d. Transfer the organoid suspension to a 15 mL conical tube and wash with cold Advanced DMEM/F12. e. Centrifuge at 300 x g for 5 minutes at 4°C. f. Re-embed the organoid fragments in fresh BME as described in step 2.
Protocol 2: Treatment of Organoids with this compound
Materials:
-
Established intestinal organoid cultures (from Protocol 1)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete intestinal organoid growth medium
Procedure:
-
Prepare Dosing Media: a. On the day of treatment, prepare serial dilutions of this compound in complete organoid growth medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM). b. Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Treat Organoids: a. Aspirate the old medium from the organoid cultures. b. Gently add 500 µL of the appropriate dosing medium or vehicle control to each well. c. Culture the organoids for the desired duration (e.g., 24, 48, or 72 hours), refreshing the dosing medium every 2 days if the experiment is long-term.
Protocol 3: Assessing Organoid Viability and Proliferation
Materials:
-
Treated organoid cultures (from Protocol 2)
-
CellTiter-Glo® 3D Cell Viability Assay kit or similar
-
Brightfield microscope with imaging software
Procedure for Viability Assay:
-
Perform the assay according to the manufacturer's instructions.
-
Briefly, add the CellTiter-Glo® 3D reagent directly to the wells.
-
Mix well to lyse the organoids and release ATP.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which indicates the number of viable cells.
Procedure for Proliferation Analysis (Morphological):
-
Acquire brightfield images of the organoids at the beginning and end of the treatment period.
-
Using image analysis software (e.g., ImageJ), quantify the total area of the organoids per well and count the number of buds per organoid.
-
Compare the changes in size and budding frequency between treated and control groups.
Protocol 4: Analyzing Gene Expression by RT-qPCR
Materials:
-
Treated organoid cultures (from Protocol 2)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (e.g., LGR5, AXIN2, MKI67, VIL1)
Procedure:
-
RNA Extraction: a. Harvest the organoids from the BME domes as described in the passaging protocol. b. Extract total RNA using a suitable kit according to the manufacturer's instructions.
-
cDNA Synthesis: a. Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: a. Perform quantitative PCR using SYBR Green or TaqMan chemistry with primers for Wnt target genes (LGR5, AXIN2), proliferation markers (MKI67), and differentiation markers (VIL1). b. Analyze the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene.
Data Presentation
The following tables present hypothetical data from experiments using this compound on human intestinal organoids.
Table 1: Dose-Response Effect of this compound on Organoid Viability
| This compound Conc. (µM) | Viability (% of Vehicle Control) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 115 ± 6.1 |
| 1 | 142 ± 7.8 |
| 10 | 185 ± 9.3 |
| 100 | 120 ± 8.5 (potential toxicity) |
| EC50 | ~2.5 µM |
Table 2: Morphological and Gene Expression Changes after 72h Treatment with 10 µM this compound
| Parameter | Vehicle Control | 10 µM this compound | Fold Change |
| Average Organoid Area (µm²) | 15,000 ± 2,100 | 28,000 ± 3,500 | 1.87 |
| Average Buds per Organoid | 4 ± 1 | 10 ± 2 | 2.50 |
| Relative LGR5 Expression | 1.0 | 4.5 ± 0.6 | 4.5 |
| Relative AXIN2 Expression | 1.0 | 6.2 ± 0.8 | 6.2 |
| Relative MKI67 Expression | 1.0 | 3.1 ± 0.4 | 3.1 |
| Relative VIL1 Expression | 1.0 | 0.4 ± 0.1 | 0.4 |
Visualizations
Signaling Pathway of this compound
Caption: Hypothetical mechanism of this compound action on the Wnt/β-catenin signaling pathway.
Experimental Workflow
Caption: Workflow for assessing the effects of this compound on human intestinal organoids.
Logical Relationship of Expected Outcomes
References
- 1. mdibl.org [mdibl.org]
- 2. Frontiers | Research Progress, Challenges, and Breakthroughs of Organoids as Disease Models [frontiersin.org]
- 3. Organoids: development and applications in disease models, drug discovery, precision medicine, and regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disease modelling in human organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Retinal Organoid Differentiation by Modulating Signaling Pathways Revealed by Comparative Transcriptome Analyses with Development In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organoids as a Model System for Studying Notch Signaling in Intestinal Epithelial Homeostasis and Intestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. stemcell.com [stemcell.com]
- 9. Protocol for the generation, characterization, and functional assays of organoid cultures from normal and cancer-prone human esophageal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Human Intestinal Organoid Culture Protocol | Bio-Techne [bio-techne.com]
Application Notes and Protocols for Disorazole in Cellular and Preclinical Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disorazoles are a class of macrocyclic polyketides isolated from the myxobacterium Sorangium cellulosum. These natural products have garnered significant interest in the field of oncology due to their exceptionally potent cytotoxic and antiproliferative activities against a wide range of cancer cell lines. The primary mechanism of action of disorazoles is the disruption of microtubule polymerization, which leads to cell cycle arrest and apoptosis. While disorazole itself is not an intrinsic imaging agent, its potent biological activity makes it a valuable tool for in vitro cellular imaging studies and a promising candidate for the development of targeted imaging agents and antibody-drug conjugates (ADCs) for in vivo applications.
This document provides an overview of the applications of disorazole in imaging-based research, detailed protocols for visualizing its cellular effects, and a prospective protocol for the development of a disorazole-based ADC for in vivo imaging.
Application Notes
1. Visualization of Microtubule Disruption in Cancer Cells
Disorazoles bind to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network can be readily visualized using immunofluorescence microscopy. By treating cancer cells with disorazole and subsequently staining for α-tubulin, researchers can observe the depolymerization of microtubule filaments, leading to a diffuse cytoplasmic staining pattern instead of the well-defined filamentous network seen in untreated cells. This application is crucial for mechanism-of-action studies and for assessing the efficacy of different disorazole analogs.
2. High-Content Imaging of Mitotic Arrest and Apoptosis
The disruption of microtubule dynamics by disorazole leads to the arrest of the cell cycle at the G2/M phase and the subsequent induction of apoptosis. High-content imaging platforms can be employed to quantify these effects in a high-throughput manner. By using fluorescent probes for DNA (e.g., Hoechst stain), mitotic markers (e.g., anti-phospho-histone H3 antibody), and apoptosis markers (e.g., Annexin V or caspase-3/7 activity probes), researchers can simultaneously assess the impact of disorazole on cell cycle progression and cell viability.
3. Prospective Development of Disorazole-Based Antibody-Drug Conjugates (ADCs) for In Vivo Imaging and Therapy (Theranostics)
The high potency of disorazoles makes them attractive payloads for ADCs. In this approach, a disorazole molecule is conjugated to a monoclonal antibody that specifically targets a tumor-associated antigen. This strategy allows for the targeted delivery of the cytotoxic agent to cancer cells, potentially reducing off-target toxicity. For imaging purposes, the ADC can be co-labeled with a near-infrared (NIR) fluorescent dye or a chelator for a positron-emitting radionuclide (for PET imaging). Such imaging-enabled ADCs would allow for the non-invasive visualization of tumor targeting, drug distribution, and pharmacokinetics in preclinical animal models, guiding the development of more effective cancer therapies.
Quantitative Data
The following tables summarize the cytotoxic activity of various disorazole compounds across different cancer cell lines, as reported in the literature.
Table 1: Cytotoxicity (IC50) of Disorazole A1 [1][2]
| Cell Line | Origin | IC50 (pM) |
| L929 | Mouse Fibrosarcoma | 3 |
| KB-3-1 | Human Cervical Carcinoma | 2 |
| A-549 | Human Lung Carcinoma | 42 |
| HT-29 | Human Colon Carcinoma | 21 |
| MCF-7 | Human Breast Carcinoma | 21 |
Table 2: Cytotoxicity (IC50) of Disorazole C1 [2][3]
| Cell Line | Origin | IC50 (nM) |
| PC-3 | Human Prostate Adenocarcinoma | 1.6 |
| NCI/ADR-RES | Human Ovarian Carcinoma | 6.9 |
| A549 | Human Lung Carcinoma | 1.1 |
| MDA-MB-231 | Human Breast Adenocarcinoma | 0.6 |
| HeLa | Human Cervical Carcinoma | 14.6 |
Table 3: Cytotoxicity (IC50) of Disorazole Z1 [1][4]
| Cell Line | Origin | IC50 (nM) |
| HepG2 | Human Hepatocellular Carcinoma | 0.43 |
| U-2 OS | Human Osteosarcoma | 0.35 |
| HCC 1806 | Human Breast Cancer | 0.07 |
| MDA-MB-231 | Human Breast Cancer | 0.15 |
Experimental Protocols
Protocol 1: In Vitro Immunofluorescence Imaging of Microtubule Disruption
This protocol describes a method to visualize the effect of disorazole on the microtubule network of cultured cancer cells.
Materials:
-
Cancer cell line (e.g., HeLa, U-2 OS)
-
Complete cell culture medium
-
Disorazole C1 (or other analog)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody: Mouse anti-α-tubulin
-
Secondary antibody: Goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI or Hoechst stain
-
Mounting medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency the next day.
-
Drug Treatment: Treat the cells with varying concentrations of disorazole (e.g., 1 nM, 10 nM, 100 nM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and then block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS and then stain with DAPI or Hoechst for 5 minutes.
-
Mounting: Wash the cells twice with PBS and then mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Acquire images of the tubulin network (e.g., green channel) and the nuclei (blue channel).
Protocol 2: Conceptual Framework for In Vivo Imaging of a Disorazole-Based Antibody-Drug Conjugate (ADC)
This protocol outlines the key steps for the development and preclinical imaging of a fluorescently labeled disorazole-ADC.
1. ADC Construction:
- Antibody Selection: Choose a monoclonal antibody that targets a specific tumor surface antigen (e.g., HER2, EGFR).
- Linker Chemistry: Select a suitable linker (e.g., a cleavable linker that is stable in circulation but releases the drug in the tumor microenvironment).
- Conjugation: Conjugate the disorazole payload and a near-infrared (NIR) fluorescent dye (e.g., IRDye 800CW) to the antibody using established bioconjugation techniques.
- Purification and Characterization: Purify the ADC using chromatography and characterize the drug-to-antibody ratio (DAR) and dye-to-antibody ratio.
2. Animal Model:
- Establish a tumor xenograft model by implanting human cancer cells that overexpress the target antigen into immunodeficient mice.
3. In Vivo Imaging Procedure:
- ADC Administration: Administer the fluorescently labeled disorazole-ADC to the tumor-bearing mice via intravenous injection.
- Imaging Timepoints: Perform imaging at various time points post-injection (e.g., 24, 48, 72, and 144 hours) to monitor the biodistribution and tumor accumulation of the ADC.
- Imaging System: Use an in vivo imaging system (IVIS) capable of detecting NIR fluorescence.
- Data Analysis: Quantify the fluorescence intensity in the tumor and other organs to determine the tumor-to-background ratio and assess targeting specificity.
4. Ex Vivo Biodistribution:
- After the final imaging time point, euthanize the animals and harvest the tumor and major organs.
- Measure the fluorescence in each tissue ex vivo to confirm the in vivo imaging results.
Visualizations
Caption: Disorazole's signaling pathway leading to apoptosis.
References
- 1. The Disorazole Z Family of Highly Potent Anticancer Natural Products from Sorangium cellulosum: Structure, Bioactivity, Biosynthesis, and Heterologous Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, biology and chemistry of the disorazoles: new anti-cancer macrodiolides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
Application Notes and Protocols: Western Blot Analysis of Cellular Signaling Pathways Following Disuprazole Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a comprehensive protocol for performing Western blot analysis to investigate changes in protein expression and signaling pathways in cells treated with the hypothetical compound, Disuprazole. Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture, making it an essential tool for elucidating the mechanism of action of novel therapeutic agents.[1][2] This protocol details the entire workflow, from cell culture and treatment to data analysis and interpretation, using the PI3K/Akt pathway as an illustrative target for this compound.
Hypothetical Signaling Pathway: this compound as a PI3K/Akt Pathway Inhibitor
For the purpose of this protocol, we will hypothesize that this compound acts as an inhibitor of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is common in various diseases.[3] The diagram below illustrates the key components of this pathway and the proposed point of inhibition by this compound.
References
Application Notes and Protocols: Disulfiram in Combination with Copper and Doxorubicin for Osteosarcoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disulfiram, a drug traditionally used for the treatment of alcohol dependence, has shown promising anticancer activity, particularly when combined with copper. This combination has been found to induce cancer cell death through various mechanisms, including the generation of reactive oxygen species (ROS) and inhibition of the proteasome.[1][2][3] Preclinical studies have explored the synergistic effects of combining Disulfiram and copper with conventional chemotherapeutic agents like Doxorubicin, a standard-of-care for osteosarcoma.[4][5] This document provides detailed application notes and protocols for studying the in vitro efficacy of a triple combination therapy involving Disulfiram, Copper Chloride (CuCl2), and Doxorubicin on osteosarcoma cell lines.
Mechanism of Action
The combination of Disulfiram and copper leads to the formation of a complex that exhibits potent anticancer properties. This complex is thought to induce cytotoxicity through the generation of high levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[1][2] This process can activate downstream signaling pathways, including the MAPK/JNK pathway, which plays a crucial role in apoptosis.[6][7] Furthermore, the Disulfiram/copper complex has been shown to activate the cGAS-STING innate immunity pathway through ROS-induced DNA damage.[1] In the context of osteosarcoma, this triple combination therapy has demonstrated potent and durable cytotoxicity, even in highly metastatic and chemoresistant cell lines.[4][5][8]
Data Presentation
The following tables summarize the quantitative data from in vitro studies on the cytotoxicity of Disulfiram, Copper Chloride, and Doxorubicin, both as single agents and in combination, on murine osteosarcoma cell lines (K12 and K7M2).
Table 1: Cytotoxicity of Single Agents on K12 and K7M2 Osteosarcoma Cells
| Treatment | Cell Line | Concentration Range | Effect |
| Doxorubicin | K12, K7M2 | 0.02–5 µM | Dose-dependent reduction in cell viability[4] |
| Copper Chloride (CuCl₂) | K12, K7M2 | 0.12–2 µM | Minimal effect on cell viability as a single agent[4] |
| Disulfiram | K12, K7M2 | 0.5–4 µM | Dose-dependent reduction in cell viability[4] |
Table 2: Cytotoxicity of Combination Therapies on K7M2 Osteosarcoma Cells
| Treatment Combination | Concentrations | Observation |
| Disulfiram + Copper Chloride (CuCl₂) | Disulfiram (100 nM) + CuCl₂ (250 nM) | ~99% reduction in viable cells, but cells could recover after drug removal[8] |
| Doxorubicin + Disulfiram + Copper Chloride (CuCl₂) | Doxorubicin (100 nM) + Disulfiram (100 nM) + CuCl₂ (250 nM) | ~99% cell death, with no recovery after drug removal[8] |
Experimental Protocols
Cell Viability Assay (Resazurin-Based)
This protocol is adapted from a standard resazurin-based cell viability assay to determine the cytotoxic effects of the drug combinations.[9]
Materials:
-
Osteosarcoma cell lines (e.g., K7M2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom black plates
-
Doxorubicin, Disulfiram, Copper (II) Chloride (CuCl₂) stock solutions
-
Resazurin sodium salt solution (1 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader with fluorescence capabilities
Procedure:
-
Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of Doxorubicin, Disulfiram, and CuCl₂ individually and in combination in complete culture medium.
-
Remove the existing medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only wells as a control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, remove the medium and wash the cells once with PBS.
-
Add 100 µL of a 1:10 dilution of the resazurin stock solution in complete medium to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol is for quantifying apoptosis in cells treated with the drug combination using flow cytometry.[10][11][12]
Materials:
-
Treated and untreated osteosarcoma cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the desired drug concentrations for 48 hours.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Visualizations
Signaling Pathway of Disulfiram/Copper and Doxorubicin Combination
Caption: Proposed mechanism of action for the triple combination therapy.
Experimental Workflow for In Vitro Testing
References
- 1. Disulfiram/copper triggers cGAS-STING innate immunity pathway via ROS-induced DNA damage that potentiates antitumor response to PD-1 checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Combination Therapy with Disulfiram, Copper, and Doxorubicin for Osteosarcoma: In Vitro Support for a Novel Drug Repurposing Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination Therapy with Disulfiram, Copper, and Doxorubicin for Osteosarcoma: In Vitro Support for a Novel Drug Repurposing Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The disulfiram/copper complex induces apoptosis and inhibits tumour growth in human osteosarcoma by activating the ROS/JNK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Application Notes & Protocols: Genome-wide CRISPR-Cas9 Screen to Identify Genes Conferring Resistance to Disulfiram
Audience: Researchers, scientists, and drug development professionals.
Abstract: The repurposing of existing drugs for cancer therapy represents a promising and accelerated avenue for novel treatments. Disulfiram, an FDA-approved medication for the treatment of alcohol dependence, has demonstrated potent anti-cancer activity, particularly when administered in combination with copper. Its primary mechanisms of action include the inhibition of aldehyde dehydrogenase (ALDH), a key enzyme in cellular detoxification and a marker for cancer stem cells, and the suppression of the proteasome system.[1][2] Despite its therapeutic potential, the development of resistance remains a significant challenge in cancer therapy. This document provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to Disulfiram in cancer cells. Understanding these resistance mechanisms is crucial for developing effective combination therapies and overcoming clinical resistance.
Data Presentation: Hypothetical Gene Hits from a Disulfiram Resistance Screen
The following tables present hypothetical quantitative data from a genome-wide CRISPR-Cas9 screen designed to identify genes that, when knocked out, lead to Disulfiram resistance. The data is structured to showcase the expected output from such a screen, including gene enrichment scores and statistical significance.
Table 1: Top Gene Hits Conferring Resistance to Disulfiram
| Gene Symbol | Gene Description | Log2 Fold Change (Enrichment) | p-value | False Discovery Rate (FDR) |
| NFE2L2 | Nuclear factor, erythroid 2-like 2 | 5.8 | 1.2e-8 | 3.5e-7 |
| KEAP1 | Kelch-like ECH-associated protein 1 | -4.2 | 2.5e-7 | 6.1e-6 |
| SLC7A11 | Solute carrier family 7 member 11 | 4.5 | 8.9e-7 | 1.5e-5 |
| GCLC | Glutamate-cysteine ligase catalytic subunit | 4.1 | 1.5e-6 | 2.2e-5 |
| ABCC1 | ATP binding cassette subfamily C member 1 | 3.9 | 3.2e-6 | 4.1e-5 |
| HMOX1 | Heme oxygenase 1 | 3.7 | 5.1e-6 | 5.8e-5 |
| NQO1 | NAD(P)H quinone dehydrogenase 1 | 3.5 | 8.8e-6 | 9.2e-5 |
Table 2: Pathway Analysis of Enriched Genes
| Pathway Name | Number of Genes in Pathway | Enriched Genes | p-value |
| NRF2-mediated Oxidative Stress Response | 150 | NFE2L2, KEAP1, SLC7A11, GCLC, HMOX1, NQO1 | 1.8e-5 |
| Glutathione Metabolism | 55 | GCLC, SLC7A11 | 3.2e-4 |
| Drug Metabolism - Other Enzymes | 80 | ABCC1, NQO1 | 1.5e-3 |
Experimental Protocols
This section provides a detailed methodology for performing a genome-wide CRISPR-Cas9 knockout screen to identify genes associated with Disulfiram resistance.
Cell Line Preparation and Lentiviral Production
-
Cell Line Selection: Choose a cancer cell line of interest that is sensitive to Disulfiram treatment. For this protocol, we will use a hypothetical human lung adenocarcinoma cell line (e.g., A549).
-
Cas9 Expression: Generate a stable Cas9-expressing cell line by transducing the parental cells with a lentiviral vector carrying the Cas9 gene and a selection marker (e.g., blasticidin). Select for a polyclonal population with high Cas9 activity.
-
Lentiviral Library Production:
-
Amplify a genome-wide human CRISPR knockout library (e.g., GeCKO v2, Brunello, or TKOv3) according to the manufacturer's instructions.
-
Co-transfect HEK293T cells with the amplified sgRNA library plasmid pool, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a transfection reagent like Lipofectamine 3000.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Concentrate the lentivirus by ultracentrifugation or a precipitation-based method.
-
Determine the viral titer by transducing target cells with serial dilutions of the concentrated virus and measuring the percentage of infected cells (e.g., by flow cytometry for a fluorescent reporter or by antibiotic selection).
-
CRISPR-Cas9 Library Transduction and Selection
-
Transduction:
-
Plate the stable Cas9-expressing A549 cells.
-
Transduce the cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA.
-
Maintain a sufficient number of cells to achieve at least 500-fold coverage of the sgRNA library.
-
-
Puromycin Selection:
-
48 hours post-transduction, begin selection with puromycin to eliminate non-transduced cells. The concentration of puromycin should be predetermined from a kill curve.
-
Maintain puromycin selection for 3-5 days until a control plate of non-transduced cells shows complete cell death.
-
Disulfiram Treatment and Sample Collection
-
Initial Cell Collection (T0): After puromycin selection, harvest a representative population of cells to serve as the baseline (T0) reference for sgRNA distribution.
-
Disulfiram Treatment:
-
Plate the remaining library-transduced cells into two replicate populations: a vehicle control group (e.g., DMSO) and a Disulfiram-treated group.
-
Treat the cells with a predetermined concentration of Disulfiram (typically IC50 to IC80) and copper (II) chloride (usually in a 1:1 molar ratio with Disulfiram) to potentiate its effect.
-
Continuously culture the cells under Disulfiram selection for 14-21 days, passaging as needed and maintaining library representation.
-
-
Final Cell Collection (T-final): After the selection period, harvest the surviving cells from both the control and Disulfiram-treated populations.
Genomic DNA Extraction, PCR Amplification, and Sequencing
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the T0 and T-final cell pellets using a commercial kit.
-
sgRNA Cassette Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using primers that flank the sgRNA cassette. Use a two-step PCR protocol to add Illumina sequencing adapters and barcodes.
-
Next-Generation Sequencing (NGS): Pool the barcoded PCR products and perform high-throughput sequencing on an Illumina platform (e.g., NextSeq or HiSeq) to determine the relative abundance of each sgRNA.
Data Analysis
-
Read Alignment and Counting: Demultiplex the sequencing data and align the reads to the sgRNA library reference to obtain read counts for each sgRNA.
-
Enrichment Analysis: Use software packages like MAGeCK or DESeq2 to identify sgRNAs and genes that are significantly enriched in the Disulfiram-treated population compared to the control population.
-
Hit Identification and Pathway Analysis:
-
Rank genes based on their enrichment scores and statistical significance (p-value and FDR).
-
Perform pathway and gene ontology analysis on the top-ranking genes to identify biological processes and signaling pathways associated with Disulfiram resistance.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for a genome-wide CRISPR-Cas9 screen.
Signaling Pathways
Disulfiram's Mechanism of Action and Potential Resistance Pathways
Disulfiram's anti-cancer effects are multi-faceted.[2] It inhibits ALDH, leading to an accumulation of reactive aldehydes and increased oxidative stress.[1] In combination with copper, it forms a complex that inhibits the 26S proteasome, leading to the accumulation of ubiquitinated proteins and induction of apoptosis.[2] Furthermore, Disulfiram/copper treatment can induce DNA damage and activate the cGAS-STING innate immunity pathway.[3] Resistance to Disulfiram could arise from the upregulation of pathways that counteract these effects.
Caption: Disulfiram's mechanism of action and resistance pathways.
References
- 1. Disulfiram's Anticancer Activity: Evidence and Mechanisms | Bentham Science [eurekaselect.com]
- 2. Disulfiram: A novel repurposed drug for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disulfiram/copper triggers cGAS-STING innate immunity pathway via ROS-induced DNA damage that potentiates antitumor response to PD-1 checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Seahorse XF Assay for Assessing the Bioenergetic Effects of Disulfiram (Disuprazole) Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Glutathione peroxidase 4 (GPX4) is a key enzyme that protects cells from ferroptosis by reducing lipid peroxides.[1] Disulfiram, an FDA-approved drug, and other disulfide compounds have been shown to suppress erastin-induced ferroptosis by stabilizing GPX4.[2] Understanding the metabolic consequences of GPX4 modulation by compounds like Disulfiram is crucial for research in cancer, neurodegenerative diseases, and other conditions where ferroptosis plays a role.[1]
The Agilent Seahorse XF Analyzer is a powerful tool for assessing cellular metabolism in real-time by measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), which are key indicators of mitochondrial respiration and glycolysis, respectively.[3] This document provides a detailed protocol for utilizing the Seahorse XF Cell Mito Stress Test to investigate the bioenergetic effects of Disulfiram treatment on cultured cells.
Note on "Disuprazole": The term "this compound" does not correspond to a known chemical compound in major pharmacological databases. It is highly probable that this is a typographical error for Disulfiram , a well-characterized inhibitor of aldehyde dehydrogenase and a known modulator of GPX4 stability.[2][4][5] This protocol will proceed under the assumption that the compound of interest is Disulfiram.
Signaling Pathway of Disulfiram Action on GPX4 and Ferroptosis
Disulfiram has been shown to stabilize the GPX4 protein, thereby inhibiting ferroptosis.[2] GPX4 is a central regulator of ferroptosis, a form of cell death driven by the iron-dependent accumulation of lipid reactive oxygen species (ROS).[1] By reducing lipid hydroperoxides, GPX4 prevents the oxidative damage that leads to membrane rupture and cell death. The stabilization of GPX4 by Disulfiram enhances this protective mechanism.
Caption: Disulfiram's mechanism of action in inhibiting ferroptosis through GPX4 stabilization.
Experimental Protocols
This protocol is adapted from standard Agilent Seahorse XF Cell Mito Stress Test protocols.[6][7] Optimization of cell seeding density and drug concentrations is recommended for each cell line.
Materials
-
Seahorse XF Cell Culture Microplates[8]
-
Seahorse XF Sensor Cartridge[8]
-
Seahorse XF Calibrant[9]
-
Seahorse XF Base Medium (e.g., Agilent Cat# 103575-100)[8]
-
L-glutamine, Sodium Pyruvate, Glucose
-
Disulfiram (or other GPX4 modulator)
-
Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)[7]
-
Cell line of interest
-
Standard cell culture reagents
Day 1: Cell Seeding
-
Culture Cells: Grow cells to a healthy, sub-confluent state.
-
Prepare Cell Suspension: Harvest and resuspend cells in their growth medium to the desired concentration. Optimal seeding density should be determined empirically but is often between 20,000 and 80,000 cells per well.[9]
-
Seed Cells: Seed 80 µL of the cell suspension into each well of a Seahorse XF96 cell culture microplate. Do not seed cells in the background correction wells (A1, A12, H1, H12).[9]
-
Incubate: Allow the plate to rest at room temperature in a sterile hood for 30-60 minutes to ensure even cell distribution.[9] Then, incubate overnight in a humidified 37°C CO₂ incubator.
Day 2: Seahorse XF Assay
-
Hydrate Sensor Cartridge: One day prior to the assay, add 200 µL of Seahorse XF Calibrant to each well of the sensor cartridge and incubate overnight in a 37°C non-CO₂ incubator.[9]
-
Prepare Seahorse Assay Medium: Warm Seahorse XF Base Medium to 37°C. Supplement with L-glutamine (e.g., 2 mM), sodium pyruvate (e.g., 1 mM), and glucose (e.g., 10 mM). Adjust pH to 7.4.
-
Prepare Drug Plate:
-
Prepare stock solutions of Disulfiram and the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the prepared Seahorse assay medium. These should be 10x the final desired concentration.
-
Load the appropriate volumes of the 10x stock solutions into the corresponding ports of the hydrated sensor cartridge.
-
-
Cell Plate Preparation:
-
Remove the cell culture plate from the incubator.
-
Wash the cells once with 150-200 µL of pre-warmed Seahorse assay medium.[9]
-
Add 180 µL of fresh Seahorse assay medium to each well.[9]
-
For long-term this compound treatment, the drug can be added to the assay medium at this stage, and the plate incubated for the desired duration (4-72 hours) before the assay.[6]
-
Incubate the cell plate in a 37°C non-CO₂ incubator for 30-60 minutes before starting the run.[9]
-
-
Run the Seahorse XF Assay:
-
Load the sensor cartridge with the prepared drugs into the Seahorse XF Analyzer for calibration.
-
After calibration, replace the calibrant plate with the cell plate.
-
Start the assay run according to the pre-designed template in the Wave software. The standard protocol includes baseline measurements followed by sequential injections of the compounds.[3]
-
Experimental Workflow
The Seahorse XF assay with Disulfiram treatment can be performed using an acute or chronic exposure model. The diagram below illustrates a typical acute injection workflow where Disulfiram is injected first to observe its immediate effects on mitochondrial respiration, followed by the standard Mito Stress Test compounds.
Caption: Workflow for an acute Disulfiram injection in a Seahorse XF Mito Stress Test.
Data Presentation
The quantitative data obtained from the Seahorse XF assay should be summarized in tables for clear comparison between control and Disulfiram-treated groups.
Table 1: Oxygen Consumption Rate (OCR) Parameters
| Parameter | Control (pmol/min) | Disulfiram-Treated (pmol/min) |
| Basal Respiration | ||
| ATP-linked Respiration | ||
| Proton Leak | ||
| Maximal Respiration | ||
| Spare Respiratory Capacity | ||
| Non-mitochondrial Respiration |
Table 2: Extracellular Acidification Rate (ECAR) Parameters
| Parameter | Control (mpH/min) | Disulfiram-Treated (mpH/min) |
| Baseline ECAR | ||
| Post-Disulfiram ECAR | ||
| Glycolytic Capacity | ||
| Glycolytic Reserve |
Conclusion
This application note provides a comprehensive protocol for utilizing the Seahorse XF Cell Mito Stress Test to evaluate the bioenergetic effects of Disulfiram. By measuring key parameters of mitochondrial respiration and glycolysis, researchers can gain valuable insights into the metabolic consequences of GPX4 stabilization and its role in ferroptosis. The provided diagrams and tables offer a framework for visualizing the experimental workflow, understanding the underlying signaling pathway, and presenting the quantitative data in a clear and concise manner.
References
- 1. invivogen.com [invivogen.com]
- 2. A Class of Disulfide Compounds Suppresses Ferroptosis by Stabilizing GPX4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disulfiram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. biotech.cornell.edu [biotech.cornell.edu]
- 9. tabaslab.com [tabaslab.com]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Disuprazole in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Disuprazole in human plasma. The described protocol employs a straightforward protein precipitation technique for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The method is suitable for pharmacokinetic studies and therapeutic drug monitoring, offering excellent linearity over a clinically relevant concentration range.
Introduction
This compound is a novel proton pump inhibitor under investigation for the treatment of acid-related disorders. To support its clinical development, a reliable bioanalytical method for the quantification of this compound in human plasma is essential for pharmacokinetic and pharmacodynamic assessments.[1][2] This application note presents a validated LC-MS/MS method that is rapid, robust, and requires a small plasma volume, making it ideal for supporting preclinical and clinical studies.
Experimental
Materials and Reagents
-
This compound reference standard
-
This compound-d4 (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium formate
-
Formic acid
-
Human plasma (K2-EDTA)
-
Ultrapure water
Equipment
-
Liquid Chromatograph (e.g., Shimadzu Nexera, Waters Acquity)
-
Tandem Mass Spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S)
-
Analytical column: C18, 50 x 2.1 mm, 1.8 µm
-
Microcentrifuge
-
Pipettes and general laboratory consumables
Sample Preparation
A simple and efficient protein precipitation method was employed for the extraction of this compound and the internal standard from plasma.[3][4][5]
-
Allow plasma samples to thaw at room temperature.
-
Spike 50 µL of plasma with 10 µL of the internal standard working solution (this compound-d4, 100 ng/mL in methanol).
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation was achieved using a C18 reversed-phase column with a gradient elution profile.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Program:
-
0.0-0.5 min: 20% B
-
0.5-2.0 min: 20% to 80% B
-
2.0-2.5 min: 80% B
-
2.5-2.6 min: 80% to 20% B
-
2.6-3.5 min: 20% B
-
Mass Spectrometry
The mass spectrometer was operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the detection of this compound and its internal standard.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
This compound: m/z 370.1 → 252.1
-
This compound-d4 (IS): m/z 374.1 → 256.1
-
-
Ion Source Temperature: 500 °C
-
IonSpray Voltage: 5500 V
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound in human plasma.
Linearity and Sensitivity
The method was linear over the concentration range of 1.0 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 1.0 ng/mL with a signal-to-noise ratio of >10.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high. The results, summarized in the table below, are within the acceptance criteria of ±15% (±20% for LLOQ) as per regulatory guidelines.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1.0 | 8.5 | 105.2 | 11.2 | 103.8 |
| Low | 3.0 | 6.2 | 98.7 | 8.9 | 101.5 |
| Medium | 100 | 4.8 | 102.1 | 6.5 | 99.3 |
| High | 800 | 3.5 | 97.9 | 5.1 | 98.6 |
Recovery and Matrix Effect
The extraction recovery of this compound was consistent across the different QC levels, averaging approximately 85%. The use of a stable isotope-labeled internal standard effectively compensated for any potential matrix effects, ensuring reliable quantification.[6][7]
Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for the LC-MS/MS quantification of this compound in plasma.
Caption: Mechanism of action of this compound as a proton pump inhibitor.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation procedure and short chromatographic run time allow for high-throughput analysis, making this method well-suited for supporting pharmacokinetic and clinical studies of this compound.
References
- 1. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and Pharmacodynamic Properties of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Determination of lansoprazole in human plasma by rapid resolution liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study on Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijstr.org [ijstr.org]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Staining of Disuprazole Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction to Disuprazole and its Mechanism of Action
This compound is a novel proton pump inhibitor (PPI) designed to selectively target the gastric H+/K+ ATPase, the enzyme primarily responsible for gastric acid secretion.[1][2][3] As a member of the benzimidazole class of drugs, this compound undergoes an acid-catalyzed conversion into a reactive species that forms a covalent bond with cysteine residues on the luminal surface of the H+/K+ ATPase.[4] This irreversible inhibition effectively blocks the final step in acid production, leading to a profound and sustained suppression of gastric acidity. Understanding the cellular and molecular effects of this compound is crucial for its development and clinical application. Immunohistochemistry (IHC) is a powerful technique to visualize the in-situ expression and localization of its target, the H+/K+ ATPase, within gastric tissues.
The H+/K+ ATPase is a heterodimeric protein composed of an α-subunit and a β-subunit.[1][3] The α-subunit is the catalytic component, containing the ion-translocating domain and the binding sites for ATP and inhibitors like this compound.[1][3] The β-subunit is a heavily glycosylated protein essential for the proper trafficking and stabilization of the α-subunit.[1][3] In resting parietal cells, the H+/K+ ATPase is predominantly located in intracellular tubulovesicles.[2] Upon stimulation by secretagogues such as histamine, gastrin, or acetylcholine, these tubulovesicles fuse with the apical membrane, leading to a significant increase in the density of proton pumps at the secretory surface and the initiation of acid secretion.[2][5]
These application notes provide a detailed protocol for the immunohistochemical staining of the H+/K+ ATPase in formalin-fixed, paraffin-embedded (FFPE) gastric tissue sections. This will enable researchers to assess the expression levels and subcellular localization of the this compound target, providing valuable insights into its pharmacological effects.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from an immunofluorescence study on gastric tissue, demonstrating the effect of this compound on the localization of H+/K+ ATPase in parietal cells. The staining pattern is categorized as either reticular (indicative of a stimulated state with pumps at the apical membrane) or diffuse (indicative of a resting state with pumps in the cytoplasm).[6]
| Treatment Group | Gastric pH (mean ± SD) | Parietal Cells with Reticular Staining (%) | Parietal Cells with Diffuse Staining (%) |
| Vehicle Control (Fasting) | 2.1 ± 0.3 | 45 | 55 |
| Gastrin-Treated (Stimulated) | 1.8 ± 0.2 | 75 | 25 |
| This compound-Treated (Fasting) | 5.5 ± 0.8 | 5 | 95 |
| This compound + Gastrin | 4.8 ± 0.6 | 10 | 90 |
Experimental Protocols
Immunohistochemistry Protocol for H+/K+ ATPase in FFPE Gastric Tissue
This protocol outlines the steps for the chromogenic detection of H+/K+ ATPase in formalin-fixed, paraffin-embedded gastric tissue sections.
Materials:
-
FFPE gastric tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (10 mM Sodium Citrate, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary Antibody: Rabbit anti-H+/K+ ATPase α-subunit
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars or staining dishes
-
Humidified chamber
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Preheat Antigen Retrieval Buffer to 95-100°C.
-
Immerse slides in the preheated buffer and incubate for 20 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.[7]
-
-
Peroxidase Blocking:
-
Immerse slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse slides twice with PBS for 5 minutes each.[7]
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 30 minutes at room temperature in a humidified chamber to reduce non-specific binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-H+/K+ ATPase antibody to its optimal concentration in PBS.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides three times with PBS for 5 minutes each.
-
Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature in a humidified chamber.
-
-
Chromogenic Detection:
-
Rinse slides three times with PBS for 5 minutes each.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate sections with the DAB solution until the desired brown staining intensity is reached (typically 2-10 minutes).
-
Rinse slides with deionized water.[9]
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes to stain the nuclei.
-
Rinse slides in running tap water for 5-10 minutes.[7]
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%) and xylene.[7]
-
Apply a coverslip with permanent mounting medium.
-
-
Microscopic Examination:
-
Examine the slides under a light microscope. H+/K+ ATPase staining will appear as brown precipitate in the cytoplasm and/or apical membrane of parietal cells, while nuclei will be stained blue.
-
Visualizations
References
- 1. Hydrogen_potassium_ATPase [bionity.com]
- 2. What are H+/K+ ATPase and how do they work? [synapse.patsnap.com]
- 3. Hydrogen potassium ATPase - Wikipedia [en.wikipedia.org]
- 4. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Gastric H,K ATPase as a Drug Target: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunofluorescence detection of gastric H(+)/K(+)-ATPase and its alterations as related to acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 8. cdn.origene.com [cdn.origene.com]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Long-Term Storage of Disuprazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the best practices for the long-term storage of Disuprazole, a proton pump inhibitor of the benzimidazole class. Adherence to these protocols is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and complying with regulatory standards.
Introduction to this compound
This compound is a substituted benzimidazole derivative that acts as a proton pump inhibitor (PPI). Its mechanism of action involves the irreversible inhibition of the gastric H+/K+ ATPase (proton pump) in parietal cells, which is the final step in gastric acid secretion. Due to its chemical nature as a benzimidazole sulfoxide, this compound is susceptible to degradation under certain environmental conditions. Proper long-term storage is therefore essential to preserve its chemical identity, purity, and biological activity.
Recommended Long-Term Storage Conditions
To ensure the stability of this compound for long-term storage, the following conditions are recommended based on general guidelines for benzimidazole-class compounds and proton pump inhibitors.
Table 1: Recommended Long-Term Storage Conditions for Solid this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Minimizes the rate of chemical degradation.[1] |
| -20°C (Frozen) | Provides enhanced stability for extended periods.[2][3] | |
| Humidity | Store with desiccant in a well-closed container | Benzimidazole sulfoxides are susceptible to hydrolysis.[4] |
| Light | Protect from light (Store in amber vials or opaque containers) | Exposure to light can lead to photolytic degradation.[4] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | Minimizes oxidative degradation. |
Note on Solution Storage: Stock solutions of this compound, typically prepared in DMSO, should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2][3][5] The stability of this compound in solution is significantly lower than in its solid form. It is advisable to prepare fresh solutions for experiments whenever possible.[6]
Stability Profile and Degradation Pathways
This compound, like other proton pump inhibitors, is susceptible to degradation through several pathways:
-
Hydrolysis: The benzimidazole ring and the sulfoxide group are prone to hydrolysis, especially in acidic or alkaline conditions. The general recommendation for most medications is to store them in a cool, dry place.[7]
-
Oxidation: The sulfoxide moiety can be oxidized to a sulfone derivative, leading to a loss of activity.
-
Photodegradation: Exposure to UV or visible light can induce degradation. Most medications should be stored away from direct sunlight.[7]
-
Thermal Degradation: Elevated temperatures accelerate the rate of all degradation pathways.
Illustrative Degradation Profile:
The following table provides an illustrative example of the expected stability of a proton pump inhibitor like this compound under different storage conditions. Note: This is a generalized representation. Actual stability data for this compound must be determined empirically.
Table 2: Illustrative Long-Term Stability Data for a Proton Pump Inhibitor (Solid Form)
| Storage Condition | 3 Months | 6 Months | 12 Months | 24 Months |
| 25°C / 60% RH | 99.5% | 98.8% | 97.5% | 95.0% |
| 40°C / 75% RH (Accelerated) | 98.0% | 96.5% | - | - |
| 5°C | >99.9% | >99.9% | 99.8% | 99.5% |
| -20°C | >99.9% | >99.9% | >99.9% | >99.8% |
Data represents the percentage of the initial concentration of the active pharmaceutical ingredient (API) remaining.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for a stability-indicating High-Performance Liquid Chromatography (HPLC) method suitable for assessing the purity and degradation of this compound. This method is based on common practices for related benzimidazole compounds.[5]
Objective: To separate and quantify this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate or phosphate buffer (pH 7.0)
-
This compound reference standard
-
High-purity water
Chromatographic Conditions (Example):
| Parameter | Condition |
| Mobile Phase A | Ammonium acetate buffer (10 mM, pH 7.0) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 21 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 285 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol or a suitable solvent at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a known concentration (e.g., 0.1 mg/mL).
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Identify and quantify the this compound peak and any degradation products by comparing their retention times and peak areas with the reference standard.
Workflow for HPLC Stability Testing
Caption: Workflow for assessing this compound stability using HPLC.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method.
Objective: To intentionally degrade this compound under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 80°C for 48 hours.
-
Photodegradation: Expose the solid drug and solution to UV light (254 nm) and visible light for a defined period.
Procedure:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media.
-
Incubate the samples under the specified conditions for the designated time.
-
At each time point, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase.
-
Analyze the stressed samples using the validated stability-indicating HPLC method (Protocol 1).
-
Characterize the major degradation products using mass spectrometry (LC-MS) if necessary.
Logical Flow of a Forced Degradation Study
Caption: Process for conducting forced degradation studies on this compound.
Mechanism of Action: Proton Pump Inhibition
This compound, as a proton pump inhibitor, acts on the final step of gastric acid secretion in parietal cells. The following diagram illustrates this signaling pathway.
Signaling Pathway of Proton Pump Inhibition by this compound
Caption: Mechanism of this compound as a proton pump inhibitor.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Medication Storage Appropriateness in US Households - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Medication Storage Temperature Guidelines - What is Safe? [baystatehealth.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of Poorly Soluble Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of poorly soluble compounds like Disuprazole.
Frequently Asked Questions (FAQs)
Q1: What are the common initial steps to assess the solubility of a new compound?
A1: The initial assessment of a new compound's solubility typically involves determining its equilibrium solubility in various aqueous media. This includes deionized water, buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate physiological conditions), and biorelevant media (e.g., FaSSIF and FeSSIF). These initial studies help classify the compound according to the Biopharmaceutics Classification System (BCS) and guide the selection of an appropriate solubility enhancement strategy.
Q2: How does pH influence the solubility of an ionizable compound?
A2: For ionizable compounds, solubility is significantly dependent on the pH of the solution. Weakly acidic compounds are more soluble at pH values above their pKa, where they exist in their ionized (salt) form. Conversely, weakly basic compounds are more soluble at pH values below their pKa. Therefore, adjusting the pH of the solution is a primary and often effective method to enhance the solubility of ionizable drugs.[1][2][3]
Q3: What are the main categories of solubility enhancement techniques?
A3: Solubility enhancement techniques can be broadly categorized into physical and chemical modifications.[4][5]
-
Physical Modifications: These include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and drug dispersion in carriers (solid dispersions, eutectic mixtures).[4][5][6]
-
Chemical Modifications: These involve changing the chemical structure or properties of the drug through salt formation, derivatization, complexation (e.g., with cyclodextrins), or the use of buffers and pH adjustment.[3][4][5]
-
Miscellaneous Methods: Other techniques include the use of surfactants, co-solvents, and hydrotropy.[1][4][7]
Q4: When should I consider using a co-solvent?
A4: Co-solvents are organic solvents miscible with water that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[1][5][7] This technique is particularly useful in early-stage in vitro and in vivo studies. Commonly used co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[5] However, the concentration of co-solvents should be carefully controlled, especially for in vivo applications, due to potential toxicity.[5]
Q5: What is a solid dispersion and how does it improve solubility?
A5: A solid dispersion refers to a system where a poorly soluble drug is dispersed in a hydrophilic carrier matrix.[2][8][9] By dispersing the drug at a molecular level, it exists in an amorphous state, which has a higher energy and thus greater solubility and dissolution rate compared to the crystalline form.[10] Common carriers include polymers like polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[8][11][12]
Troubleshooting Guides
Issue 1: pH adjustment is not sufficiently improving solubility.
-
Q: I have a weakly acidic compound, but adjusting the pH to 7.4 does not provide the desired solubility for my cell-based assay. What could be the issue and what are the next steps?
-
A:
-
Possible Cause: The intrinsic solubility of the compound might be extremely low, or the pKa of your compound may be higher than 7.4, meaning it is not fully ionized at this pH. Also, the compound may be degrading at the tested pH.
-
Troubleshooting Steps:
-
Verify pKa: Experimentally determine the pKa of your compound to confirm the optimal pH for solubilization.
-
Assess Stability: Conduct a stability study of your compound at the target pH to rule out degradation.
-
Explore Co-solvents: If the solubility is still insufficient, consider adding a small, non-toxic percentage of a co-solvent like DMSO or ethanol to your buffered solution.
-
Consider Complexation: Investigate the use of cyclodextrins to form inclusion complexes, which can significantly enhance aqueous solubility without altering the pH.[4][9]
-
-
-
Issue 2: Compound precipitates out of solution upon dilution of a co-solvent stock.
-
Q: My compound is dissolved in 100% DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
-
A:
-
Possible Cause: This is a common issue known as "crashing out." The aqueous medium has a much lower solubilizing capacity for your hydrophobic compound than the pure organic solvent.
-
Troubleshooting Steps:
-
Reduce Stock Concentration: Lower the concentration of your stock solution in the organic solvent.
-
Use an Intermediate Dilution Step: Perform a serial dilution, first into a mixture of the organic solvent and aqueous medium, and then into the final aqueous medium.
-
Incorporate Surfactants: Add a low concentration of a non-ionic surfactant, such as Tween 80 or Pluronic F-68, to the aqueous medium to help stabilize the compound.[1][8]
-
Prepare a Solid Dispersion: For long-term solutions, consider preparing a solid dispersion of your compound with a hydrophilic polymer. This can improve its dissolution rate and prevent precipitation upon dilution.
-
-
-
Issue 3: Inconsistent results in solubility assays.
-
Q: I am getting variable results from my shake-flask solubility experiments. What factors could be contributing to this inconsistency?
-
A:
-
Possible Cause: Inconsistent results in solubility assays can stem from several factors, including insufficient equilibration time, temperature fluctuations, and the presence of different solid-state forms of the compound.
-
Troubleshooting Steps:
-
Ensure Equilibrium: Increase the incubation time to ensure that equilibrium solubility is truly reached. A common practice is to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.
-
Control Temperature: Conduct the experiments in a temperature-controlled shaker or water bath, as solubility is temperature-dependent.
-
Characterize the Solid Form: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to characterize the solid form of your compound before and after the solubility experiment to check for any polymorphic transformations.
-
Standardize Procedures: Ensure all experimental parameters, such as shaking speed, sample filtration, and analytical methods, are consistent across all experiments.
-
-
-
Data Presentation: Comparison of Solubility Enhancement Techniques
The following table provides a hypothetical comparison of different solubility enhancement techniques for a poorly soluble compound like "this compound."
| Technique | Excipient/Method | Initial Solubility (µg/mL) | Enhanced Solubility (µg/mL) | Fold Increase | Advantages | Limitations |
| pH Adjustment | pH 7.4 Phosphate Buffer | 0.5 | 15 | 30 | Simple, cost-effective for ionizable drugs. | Only effective for ionizable compounds; risk of precipitation with pH changes. |
| Co-solvency | 20% PEG 400 in Water | 0.5 | 50 | 100 | Easy to prepare for preclinical studies. | Potential for in vivo toxicity; may precipitate upon dilution.[5] |
| Complexation | 10% HP-β-CD | 0.5 | 120 | 240 | Significant solubility enhancement; can improve stability. | Limited by the stoichiometry of the complex; can be expensive. |
| Solid Dispersion | 1:5 Drug:PVP K30 | 0.5 | 250 | 500 | High solubility increase; improves dissolution rate. | Requires specialized manufacturing processes (e.g., spray drying, hot-melt extrusion); potential for physical instability (recrystallization). |
| Micronization | Jet Milling | 0.5 | 2.5 | 5 | Increases dissolution rate by increasing surface area. | Does not increase equilibrium solubility; not suitable for very high doses.[1][4][5] |
Experimental Protocols
Protocol 1: Solubility Enhancement using Cyclodextrin Complexation
-
Objective: To determine the effect of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) on the aqueous solubility of this compound.
-
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Deionized water
-
Orbital shaker
-
0.22 µm syringe filters
-
HPLC system for analysis
-
-
Methodology:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0%, 1%, 2%, 5%, 10% w/v).
-
Add an excess amount of this compound to each solution.
-
Place the vials on an orbital shaker at a constant temperature (e.g., 25 °C) for 48 hours to reach equilibrium.
-
After incubation, allow the solutions to stand to let undissolved particles settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtered samples with an appropriate solvent (e.g., methanol or acetonitrile) and analyze the concentration of this compound using a validated HPLC method.
-
Plot the concentration of dissolved this compound against the concentration of HP-β-CD to determine the phase solubility diagram.
-
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
-
Objective: To prepare a solid dispersion of this compound with Polyvinylpyrrolidone (PVP K30) to enhance its solubility and dissolution rate.
-
Materials:
-
This compound
-
PVP K30
-
Methanol (or another suitable volatile solvent)
-
Rotary evaporator
-
Vacuum oven
-
-
Methodology:
-
Weigh the desired amounts of this compound and PVP K30 (e.g., a 1:5 weight ratio).
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40 °C).
-
Continue evaporation until a thin film is formed on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a slightly elevated temperature (e.g., 45 °C) for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and store it in a desiccator.
-
Characterize the prepared solid dispersion for its amorphous nature (using XRPD and DSC) and perform dissolution studies to compare its release profile with the pure drug.
-
Visualizations
Caption: Workflow for selecting and evaluating solubility enhancement techniques.
Caption: Relationship between solubility, dissolution, and bioavailability.
References
- 1. ijmsdr.org [ijmsdr.org]
- 2. ucd.ie [ucd.ie]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpbr.in [ijpbr.in]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. azolifesciences.com [azolifesciences.com]
- 9. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. mdpi.com [mdpi.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
Troubleshooting Disuprazole precipitation in media
Disclaimer: Publicly available physicochemical data for Disuprazole, including its solubility, pKa, and logP value, is limited. The following troubleshooting guide and technical information are based on the general characteristics of benzimidazole-containing compounds and professional laboratory best practices. The quantitative data provided is illustrative and intended to guide researchers in their experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a research compound belonging to the benzimidazole class. Compounds in this class are known to target various cellular processes. Based on its structural motifs, this compound is hypothesized to be an inhibitor of a specific kinase signaling pathway involved in cell proliferation and survival. Further experimental validation is required to confirm its precise mechanism of action.
Q2: What are the common challenges when working with this compound in cell culture?
The primary challenge reported by researchers is the precipitation of this compound in aqueous-based cell culture media. This is likely due to its low intrinsic aqueous solubility, a common characteristic of many small molecule inhibitors. Precipitation can lead to inconsistent experimental results, cellular toxicity, and inaccurate determination of compound potency.
Q3: How should I properly store this compound?
This compound powder should be stored at 2-8°C in a tightly sealed container, protected from light and moisture. For long-term storage, it is recommended to keep it at -20°C. Stock solutions in an appropriate organic solvent, such as DMSO, should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: this compound Precipitation in Media
Issue: I observed a fine white precipitate or cloudiness in my cell culture media after adding this compound.
This is a common indication of compound precipitation. Below are potential causes and solutions to address this issue.
| Potential Cause | Recommended Solution |
| Poor Aqueous Solubility | This compound likely has low solubility in aqueous solutions like cell culture media. It is crucial to first dissolve it in a suitable organic solvent, such as DMSO, to create a concentrated stock solution. |
| High Final Concentration | The final concentration of this compound in the media may exceed its solubility limit. Perform a dose-response curve to determine the optimal, non-precipitating concentration range for your experiments. |
| pH of the Media | The solubility of benzimidazole derivatives can be pH-dependent. Standard cell culture media is typically buffered to a pH of 7.2-7.4. At this physiological pH, this compound may be less soluble. |
| Presence of Salts and Proteins | Components in the media, such as salts and proteins (from serum), can interact with the compound and reduce its solubility. |
| Incorrect Dilution Method | Adding the this compound stock solution directly to a large volume of media can cause localized high concentrations, leading to immediate precipitation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Dilution of this compound into Cell Culture Media
-
Materials: this compound stock solution (e.g., 10 mM in DMSO), pre-warmed complete cell culture media.
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture media to achieve the desired final concentrations.
-
Crucial Step: To minimize precipitation, add the this compound stock solution to a small volume of media first and mix well. Then, add this intermediate dilution to the final volume of media. This gradual dilution helps to avoid localized supersaturation.
-
Visually inspect the media for any signs of precipitation immediately after dilution and before adding it to the cells.
-
Quantitative Data
Table 1: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) |
| DMSO | > 50 |
| Ethanol | ~10 |
| PBS (pH 7.4) | < 0.1 |
Table 2: Hypothetical pH-Dependent Aqueous Solubility of this compound
| pH | Solubility (µg/mL) |
| 5.0 | 5.0 |
| 6.0 | 1.2 |
| 7.0 | < 0.5 |
| 7.4 | < 0.5 |
| 8.0 | < 0.5 |
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Optimizing Disuprazole concentration for [specific assay]
Technical Support Center: Disuprazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for optimizing this compound concentration in a cell viability assay. This compound is a hypothetical proton pump inhibitor (PPI) investigated for its anti-cancer properties. The information provided is based on established methodologies for similar compounds and assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a research compound classified as a proton pump inhibitor (PPI). PPIs act by irreversibly blocking the H+/K+ ATPase enzyme system, or proton pump, in cells.[1] In cancer research, it is hypothesized that by inhibiting proton pumps on the surface of cancer cells, this compound can disrupt the acidic tumor microenvironment, leading to apoptosis (cell death) and sensitization to other chemotherapeutic agents.[2][3]
Q2: Which type of assay is suitable for determining the optimal concentration of this compound?
A2: A cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is a common and effective method.[4] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity. The MTT assay is widely used in drug discovery to assess the effects of compounds on cell health.
Q3: What is the principle of the MTT assay?
A3: The MTT assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells. The insoluble formazan crystals are then dissolved, and the intensity of the purple color is measured using a spectrophotometer. The amount of formazan produced is directly proportional to the number of viable cells.
Q4: What is a typical starting concentration range for this compound in a cell viability assay?
A4: For a new compound like this compound, it is recommended to start with a broad concentration range to determine its potency. A common approach is to perform serial dilutions, such as 1:10, to cover a wide range of concentrations (e.g., from 0.1 µM to 100 µM).[5] Once an approximate effective range is identified, a narrower range with smaller dilution factors (e.g., 1:2 or 1:3) can be used to accurately determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Troubleshooting Guide: Optimizing this compound in an MTT Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors; Edge effects in the 96-well plate. | Ensure a homogenous cell suspension before and during seeding. Use calibrated pipettes and practice consistent pipetting technique. Avoid using the outer wells of the plate, or fill them with sterile media to maintain humidity.[6] |
| Low absorbance readings in all wells (including controls) | Insufficient cell number; Low metabolic activity of cells; Short incubation time with MTT reagent; Incomplete dissolution of formazan crystals. | Optimize cell seeding density to ensure a sufficient number of metabolically active cells.[7][8] Ensure cells are in the logarithmic growth phase.[8] Increase the MTT incubation time (typically 2-4 hours).[9] Ensure complete solubilization of formazan crystals by gentle mixing or increasing the incubation time with the solubilization buffer. |
| High background absorbance in "media only" or "no cell" control wells | Contamination of media or reagents with bacteria or yeast; Presence of interfering substances in the media (e.g., phenol red, serum). | Use sterile technique and check for contamination.[10] Prepare a background control with media and MTT to subtract from all readings. It is recommended to use serum-free media during the MTT incubation step.[8] |
| Unexpected dose-response curve (e.g., no effect or increased viability at high concentrations) | This compound may have a narrow therapeutic window; The compound may precipitate at high concentrations; The compound may interfere with the MTT assay itself. | Perform a wider range of serial dilutions to identify the optimal concentration range. Visually inspect the wells for any signs of precipitation. Consider using an alternative viability assay (e.g., CellTiter-Glo®, which measures ATP levels) to confirm the results.[11] |
| Inconsistent results between experiments | Variation in cell passage number or health; Inconsistent incubation times; Different lots of reagents (e.g., media, serum, MTT). | Use cells within a consistent and low passage number range.[6] Strictly adhere to the same incubation times for cell treatment and MTT reaction. Record and track the lot numbers of all reagents used. |
Experimental Protocol: Optimizing this compound Concentration using an MTT Assay
This protocol provides a general framework for determining the optimal concentration of this compound for inhibiting the growth of a cancer cell line.
Materials:
-
Cancer cell line (e.g., gastric cancer cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom sterile microplates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Dilute the cells in complete culture medium to the optimal seeding density (to be determined for each cell line, typically 5,000-10,000 cells/well).[7]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in serum-free culture medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a "no treatment" control (fresh medium).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, carefully remove the drug-containing medium.
-
Add 100 µL of serum-free medium and 10 µL of MTT reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.[9]
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
Blank the reader with wells containing only the solubilization solution.
-
-
Data Analysis:
-
Subtract the average absorbance of the "media only" background control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Hypothetical signaling pathway of this compound in cancer cells.
References
- 1. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 2. Proton pump inhibitor-induced tumour cell death by inhibition of a detoxification mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proton Pump Inhibitors and Cancer: Current State of Play - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. biocompare.com [biocompare.com]
- 7. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. researchgate.net [researchgate.net]
Reducing Disuprazole off-target effects in experiments
Disclaimer: Disuprazole is a fictional compound name. This guide is based on established principles for working with kinase inhibitors and is intended to provide general guidance for researchers encountering off-target effects in their experiments.
Introduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this compound in their experiments while minimizing and understanding its off-target effects. By following these guidelines, you can enhance the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My cells exhibit an unexpected phenotype after this compound treatment. How can I determine if this is an off-target effect?
A: An unexpected phenotype is a common indicator of potential off-target activity. To investigate this, you should first perform a dose-response experiment to see if the phenotype's intensity correlates with the this compound concentration. Next, use a structurally unrelated inhibitor of the same primary target. If this second inhibitor does not produce the same phenotype, it is likely that the effect is specific to this compound's off-target interactions. Finally, consider performing a rescue experiment by overexpressing a drug-resistant mutant of the intended target.
Q2: I am observing high levels of cytotoxicity with this compound, even at concentrations where the intended target should be inhibited. What are the likely causes and solutions?
A: High cytotoxicity can result from on-target effects in a sensitive cell line or from off-target inhibition of essential kinases. To troubleshoot, first, lower the concentration of this compound to the lowest effective dose for inhibiting the primary target. You can determine this using a dose-response curve for target inhibition (e.g., by Western blot for a downstream substrate). If toxicity persists, it is likely an off-target effect. A kinome-wide screen can help identify potential off-target kinases that are critical for cell survival.[1][2]
Q3: How can I confirm that this compound is engaging its intended target in my cellular model?
A: Target engagement can be confirmed using a Cellular Thermal Shift Assay (CETSA).[3][4][5][6] This method assesses the thermal stability of the target protein in the presence of the inhibitor. Ligand binding increases the protein's melting temperature, which can be detected by immunoblotting. A positive shift in the melting curve of your target protein upon this compound treatment confirms engagement in a cellular context.
Q4: What are the best practices for designing experiments with this compound to minimize off-target effects from the outset?
A: To proactively minimize off-target effects, always use the lowest concentration of this compound that achieves the desired on-target effect.[7] It is crucial to determine the IC50 value for your target in your specific experimental system.[8] Whenever possible, use multiple, structurally distinct inhibitors for the same target to ensure that the observed phenotype is not compound-specific.[2] Additionally, including a "washout" experiment can help differentiate between on- and off-target effects.[9][10]
Troubleshooting Guides
Issue 1: Unexpected Phenotypic Changes
If you observe a phenotype that is not consistent with the known function of the intended target, follow these steps to determine the cause:
-
Validate On-Target Engagement: First, confirm that this compound is binding to its intended target in your cells at the concentrations used.
-
Correlate Phenotype with Dose: Determine if the unexpected phenotype is dose-dependent.
-
Recommended Experiment: Perform a dose-response curve and monitor both the intended effect and the unexpected phenotype.
-
-
Use an Orthogonal Inhibitor: Employ a structurally different inhibitor that targets the same primary kinase.
-
Expected Outcome: If the orthogonal inhibitor does not produce the unexpected phenotype, it is likely an off-target effect of this compound.
-
-
Perform a Washout Experiment: Assess the reversibility of the phenotype.
Issue 2: High Cytotoxicity
If this compound is causing excessive cell death, consider the following troubleshooting strategies:
-
Optimize Concentration: Ensure you are not using an unnecessarily high concentration of the inhibitor.
-
Recommended Experiment: Titrate this compound to find the minimal concentration that inhibits the target without causing widespread cell death.
-
-
Assess Cell Line Sensitivity: Different cell lines can have varying sensitivities to kinase inhibitors.[11]
-
Recommended Action: Review the literature for the known sensitivities of your cell line to inhibitors of the same class.
-
-
Identify Off-Target Liabilities: If toxicity persists even at low concentrations, a broad screening approach is necessary.
Data Presentation
Table 1: this compound Kinase Selectivity Profile (Hypothetical Data)
This table illustrates a hypothetical kinase selectivity profile for this compound. The IC50 value represents the concentration of the inhibitor required to reduce the activity of a kinase by 50%. A lower IC50 indicates higher potency.
| Kinase Target | IC50 (nM) | Class | Notes |
| TargetKinaseA | 15 | Primary Target | High potency against the intended target. |
| OffTargetKinaseX | 85 | Tyrosine Kinase | Moderate off-target activity. |
| OffTargetKinaseY | 250 | Serine/Threonine Kinase | Low off-target activity. |
| OffTargetKinaseZ | >10,000 | Tyrosine Kinase | Negligible activity. |
Table 2: Troubleshooting Unexpected Phenotypes
This table summarizes the experimental approaches to diagnosing unexpected phenotypes.
| Experimental Approach | Expected Outcome for On-Target Effect | Expected Outcome for Off-Target Effect | Interpretation |
| Dose-Response Curve | The phenotype correlates with the IC50 of the primary target. | The phenotype appears at a different concentration than the IC50 for the primary target. | Helps to distinguish between on- and off-target dose dependency. |
| Orthogonal Inhibitor | A structurally different inhibitor for the same target reproduces the phenotype. | The orthogonal inhibitor does not cause the same phenotype. | A powerful method to confirm that the phenotype is not compound-specific. |
| Washout Experiment | The phenotype is reversible after inhibitor removal (for reversible inhibitors). | The phenotype may be irreversible or have different kinetics of reversal. | Useful for understanding the binding kinetics of the off-target interaction.[9][10] |
Key Experimental Protocols
Dose-Response Curve for Cell Viability (MTT Assay)
This protocol is used to determine the concentration of this compound that is cytotoxic to a cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium.
-
Treatment: Remove the old medium from the cells and add the this compound dilutions. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell doubling time.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Plot the percentage of viable cells against the log of the this compound concentration to determine the IC50 value.[8]
Cellular Thermal Shift Assay (CETSA)
This protocol confirms target engagement in intact cells.[3][4][5][6]
-
Cell Culture and Treatment: Culture cells to 80-90% confluency and treat with this compound or vehicle for 1 hour.
-
Harvesting: Harvest the cells and wash them with PBS.
-
Heating: Resuspend the cell pellet in PBS and aliquot into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, then cool to room temperature.
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet precipitated proteins.
-
Western Blotting: Collect the supernatant and analyze the amount of soluble target protein by Western blotting.
-
Data Analysis: Plot the band intensity of the target protein against the temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Inhibitor Washout Experiment
This protocol helps to determine if an observed effect is reversible.[9][10]
-
Treatment: Treat cells with this compound at a concentration that elicits the phenotype of interest for a specified duration (e.g., 2-4 hours).
-
Washout: Remove the medium containing this compound. Wash the cells twice with pre-warmed, drug-free medium.
-
Recovery: Add fresh, drug-free medium to the cells.
-
Monitoring: Monitor the cells at various time points after the washout (e.g., 0, 2, 4, 8, and 24 hours) for the reversal of the phenotype.
-
Analysis: Analyze the relevant endpoint (e.g., protein phosphorylation by Western blot, cell morphology by microscopy). A return to the baseline state indicates a reversible effect.
Mandatory Visualization
References
- 1. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 2. academic.oup.com [academic.oup.com]
- 3. 2.5. Cellular Thermal Shift Assay (CETSA) [bio-protocol.org]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Inhibitor dose-response curve analysis and effect-measure calculations [bio-protocol.org]
- 9. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Adverse Toxic Effects of Tyrosine Kinase Inhibitors on Non-Target Zebrafish Liver (ZFL) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]
- 13. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Quantitative Kinome Profiling Services - CD Biosynsis [biosynsis.com]
- 15. kinaselogistics.com [kinaselogistics.com]
Technical Support Center: Troubleshooting Inconsistent Results with Dexlansoprazole Treatment
Disclaimer: The initial query for "Disuprazole" did not correspond to a known drug. Based on the name, we have inferred the user may be referring to "Dexlansoprazole," a proton pump inhibitor. This guide focuses on Dexlansoprazole and general considerations for proton pump inhibitors (PPIs) in a research setting.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies encountered during experiments with Dexlansoprazole.
Frequently Asked Questions (FAQs)
Q1: We are observing variable efficacy of Dexlansoprazole in our cell culture experiments. What are the potential causes?
A1: Inconsistent efficacy in vitro can stem from several factors:
-
Drug Stability and Solubility: Dexlansoprazole is extensively metabolized in the liver by CYP2C19 and CYP3A4 enzymes.[1] In cell culture, the presence and activity of these enzymes in your cell line can affect the local concentration and stability of the drug. Ensure the vehicle and final concentration of Dexlansoprazole are appropriate for your specific cell line and media conditions. Poor aqueous solubility is a common challenge for many pharmaceutical compounds.[2][3]
-
pH of Culture Medium: As a proton pump inhibitor, the activity of Dexlansoprazole can be influenced by the pH of the surrounding environment. Variations in the buffering capacity of your cell culture medium or pH changes due to cell metabolism could alter its effectiveness.
-
Cell Line Heterogeneity: Different cell lines, and even passages of the same cell line, can have varying expression levels of the H+/K+ ATPase (proton pump) or other off-target proteins, leading to inconsistent responses.
Q2: Our in-vivo animal studies with Dexlansoprazole show high variability in response. What should we investigate?
A2: High variability in animal studies can be attributed to:
-
Genetic Polymorphisms: The metabolism of Dexlansoprazole is significantly influenced by the genetic polymorphism of the CYP2C19 enzyme.[1] The genetic background of your animal model could lead to fast, intermediate, or slow metabolizers, resulting in different pharmacokinetic profiles and efficacy.
-
Gut Microbiome: Proton pump inhibitors can alter the gut microbiome, which may indirectly influence the experimental outcome and contribute to variability.[4][5]
-
Off-Target Effects: Long-term use of PPIs has been associated with various side effects, including an increased risk of fractures and infections.[4][6][7] These systemic effects could introduce confounding variables in your study.
Q3: Are there known drug-drug interactions with Dexlansoprazole that could affect our experimental results?
A3: Yes, Dexlansoprazole can interact with other compounds. For example, it can decrease the absorption of drugs like atazanavir and asunaprevir by altering gastric pH.[1] Additionally, its metabolism can be affected by inhibitors or inducers of CYP2C19 and CYP3A4.[1] If you are using co-treatments in your experiments, it is crucial to consider these potential interactions.
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of Gastric Acid Secretion in a Cellular Model
If you are observing variable results in assays measuring proton pump activity (e.g., pH-sensitive dyes), consider the following:
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent in-vitro results.
Issue 2: Unexpected Phenotypes or Off-Target Effects in Long-Term Studies
Long-term treatment with PPIs has been linked to several potential adverse effects that could manifest as unexpected phenotypes in your experiments.[4][5][6]
Potential Off-Target Effects and Considerations
| Potential Side Effect | Experimental Consideration | Possible Impact on Results |
| Increased Fracture Risk | If your research involves bone biology, be aware that PPIs may interfere with calcium absorption or bone remodeling.[4][6][7] | Altered bone density, changes in osteoblast/osteoclast activity. |
| Altered Gut Microbiome | In studies where the gut microbiome is a relevant factor, consider that PPIs can lead to changes in the microbial population.[4][5] | Changes in inflammatory markers, altered metabolism of other compounds. |
| Micronutrient Deficiencies | Long-term use may lead to deficiencies in magnesium and vitamin B12.[5][6][7] | Can affect cell health and proliferation, leading to confounding results. |
| Increased risk of infections | PPIs have been associated with an increased risk of certain infections, such as Clostridioides difficile.[5][7] | Unexplained illness or death in animal models. |
Experimental Protocols
Protocol 1: Western Blot for H+/K+ ATPase Expression
This protocol can be used to verify the expression of the target protein in your cell line, which can be a source of variability.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against the alpha or beta subunit of the H+/K+ ATPase overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an ECL substrate and an imaging system.
-
Use a loading control (e.g., GAPDH, beta-actin) to normalize the results.
-
Signaling Pathways and Mechanisms
Mechanism of Action of Dexlansoprazole
Dexlansoprazole is a proton pump inhibitor that works by blocking the final step in gastric acid production.[7] It forms a covalent bond with the H+/K+ ATPase enzyme (the proton pump) in gastric parietal cells, leading to irreversible inhibition.
Caption: Mechanism of action of Dexlansoprazole.
Potential Sources of In-Vivo Experimental Variability
The following diagram illustrates the relationship between various factors that can contribute to inconsistent results in animal studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Enhanced Solubility and Stability of Aripiprazole in Binary and Ternary Inclusion Complexes Using Hydroxy Propyl Beta Cyclodextrin (HPβCD) and L-Arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Solubility and Stability of Aripiprazole in Binary and Ternary Inclusion Complexes Using Hydroxy Propyl Beta Cyclodextrin (HPβCD) and L-Arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential Risks Associated With Long-term Use of Proton Pump Inhibitors and the Maintenance Treatment Modality for Patients With Mild Gastroesophageal Reflux Disease [jnmjournal.org]
- 5. Adverse Effects Associated with Long-Term Use of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proton pump inhibitors: Review of reported risks and controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
Technical Support Center: Troubleshooting Cell Viability Issues with High Concentrations of Test Compounds
This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers encountering cell viability problems when using high concentrations of experimental compounds. While the specific compound "Disuprazole" was not identified in our database, the principles and protocols outlined below are broadly applicable to a wide range of chemical entities.
Frequently Asked Questions (FAQs)
Q1: We observe a decrease in cell viability at mid-range concentrations of our compound, but at higher concentrations, the viability appears to increase or plateau. What could be causing this U-shaped dose-response curve?
This is a common artifact in cell viability assays. Several factors could be at play:
-
Compound Precipitation: At high concentrations, your compound may be precipitating out of solution. These precipitates can interfere with the optical readings of the assay, leading to artificially inflated viability signals.[1] It is crucial to visually inspect your wells for any signs of precipitation.
-
Direct Chemical Interference: The compound itself might be chemically reducing the assay reagent (e.g., MTT, XTT, resazurin), leading to a color change that is independent of cellular metabolic activity.[1][2] This results in a false positive signal for cell viability.
-
Off-Target Effects: At very high concentrations, the compound might have off-target effects that counteract its cytotoxic mechanism or interfere with the assay chemistry.
Q2: Our cell viability results are inconsistent between experiments. What are the common sources of variability?
Inconsistent results can stem from several experimental variables:
-
Inconsistent Cell Seeding: Ensure that you have a homogenous single-cell suspension before seeding and that the cell number is consistent across all wells.[3]
-
Solvent (e.g., DMSO) Concentration: The concentration of the vehicle control (like DMSO) can significantly impact cell viability. It is essential to use matched DMSO concentrations for each drug dose to avoid solvent-induced toxicity.[4]
-
Evaporation: Evaporation from the outer wells of a microplate can concentrate both the compound and media components, leading to an "edge effect." Using evaporation-minimizing seals or avoiding the outer wells for critical experiments can mitigate this.[4]
-
Improper Reagent Handling: Ensure that assay reagents are stored correctly and protected from light to prevent degradation.[5]
Q3: We observe over 100% cell viability in some of our treatment groups compared to the vehicle control. What does this indicate?
There are several potential reasons for observing viability greater than 100%:
-
Increased Metabolic Activity: The compound might be inducing an increase in cellular metabolism or mitochondrial activity without a corresponding increase in cell number.[3]
-
Cell Proliferation: At certain concentrations, some compounds can stimulate cell proliferation.[3]
-
Assay Interference: As mentioned, the compound may be directly interacting with the assay reagents.
-
Uneven Cell Seeding: Fewer cells in the control wells compared to the treatment wells can lead to this result.[3]
Troubleshooting Guides
Guide 1: Investigating a U-Shaped Dose-Response Curve
If you observe an unexpected increase in viability at high compound concentrations, follow these steps:
Experimental Workflow for Troubleshooting U-Shaped Dose-Response
Caption: Troubleshooting workflow for a U-shaped dose-response curve.
Guide 2: General Protocol for Assessing Compound-Induced Cytotoxicity
This workflow outlines a general approach to characterizing the cytotoxic effects of a compound.
General Cytotoxicity Assessment Workflow
Caption: A general workflow for assessing compound-induced cytotoxicity.
Data Presentation
Table 1: Example Data for Troubleshooting Assay Interference
| Compound Conc. (µM) | Absorbance (Cells + Compound) | Absorbance (Compound Only, Cell-Free) | Corrected Absorbance | % Viability |
| 0 (Vehicle) | 1.05 | 0.05 | 1.00 | 100 |
| 1 | 0.84 | 0.06 | 0.78 | 78 |
| 10 | 0.53 | 0.07 | 0.46 | 46 |
| 50 | 0.31 | 0.10 | 0.21 | 21 |
| 100 | 0.45 | 0.25 | 0.20 | 20 |
| 200 | 0.68 | 0.50 | 0.18 | 18 |
Table 2: Comparison of Common Cell Viability Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT/XTT | Measures metabolic activity via mitochondrial dehydrogenase reduction of a tetrazolium salt.[2] | Inexpensive, well-established. | Prone to interference from reducing compounds; requires a solubilization step.[1][2] |
| Resazurin (alamarBlue®) | Measures metabolic activity via reduction of resazurin to the fluorescent resorufin. | Highly sensitive, non-toxic to cells (allows for kinetic studies). | Can be sensitive to changes in pH and can be reduced by compounds directly. |
| CellTiter-Glo® (ATP Assay) | Measures ATP content as an indicator of viable, metabolically active cells.[2] | Highly sensitive, fast, less prone to interference from colored compounds. | Lytic assay (endpoint only), more expensive. |
| Trypan Blue Exclusion | Measures membrane integrity; dead cells with compromised membranes take up the dye. | Simple, direct measure of cell death. | Manual counting can be subjective and time-consuming; does not distinguish between apoptotic and necrotic cells. |
| Annexin V/PI Staining | Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry. | Provides detailed information on the mechanism of cell death. | Requires specialized equipment (flow cytometer), more complex protocol. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of the compound. Include vehicle-only controls.
-
Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]
-
Formazan Crystal Formation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[2]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm.
Protocol 2: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells in a 6-well plate with the compound at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Potential Signaling Pathways Affected by Cytotoxic Compounds
Many cytotoxic compounds exert their effects by modulating key signaling pathways that control cell survival, proliferation, and death. While the specific pathways affected by your compound would need to be determined experimentally, below is a generalized diagram of a common pathway implicated in cancer cell survival.
Hypothetical Signaling Pathway
Caption: A simplified representation of the RAS/MAPK signaling pathway.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 6. Disorders of dysregulated signal traffic through the RAS-MAPK pathway: phenotypic spectrum and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Disulfiram Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the repurposed drug Disulfiram to overcome chemoresistance in cancer cell lines.
Frequently Asked Questions (FAQs)
1. What is Disulfiram and why is it used in cancer research?
Disulfiram is an FDA-approved drug traditionally used for the treatment of alcoholism.[1][2] In oncology research, it has been repurposed as a potential anti-cancer agent and a chemosensitizer.[3][4] It is particularly noted for its ability to overcome resistance to conventional chemotherapy drugs in various cancer cell lines.[1][5][6]
2. What is the general mechanism of action of Disulfiram in cancer cells?
Disulfiram, particularly when combined with copper (DSF/Cu), exhibits its anti-cancer effects through several mechanisms:
-
Inhibition of Aldehyde Dehydrogenase (ALDH): Disulfiram is a potent inhibitor of ALDH, an enzyme that is often overexpressed in cancer stem cells and contributes to drug resistance.[1][5]
-
Induction of Reactive Oxygen Species (ROS): The DSF/Cu complex can induce the production of ROS within cancer cells, leading to oxidative stress and apoptosis.[3][5]
-
Inhibition of the Proteasome: DSF/Cu can inhibit the activity of the proteasome, a cellular complex that degrades proteins. This disruption of protein homeostasis can lead to cancer cell death.[3][7]
-
Inhibition of P-glycoprotein (P-gp): Disulfiram can interfere with the maturation and function of P-gp, a transmembrane pump that actively removes chemotherapy drugs from cancer cells, thereby contributing to multidrug resistance.[8][9]
-
Targeting Cancer Stem Cells (CSCs): By inhibiting ALDH and other pathways, Disulfiram can effectively target the cancer stem cell population, which is often responsible for tumor recurrence and chemoresistance.[3][6]
3. Which cancer cell lines have shown sensitivity to Disulfiram for overcoming chemoresistance?
Disulfiram has been shown to be effective in overcoming chemoresistance in a variety of cancer cell lines, including:
-
Breast Cancer: In paclitaxel-resistant triple-negative breast cancer cell lines (MDA-MB-231PAC10), Disulfiram was able to reverse resistance to paclitaxel and cisplatin.[6] It has also been shown to overcome cisplatin resistance in breast cancer cell lines by modulating ROS accumulation.[5]
-
Lung Cancer: In non-small cell lung cancer (NSCLC) cell lines with high ALDH activity, Disulfiram in combination with cisplatin was more effective at killing drug-resistant lung cancer stem cells.[1]
-
Esophageal Squamous Cell Carcinoma (ESCC): The DSF/Cu complex has been shown to enhance the radiosensitivity of tumor-initiating cells in ESCC.[10]
4. What are the key signaling pathways affected by Disulfiram treatment in cancer cells?
Disulfiram has been shown to modulate several critical signaling pathways involved in cancer cell survival and resistance:
-
NF-κB Pathway: The DSF/Cu complex can inhibit the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes their survival.[3][7]
-
PI3K/Akt Pathway: In esophageal squamous cell carcinoma, the DSF/Cu complex has been shown to downregulate the phosphoinositide 3-kinase/Akt pathway, which is a key survival pathway in many cancers.[10]
Troubleshooting Guides
Problem 1: My chemo-resistant cell line is not responding to Disulfiram treatment.
Possible Cause 1: Suboptimal Disulfiram concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of Disulfiram for your specific cell line. The effective concentration can vary between cell types. For example, half-maximal inhibition of P-gp ATPase activity was observed at 13.5 µM Disulfiram.[8]
Possible Cause 2: Insufficient copper supplementation.
-
Solution: The anti-cancer activity of Disulfiram is often enhanced in the presence of copper. Ensure that your cell culture medium is supplemented with an appropriate concentration of a copper salt (e.g., CuCl₂). The combination of Disulfiram and copper (DSF/Cu) is often more effective.[3][10]
Possible Cause 3: The resistance mechanism in your cell line is not targeted by Disulfiram.
-
Solution: Investigate the primary mechanism of resistance in your cell line. Disulfiram is particularly effective against resistance mediated by ALDH activity and P-gp expression. If resistance is driven by other mechanisms, such as target mutations, Disulfiram alone may not be sufficient.
Possible Cause 4: Low expression of NPL4.
-
Solution: The anti-cancer effect of DSF/Cu is dependent on the protein NPL4, which forms aggregates upon binding to the complex. Low expression of NPL4 could lead to resistance to Disulfiram. Assess NPL4 expression levels in your resistant cell line.
Problem 2: I am observing high toxicity in my parental (non-resistant) cell line with Disulfiram treatment.
Possible Cause 1: Disulfiram concentration is too high.
-
Solution: While Disulfiram can selectively target cancer cells, high concentrations can also be toxic to non-cancerous or sensitive parental cells. Reduce the concentration of Disulfiram and perform a viability assay on both your resistant and parental cell lines to determine a therapeutic window.
Possible Cause 2: Synergistic toxicity with other media components.
-
Solution: Review the composition of your cell culture medium. Some components may interact with Disulfiram to increase its cytotoxicity. If possible, test the effects of Disulfiram in a simpler, defined medium.
Data Presentation
Table 1: Efficacy of Disulfiram in Overcoming Chemoresistance in Breast Cancer Cells
| Cell Line | Treatment | IC₅₀ (Paclitaxel) | Fold Reversal of Resistance | Reference |
| MDA-MB-231 | Paclitaxel | 8.7 nM | - | [6] |
| MDA-MB-231PAC10 | Paclitaxel | > 1000 nM | - | [6] |
| MDA-MB-231PAC10 | Paclitaxel + Disulfiram/Cu | Not specified | Complete reversal | [6] |
Table 2: Cross-Resistance Profile of Paclitaxel-Resistant Breast Cancer Cells
| Drug | IC₅₀ in MDA-MB-231PAC10 |
| Cisplatin | Significantly increased |
| Docetaxel | Significantly increased |
| Doxorubicin | Significantly increased |
| Data from[6] |
Experimental Protocols
1. Protocol for Generating a Chemo-resistant Cell Line
This protocol is a generalized method for developing chemo-resistant cell lines.[11]
-
Cell Seeding: Plate the parental cancer cell line at a low density in appropriate culture vessels.
-
Initial Drug Exposure: Treat the cells with the chemotherapeutic agent at a concentration close to the IC₂₀ (the concentration that inhibits 20% of cell growth).
-
Stepwise Dose Escalation: Once the cells have recovered and are proliferating, subculture them and increase the drug concentration in a stepwise manner. The increments in concentration should be gradual.
-
Monitoring: Regularly assess the morphology and growth rate of the cells.
-
Confirmation of Resistance: After several months of continuous or pulsed exposure, confirm the development of resistance by comparing the IC₅₀ of the resistant line to the parental line using a cell viability assay (e.g., MTT or CCK-8 assay).[11] A significantly higher IC₅₀ indicates the establishment of a resistant cell line.[11]
-
Cell Banking: It is crucial to freeze vials of cells at different stages of the resistance development process.[11]
2. ALDH Activity Assay (ALDEFLUOR™ Assay)
This assay is used to identify and quantify the population of cells with high ALDH enzymatic activity.
-
Cell Preparation: Prepare a single-cell suspension of your control and treated cells.
-
Staining: Incubate the cells with the ALDEFLUOR™ reagent, which is a fluorescent substrate for ALDH. As a negative control, a separate sample should be treated with the ALDEFLUOR™ reagent in the presence of diethylaminobenzaldehyde (DEAB), a specific ALDH inhibitor.
-
Flow Cytometry: Analyze the cells using a flow cytometer. The cells with high ALDH activity will convert the substrate into a fluorescent product and will be detected as a bright population. The DEAB-treated sample is used to set the gate for the ALDH-positive population.
-
Analysis: Quantify the percentage of ALDH-positive cells in your control and Disulfiram-treated samples. A decrease in the percentage of ALDH-positive cells indicates inhibition of ALDH activity.
3. Western Blotting for P-glycoprotein (P-gp) and Signaling Proteins
This technique is used to assess the expression levels of specific proteins.
-
Cell Lysis: Lyse the control and treated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific for your proteins of interest (e.g., P-gp, p-Akt, total Akt, NF-κB p65).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) that will generate a detectable signal upon addition of a substrate.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
Visualizations
Caption: Workflow for evaluating the effect of Disulfiram on chemo-resistant cell lines.
Caption: Key mechanisms of action of Disulfiram/Copper in overcoming drug resistance.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Disulfiram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Disulfiram: A novel repurposed drug for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Repurposing Disulfiram as a Chemo-Therapeutic Sensitizer: Molecular Targets and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disulfiram modulates ROS accumulation and overcomes synergistically cisplatin resistance in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disulfiram targets cancer stem-like cells and reverses resistance and cross-resistance in acquired paclitaxel-resistant triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disulfiram: A novel repurposed drug for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blockage of drug resistance in vitro by disulfiram, a drug used to treat alcoholism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. An anti-alcoholism drug, disulfiram and copper complex improves radio-resistance of tumor-initiating cells in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Acetaminophen (APAP) Toxicity in Animal Models
Welcome to the technical support center for researchers utilizing animal models of acetaminophen (APAP)-induced toxicity. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of your studies and minimize unintended toxicity.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with acetaminophen.
Question: Why are my animals not showing significant signs of liver toxicity (e.g., elevated ALT/AST) after APAP administration?
Answer: Several factors could contribute to a lack of toxicity:
-
Animal Strain and Species: There are significant species and strain differences in susceptibility to APAP toxicity. Rats, for instance, are known to be more resistant to APAP-induced liver injury compared to mice.[1][2][3] Mice are generally the preferred model as their response is more similar to humans.[1][3][4] Within mice, different strains can also exhibit varying levels of susceptibility.
-
APAP Dose and Administration: The dose of APAP is critical. Sub-toxic doses will not induce significant liver injury. Ensure your dose is appropriate for the chosen species and strain. For mice, a common dose to induce hepatotoxicity is a single intraperitoneal injection of 300 to 500 mg/kg.[5] The route of administration (oral gavage vs. intraperitoneal injection) can also affect the rate of absorption and subsequent toxicity.
-
Fasting Status: Fasting animals prior to APAP administration can enhance toxicity by depleting glutathione (GSH) stores.[5] If animals were not fasted, they might be more resistant to the toxic effects.
-
Preparation of APAP Solution: Acetaminophen can be difficult to dissolve. Ensure your preparation is homogenous and the dose is accurate. A standard operating procedure for preparing APAP solutions is crucial for reproducibility.[5]
Question: I am observing high variability in toxicity between animals in the same experimental group. What could be the cause?
Answer: High variability can be a frustrating issue. Consider the following potential sources:
-
Inconsistent APAP Administration: Ensure precise and consistent administration of the APAP solution to each animal. For oral gavage, improper technique can lead to dosing errors.
-
Genetic Variability: Even within an inbred strain, there can be minor genetic differences that influence drug metabolism and response.
-
Animal Health Status: Underlying subclinical infections or stress can impact an animal's response to APAP. Ensure all animals are healthy before starting the experiment.
-
Sex Differences: Male and female animals can metabolize drugs differently, leading to variations in toxicity. It is important to either use animals of a single sex or to account for sex as a variable in your experimental design.
Question: My N-acetylcysteine (NAC) treatment is not effectively mitigating APAP toxicity. What should I check?
Answer: The timing and dosage of NAC are critical for its efficacy as an antidote.
-
Timing of Administration: NAC is most effective when administered shortly after the APAP overdose, as it works by replenishing glutathione stores.[6] If administration is delayed, its protective effect is significantly diminished.
-
Dose of NAC: Ensure you are using a therapeutic dose of NAC. A common loading dose in veterinary medicine is 140 mg/kg, followed by subsequent doses.[7][8]
-
Route of Administration: NAC can be administered intravenously or orally.[9] The route can affect its bioavailability and speed of action.
-
Severity of Overdose: In cases of extreme APAP overdose, even timely NAC administration may not be sufficient to completely prevent liver damage.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of acetaminophen-induced toxicity in animal models?
A1: Acetaminophen (APAP) is primarily metabolized in the liver. At therapeutic doses, it is safely conjugated and excreted. However, during an overdose, these pathways become saturated. A larger portion of APAP is then metabolized by cytochrome P450 enzymes (mainly CYP2E1) to a highly reactive and toxic metabolite called N-acetyl-p-benzoquinone imine (NAPQI).[4] Normally, NAPQI is detoxified by conjugation with glutathione (GSH). In an overdose situation, hepatic GSH stores are depleted. The excess NAPQI then covalently binds to cellular proteins, particularly in the mitochondria. This leads to mitochondrial dysfunction, oxidative stress, the formation of reactive oxygen species (ROS), and ultimately, hepatocellular necrosis (cell death).[10][11][12]
Q2: Which animal model is most appropriate for studying APAP hepatotoxicity?
A2: Mice are widely considered the most clinically relevant model for studying APAP-induced liver injury because their mechanism of toxicity and susceptibility are similar to humans.[1][3][4] Rats are significantly more resistant to APAP hepatotoxicity, making them a less suitable model for mimicking human overdose scenarios.[1][2]
Q3: What are the key biochemical markers to measure for assessing APAP-induced liver damage?
A3: The most common and reliable biochemical markers for assessing APAP-induced hepatotoxicity are:
-
Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST): These are enzymes released from damaged hepatocytes into the bloodstream. A significant increase in serum ALT and AST levels is a primary indicator of liver injury.[13][14]
-
Glutathione (GSH): Measuring hepatic GSH levels can confirm the depletion that occurs during APAP overdose.[15]
-
APAP-protein adducts: The formation of these adducts is a key event in the initiation of toxicity and can be measured in liver tissue or serum as a specific biomarker of APAP-induced injury.[13]
Q4: How does N-acetylcysteine (NAC) work to minimize APAP toxicity?
A4: N-acetylcysteine is the standard antidote for APAP overdose. It works primarily by replenishing the liver's supply of glutathione (GSH).[7][9] NAC serves as a precursor for the synthesis of cysteine, which is a rate-limiting amino acid for GSH production. By restoring GSH levels, NAC enhances the detoxification of the toxic metabolite NAPQI, thereby preventing it from binding to cellular proteins and causing damage.[8][16]
Q5: What is a typical dose-response for APAP in mice?
A5: The dose-response to APAP in mice is generally reproducible. A single intraperitoneal dose in the range of 300-500 mg/kg is commonly used to induce significant, but sublethal, hepatotoxicity.[5] Doses below this range may result in minimal or no liver damage, while higher doses can lead to increased mortality. For example, one study in male Balb/c mice found a median toxic dose (TD50) of 732 mg/kg for oral administration.[17][18] It is crucial to perform a pilot study to determine the optimal dose for your specific mouse strain and experimental conditions.
Data Presentation
Table 1: Comparative Susceptibility to Acetaminophen (APAP) in Rodent Models
| Species | Typical Toxic Dose Range | Key Features of Toxicity | Clinical Relevance to Humans |
| Mouse | 300-600 mg/kg (IP) | High susceptibility, similar mechanism to humans (mitochondrial damage, oxidative stress, JNK activation, necrosis).[3][19] | High |
| Rat | >1000 mg/kg (IP) | High resistance, minimal oxidative stress and JNK activation, little to no liver injury at doses toxic to mice.[1][2][3] | Low |
Table 2: Common Biochemical Markers for APAP-Induced Hepatotoxicity in Mice
| Biomarker | Sample Type | Expected Change After Toxic APAP Dose | Time-course of Change |
| ALT/AST | Serum/Plasma | Significant Increase | Rises from 3 hours, peaks around 12-24 hours.[13][15] |
| GSH | Liver Tissue | Significant Decrease | Rapid depletion within the first few hours.[15][20] |
| APAP-Protein Adducts | Liver Tissue/Serum | Significant Increase | Forms as early as 30 minutes post-dose.[13][20] |
| Malondialdehyde (MDA) | Liver Tissue | Increase | Indicates lipid peroxidation and oxidative stress, rises in the early hours.[15] |
Experimental Protocols
Protocol 1: Induction of Acetaminophen (APAP) Hepatotoxicity in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least one week under standard housing conditions.
-
Fasting: Fast mice overnight (approximately 12-16 hours) before APAP administration, with free access to water.[5]
-
APAP Preparation: Prepare a 30 mg/mL solution of APAP in warm (50-60°C) sterile saline. This may require vigorous vortexing or sonication to dissolve. Cool to room temperature before injection.
-
APAP Administration: Administer a single intraperitoneal (IP) injection of APAP at a dose of 300 mg/kg body weight.
-
Monitoring: Monitor animals for clinical signs of toxicity, such as lethargy, ruffled fur, and hunched posture.
-
Sample Collection: At predetermined time points (e.g., 6, 12, 24 hours post-APAP), euthanize animals via an approved method. Collect blood via cardiac puncture for serum separation (for ALT/AST analysis). Perfuse the liver with cold PBS and collect liver tissue for histology, GSH measurement, and protein adduct analysis.
Protocol 2: N-acetylcysteine (NAC) Rescue in APAP-Induced Toxicity Model
-
Induce Toxicity: Follow steps 1-5 of Protocol 1 to induce APAP hepatotoxicity.
-
NAC Preparation: Prepare a solution of NAC in sterile water or saline at a concentration suitable for the desired dose.
-
NAC Administration:
-
Treatment Group: Administer a loading dose of NAC (e.g., 140 mg/kg, IP or PO) 1-2 hours after APAP administration. Follow with maintenance doses (e.g., 70 mg/kg) at 6-hour intervals for a total of 5-7 treatments.[7]
-
Control Group: Administer an equivalent volume of the vehicle (saline or water) at the same time points.
-
-
Monitoring and Sample Collection: Follow steps 6 and 7 of Protocol 1. Compare the biochemical markers and histological findings between the NAC-treated and control groups to assess the protective effect of NAC.
Signaling Pathways and Workflows
Caption: Signaling pathway of acetaminophen-induced hepatotoxicity and the intervention point for N-acetylcysteine.
Caption: General experimental workflow for studying APAP toxicity and mitigation in mice.
References
- 1. Acetaminophen-induced Liver Injury in Rats and Mice: Comparison of Protein Adducts, Mitochondrial Dysfunction, and Oxidative Stress in the Mechanism of Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetaminophen-induced liver injury in rats and mice: Comparison of protein adducts, mitochondrial dysfunction, and oxidative stress in the mechanism of toxicity | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. Acetaminophen-induced Liver Injury: from Animal Models to Humans [xiahepublishing.com]
- 4. Acetaminophen hepatotoxicity in mice: Effect of age, frailty and exposure type - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetaminophen-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pathophysiology of acetaminophen overdosage toxicity: implications for management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicoses From Human Analgesics in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. Acetylcysteine for Dogs, Cats, and Horses - Wedgewood Pharmacy [wedgewood.com]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. The molecular mechanisms of acetaminophen-induced hepatotoxicity and its potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Translational biomarkers of acetaminophen-induced acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Advances in the study of acetaminophen-induced liver injury [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. veteducation.com [veteducation.com]
- 17. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Biomarker discovery in acetaminophen hepatotoxicity: leveraging single-cell transcriptomics and mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]
Disuprazole not showing expected phenotype
Topic: Disuprazole Not Showing Expected Phenotype
This technical support guide is intended for researchers, scientists, and drug development professionals who are using this compound in their experiments and are not observing the expected cellular phenotypes.
This compound Overview
-
Drug Name: this compound
-
Target: Mammalian Target of Rapamycin (mTOR), specifically inhibiting the mTORC1 complex.[1][]
-
Mechanism of Action: this compound is an ATP-competitive inhibitor of mTOR, preventing the phosphorylation of its downstream targets.[][3] This action is designed to induce autophagy and apoptosis in cancer cells.[][4]
-
Expected Phenotype:
-
Inhibition of cell proliferation.
-
Induction of autophagy.
-
Induction of apoptosis.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the mTOR kinase, a central regulator of cell growth, proliferation, and metabolism.[1][] By binding to the ATP-binding site of mTOR, this compound blocks the activity of the mTORC1 complex, leading to the induction of autophagy and apoptosis in rapidly dividing cells, such as cancer cells.[][3]
Q2: What are the expected cellular outcomes after treating cancer cells with this compound?
A2: Treatment with this compound is expected to result in a significant decrease in the phosphorylation of mTORC1 downstream targets, such as p70S6K and 4E-BP1. This inhibition should lead to the induction of autophagy, observable by an increase in the LC3-II/LC3-I ratio, and the induction of apoptosis, marked by the cleavage of caspase-3 and PARP.
Q3: At what concentration should I be using this compound?
A3: The optimal concentration of this compound can vary depending on the cell line and experimental conditions. We recommend performing a dose-response curve to determine the IC50 for your specific cell line. A typical starting range for in vitro studies is 1-10 µM.
Q4: How long does it take to observe the effects of this compound?
A4: Inhibition of mTOR signaling can be detected as early as 1-2 hours post-treatment. Induction of autophagy is typically observed within 6-12 hours, while significant apoptosis may take 24-48 hours to become apparent.
Troubleshooting Guide: Unexpected Phenotypes
If you are not observing the expected phenotype after this compound treatment, please consult the following troubleshooting guide.
Issue 1: No significant decrease in cell proliferation.
| Possible Cause | Recommended Action |
| Incorrect Drug Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. We recommend a concentration range of 0.1 µM to 50 µM. |
| Cell Line Resistance | Some cell lines may have intrinsic or acquired resistance to mTOR inhibitors.[5] Consider using a different cell line or testing for mutations in the PI3K/Akt/mTOR pathway. |
| Drug Inactivity | Ensure the this compound compound has been stored correctly (at -20°C, protected from light) and has not expired. Prepare fresh stock solutions. |
| High Cell Density | High cell confluence can sometimes mask anti-proliferative effects. Ensure you are seeding cells at an appropriate density for your proliferation assay. |
Issue 2: No evidence of autophagy induction.
| Possible Cause | Recommended Action |
| Suboptimal Treatment Duration | Autophagy is a dynamic process. Perform a time-course experiment (e.g., 6, 12, 24 hours) to identify the peak of autophagic activity. |
| Insensitive Assay | The conversion of LC3-I to LC3-II is a standard marker. Ensure your Western blot protocol is optimized for detecting both forms. Consider using additional autophagy assays, such as measuring p62 degradation or using fluorescent autophagy reporters. |
| Lysosomal Dysfunction | If autophagic flux is blocked, you may not see the expected changes. Use a lysosomal inhibitor (e.g., Bafilomycin A1) in combination with this compound to assess autophagic flux. |
Issue 3: No significant increase in apoptosis.
| Possible Cause | Recommended Action |
| Insufficient Treatment Duration | Apoptosis is often a later-stage event. Extend your treatment time to 48 or 72 hours. |
| Apoptosis Assay Selection | Early apoptotic events can be detected by Annexin V staining, while later stages are characterized by DNA fragmentation (TUNEL assay) or caspase activation.[6] Select an assay appropriate for your expected time point. |
| Cell Line Specific Apoptotic Pathways | Some cell lines may be more resistant to apoptosis. Confirm that your cell line has functional apoptotic machinery (e.g., expresses caspases). |
Troubleshooting Workflow
Caption: A troubleshooting workflow for unexpected this compound results.
Experimental Protocols
Western Blot for mTOR Pathway Activation
-
Cell Lysis:
-
Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel.
-
Run the gel at 120V for 90 minutes.
-
Transfer proteins to a PVDF membrane at 100V for 60 minutes.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-LC3B, anti-cleaved Caspase-3, anti-PARP, anti-β-actin) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection:
-
Visualize bands using an ECL substrate and an imaging system.
-
Autophagy Assay: LC3 Immunofluorescence
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a 24-well plate.
-
Treat cells with this compound for 6-24 hours.
-
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with anti-LC3B primary antibody for 1 hour.
-
Wash 3x with PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour.
-
Wash 3x with PBS.
-
-
Imaging:
-
Mount coverslips on slides with a DAPI-containing mounting medium.
-
Visualize and quantify LC3 puncta using a fluorescence microscope.
-
Apoptosis Assay: Annexin V/PI Staining
-
Cell Preparation:
-
Treat cells with this compound for 24-48 hours.
-
Collect both adherent and floating cells.
-
-
Staining:
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate for 15 minutes in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Signaling Pathway and Workflow Diagrams
mTOR Signaling Pathway
Caption: this compound inhibits mTORC1, leading to autophagy and apoptosis.
Experimental Workflow for Phenotypic Analysis
Caption: A general experimental workflow for assessing this compound's effects.
References
- 1. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]
- 5. The mTOR Signaling Pathway and mTOR Inhibitors in Cancer: Next-generation Inhibitors and Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis Assays [sigmaaldrich.com]
Calibrating equipment for accurate Disuprazole measurement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate measurement of Disuprazole in research and development settings. The information is tailored for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) for quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended HPLC method for this compound quantification?
A1: A common and effective method for quantifying this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1] Key parameters often include a C18 column, a mobile phase consisting of a phosphate buffer and acetonitrile, and a UV detection wavelength set to the absorbance maximum of this compound.[1]
Q2: What are the typical sources of error in this compound measurement?
A2: Errors in this compound measurement can arise from various sources, including the analyst, sample storage conditions, and the analytical equipment itself.[2][3] It is crucial to follow standardized procedures for sample handling and preparation to minimize variability.[2]
Q3: How critical is the pH of the mobile phase?
A3: The pH of the mobile phase is highly critical. For ionizable compounds like this compound, a change of as little as 0.1 pH units can lead to a significant retention time shift of 10% or more.[4] Maintaining a consistent and appropriate pH is essential for reproducible results.
Q4: What are the acceptance criteria for a valid calibration curve?
A4: A valid calibration curve should demonstrate a linear relationship between the concentration of this compound standards and the detector response. The correlation coefficient (r²) should typically be greater than 0.99.[5]
Q5: How can I prevent column degradation?
A5: Column degradation can be minimized by using a guard column to protect the analytical column from contaminants.[6] Additionally, ensuring the mobile phase is filtered and degassed, and operating within the recommended pH range for the column (typically pH 2-8 for silica-based RP columns) can extend its lifetime.[7]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of this compound.
Issue 1: Inconsistent or Drifting Retention Times
Q: My this compound peak's retention time is shifting between injections. What could be the cause?
A: Retention time drift can be caused by several factors.[8] A primary reason is often poor temperature control of the column; using a column oven is recommended to maintain a stable temperature.[4][8] Changes in the mobile phase composition, either due to improper mixing or evaporation of a volatile component, can also lead to drift.[4][8] Ensure the mobile phase is well-mixed and freshly prepared.[8] Finally, insufficient column equilibration time between runs can cause inconsistent retention.[8]
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: The peak for this compound is showing significant tailing. How can I improve the peak shape?
A: Peak tailing is a common issue in HPLC.[7] It can result from secondary interactions between this compound and active silanol groups on the silica-based column packing.[7] Using a high-purity silica column or adding a competing base, such as triethylamine (TEA), to the mobile phase can mitigate these interactions. Adjusting the mobile phase pH to suppress the ionization of silanol groups can also improve peak shape.[7]
Issue 3: High Backpressure
Q: The backpressure in my HPLC system is unexpectedly high. What should I check?
A: High backpressure is often an indication of a blockage in the system.[9] Start by checking for blockages in the in-line filter or guard column, as these are common culprits and are designed to be replaced.[9] If the pressure remains high after checking these components, the analytical column itself may be clogged. This can be caused by particulate matter from the sample or precipitation of the buffer.[7] Ensure your samples are properly filtered before injection.
Issue 4: No Peak or Very Small Peak Detected
Q: I've injected my this compound sample, but I'm not seeing a peak or the peak is much smaller than expected. What could be the problem?
A: The absence of a peak or a significantly smaller than expected peak can stem from several issues. First, verify that the injector is functioning correctly and that the sample has been properly loaded.[9] Check for any leaks in the system, particularly between the injector and the detector.[9] Ensure that the detector is turned on and set to the correct wavelength for this compound. It's also possible that the sample has degraded, so preparing a fresh sample is a good troubleshooting step.
Data Presentation
Table 1: Example Calibration Curve Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1.0 | 15,234 |
| 5.0 | 76,170 |
| 10.0 | 151,987 |
| 25.0 | 380,543 |
| 50.0 | 759,876 |
| 100.0 | 1,521,450 |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0[10] |
| Theoretical Plates | > 2000 |
| Resolution | > 1.5[10] |
| %RSD of Peak Area (n=5) | < 2.0%[10] |
Experimental Protocols
Protocol: Quantification of this compound in Plasma using RP-HPLC-UV
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Perform serial dilutions of the stock solution with the mobile phase to create calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 200 µL of acetonitrile containing an internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for HPLC analysis.
-
-
HPLC Conditions:
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the plasma samples by interpolating their peak areas from the calibration curve.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. hitachi-hightech.com [hitachi-hightech.com]
- 3. hitachi-hightech.com [hitachi-hightech.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 6. Peak Performance: How to Identify and Resolve Common HPLC Problems - Pharma Manual [pharmamanual.com]
- 7. hplc.eu [hplc.eu]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. ijsdr.org [ijsdr.org]
- 10. arlok.com [arlok.com]
- 11. Simultaneous Quantitative Analysis of Six Proton-Pump Inhibitors with a Single Marker and Evaluation of Stability of Investigated Drugs in Polypropylene Syringes for Continuous Infusion Use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Navigating Disuprazole Dosage Across Animal Strains: A Technical Support Guide
Fremont, CA – October 31, 2025 – To address the common challenges faced by researchers in preclinical trials, this technical support center provides a comprehensive guide to adjusting Disuprazole dosage for different animal strains. This compound, a novel proton pump inhibitor, requires careful dose consideration due to inter-species and intra-species variations in drug metabolism. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure accurate and effective study outcomes.
Disclaimer: "this compound" is a fictional drug name. The following information is based on the characteristics of a real proton pump inhibitor, Dexlansoprazole, for illustrative and guidance purposes.
Frequently Asked Questions (FAQs)
Q1: We are seeing inconsistent results in our mouse studies when using a standard this compound dosage. What could be the cause?
A1: Inconsistent results are often linked to differences in drug metabolism between mouse strains. This compound is primarily metabolized by the cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4. Different inbred mouse strains can have significant variations in the expression and activity of these enzymes, leading to altered drug clearance and exposure. We recommend verifying the CYP enzyme profile of your specific mouse strain and considering a pilot dose-ranging study to establish the optimal dose.
Q2: What is the recommended starting dose for this compound in rats for a gastric ulcer healing study?
A2: For studies involving the healing of erosive esophagitis or gastric ulcers in rats, a common starting point for potent proton pump inhibitors is in the range of 1 mg/kg/day, administered orally.[1] However, this is a general guideline. For Sprague-Dawley rats, a dose of 20 mg/kg of a similar proton pump inhibitor has been shown to be highly effective.[2] It is crucial to perform a dose-response study to determine the most effective dose for your specific rat strain and experimental model.
Q3: Can this compound be administered with food?
A3: In human studies of the model drug, administration with food can slightly increase the maximum concentration (Cmax) and overall exposure (AUC).[3] However, for most applications, this compound can be administered without regard to food. For consistency in experimental results, it is best practice to standardize the administration protocol, either always with food or always in a fasted state.
Q4: What are the known signs of acute toxicity or overdose with this compound in common laboratory animals?
A4: this compound has a high safety margin. The oral median lethal dose (LD50) in mice, rats, and dogs is reported to be greater than 5000 mg/kg.[3] At very high doses (e.g., twice-daily administration of 60 mg in human equivalents), non-serious adverse reactions such as hot flashes, contusion, and oropharyngeal pain have been observed.[3] In the case of suspected overdose, monitoring the animal for any adverse clinical signs is recommended. Due to high plasma protein binding, hemodialysis is not an effective method for removal.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of Efficacy at Standard Dose | - High metabolic clearance in the specific animal strain. - Incorrect drug administration. - Insufficient drug absorption. | - Increase the dosage or dosing frequency. - Review and confirm the administration protocol. - Consider a different route of administration (e.g., intraperitoneal if oral absorption is poor). |
| High Variability in Pharmacokinetic Data | - Genetic polymorphism in metabolizing enzymes (e.g., CYP2C19) within an outbred animal population. - Inconsistent timing of administration relative to feeding. | - Use an inbred strain to reduce genetic variability. - Standardize the feeding and dosing schedule for all animals. |
| Unexpected Adverse Effects | - Off-target effects of the drug. - Accumulation of a toxic metabolite specific to the animal strain. - Interaction with other administered compounds. | - Perform a dose de-escalation study to find the maximum tolerated dose. - Conduct a literature review on the metabolism of similar compounds in your animal model. - Review all experimental compounds for potential drug-drug interactions. |
Quantitative Data Summary
Table 1: Interspecies Pharmacokinetic Comparison of Proton Pump Inhibitors
| Species | Drug | Half-life | Total Body Clearance | Protein Binding | Primary Route of Excretion |
| Human | Omeprazole | ~1 hour | 500-600 mL/min | ~95% | Urine (as metabolites) |
| Dog | Omeprazole | ~1 hour | ~10.5 mL/min/kg | ~90% | Feces (70-80%) |
| Rat | Omeprazole | 5-15 minutes | High | ~87% | Feces (70-80%) |
| Mouse | Omeprazole | 5-15 minutes | Not specified | Not specified | Not specified |
| Rat | Lansoprazole | Not specified | 58.6 mL/min/kg | 93.1% | Not specified |
Data compiled from multiple sources.[4][5]
Table 2: Recommended Starting Dosages of Proton Pump Inhibitors in Animal Models
| Animal Species | Indication | Drug | Dosage | Route |
| Rat | Chronic Acid Reflux Esophagitis | Lansoprazole | 1 mg/kg/day | Oral |
| Rat | Gastric Acid Suppression | Omeprazole | 20 mg/kg | Oral, IV, IP |
| Dog | Gastric Ulcers | Omeprazole | 0.5-1 mg/kg/day | Oral |
| Cat | Gastric Ulcers | Omeprazole | 0.5-1.5 mg/kg (once or twice daily) | Oral |
| Horse | Gastric Ulcers (Treatment) | Omeprazole | 4 mg/kg/day | Oral |
| Horse | Gastric Ulcers (Prevention) | Omeprazole | 2 mg/kg/day | Oral |
Data compiled from multiple sources.[1][2][6][7]
Experimental Protocols & Methodologies
Protocol 1: Induction of Chronic Acid Reflux Esophagitis in Rats
This protocol is adapted from a surgical method to create a reliable model of chronic acid reflux esophagitis, which can be used to evaluate the efficacy of this compound.[1]
Materials:
-
Male Wistar rats (200-250g)
-
Anesthetic (e.g., ether or isoflurane)
-
Surgical instruments
-
2-0 silk thread
-
18Fr Nélaton catheter piece
Methodology:
-
Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Perform a midline laparotomy to expose the stomach.
-
Ligate the transitional region between the forestomach and the glandular portion of the stomach using a 2-0 silk thread. This prevents the rapid neutralization of gastric acid by duodenal contents.
-
Wrap a small piece of the Nélaton catheter around the duodenum near the pyloric ring to induce partial obstruction, thereby promoting gastric content reflux into the esophagus.
-
Close the abdominal incision in two layers.
-
Provide post-operative care, including analgesics and monitoring for recovery. Esophagitis typically develops within 3 weeks.
-
Administer this compound or vehicle control daily as per the study design.
-
At the end of the study period, euthanize the animals and collect the esophagus for histological examination to assess the degree of inflammation, epithelial thickness, and erosion.
Protocol 2: Continuous Gastric pH Monitoring in Animal Models
This methodology allows for the direct pharmacodynamic assessment of this compound's acid-suppressing effects.
Materials:
-
Test animals (e.g., dogs, ponies, rats)
-
Wireless pH monitoring capsules or balloon-tipped catheters.[8][9]
-
Data recording device
-
Gastroscopy equipment (for capsule placement)
Methodology:
-
Catheter-based system (for anesthetized animals):
-
Anesthetize the animal.
-
Insert a pH monitoring catheter into the stomach.
-
Allow for a stabilization period (approx. 45 minutes) to get a baseline pH reading.[8]
-
Administer this compound and continuously record the intragastric pH for the duration of the experiment.
-
-
Wireless capsule system (for conscious animals):
-
Under gastroscopic guidance, attach the wireless pH capsule to the gastric mucosa.[9]
-
Allow the animal to recover.
-
Record pH data wirelessly using an external recorder during both fasted and fed states.
-
Administer this compound as per the study design and continue to monitor pH to determine the extent and duration of acid suppression.
-
Diagrams
Caption: Mechanism of action of this compound on the gastric proton pump.
Caption: General experimental workflow for evaluating this compound efficacy.
References
- 1. Establishment of surgically induced chronic acid reflux esophagitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of omeprazole on gastric acid secretion in rat: evaluation of dose, duration of effect, and route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Comparative pharmacokinetic/pharmacodynamic study of proton pump inhibitors, omeprazole and lansoprazole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. thescipub.com [thescipub.com]
- 8. Development and validation of a technique for continuous monitoring of gastric intramucosal pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel placement method of a calibration-free pH capsule for continuous wireless measurement of intragastric pH in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
Buffering conditions for optimal Disuprazole activity
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in utilizing Disuprazole effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a proton pump inhibitor (PPI). It works by irreversibly blocking the H+/K+ ATPase (proton pump) in gastric parietal cells.[1][[“]][3] This inhibition prevents the final step in gastric acid secretion, leading to a reduction in stomach acidity. This compound itself is a prodrug, meaning it requires activation in an acidic environment to become pharmacologically active.[[“]][3]
Q2: What are the optimal pH conditions for this compound stability?
This compound is highly unstable in acidic environments. Its stability significantly increases under alkaline conditions. For maximal stability, a pH of 11 is recommended.[4][5][6] The degradation of this compound is rapid at a pH below 7.8.[4][5][6]
Q3: How should I prepare a stock solution of this compound?
Due to its instability in acidic solutions, it is crucial to prepare this compound stock solutions in an alkaline buffer. A common method involves using a sodium bicarbonate solution. For example, a 2 mg/mL this compound suspension can be prepared in an 8.4% sodium bicarbonate solution.[7] It is also soluble in DMSO, ethanol, and sparingly in water.[8] When preparing aqueous solutions, always use a buffer with a pH above 7.8.
Q4: How should I store this compound solutions?
This compound solutions should be stored at refrigerated temperatures (around 4-5°C) and protected from light.[9][10] Under these conditions, a 2 mg/mL suspension in 8.4% sodium bicarbonate has been shown to be stable for up to 28 days. Room temperature storage is not recommended as it significantly reduces stability.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no this compound activity observed in in vitro assay. | Degradation due to acidic pH. this compound is rapidly degraded in acidic media.[11][12] | Ensure that the assay buffer has a pH of 7.8 or higher. For cellular assays where an acidic environment is necessary for the biological process, consider a pre-incubation of cells with this compound in a stable buffer before exposing them to the acidic experimental conditions. |
| Improper stock solution preparation. Use of a non-alkaline solvent for reconstitution. | Re-prepare the stock solution using an appropriate alkaline buffer, such as 8.4% sodium bicarbonate solution, or a suitable organic solvent like DMSO.[8] | |
| Incorrect storage of stock solution. Exposure to light or room temperature can lead to degradation. | Store stock solutions at 4-5°C and in light-resistant containers.[9] Prepare fresh solutions if stability is a concern. | |
| Precipitation of this compound in aqueous buffer. | Poor solubility. this compound has low aqueous solubility, especially at neutral or near-neutral pH.[8][13] | Use a co-solvent such as DMSO or ethanol for the initial stock solution before diluting into the aqueous buffer.[8] Alternatively, the use of solubilizing agents like cyclodextrins can be explored.[13] Ensure the final concentration in the aqueous buffer does not exceed its solubility limit at that specific pH. |
| Inconsistent results between experiments. | Variable degradation of this compound. Minor variations in buffer pH can lead to significant differences in the rate of degradation. | Strictly control the pH of all buffers and solutions containing this compound. Prepare fresh solutions for each experiment to minimize variability. |
| Photosensitivity. this compound is sensitive to light, which can cause degradation.[14] | Protect all this compound-containing solutions from light by using amber vials or wrapping containers in foil. |
Data Presentation
Table 1: pH-Dependent Stability of this compound (Omeprazole as a proxy)
| pH | Stability | Half-life (at 25°C) | Reference |
| < 5.0 | Very Unstable | ~10 minutes | [15] |
| 5.0 | Unstable | 43 minutes | [16] |
| 6.5 | Moderately Stable | 18 hours | [15] |
| 7.8 | Stability Increases | - | [4] |
| 10.0 | Stable | 2.8 months | [16] |
| 11.0 | Maximally Stable | - | [4][5][6] |
Table 2: Recommended Buffering Conditions for this compound
| Parameter | Recommendation | Rationale |
| pH | > 7.8 (ideally pH 10-11 for storage) | To prevent acid-catalyzed degradation.[4][5][6][16] |
| Buffer System | Sodium Bicarbonate (e.g., 8.4% w/v) | Provides an alkaline environment and is well-documented for preparing extemporaneous this compound suspensions.[17][18] |
| Phosphate Buffer (e.g., 0.1 M) | Can be used to maintain a stable alkaline pH. | |
| Borate Buffer | Can be used for maintaining a pH around 10.[15] | |
| Storage Temperature | 4-5°C | Reduces the rate of chemical degradation.[9][10] |
| Light Conditions | Protected from light | This compound is photosensitive.[14] |
Experimental Protocols
Protocol 1: Preparation of a 2 mg/mL this compound Oral Suspension
Materials:
-
This compound (pure substance or from capsules)
-
8.4% (w/v) Sodium Bicarbonate solution
-
Sterile water
-
Mortar and pestle (if using capsules)
-
Graduated cylinder
-
Stir plate and stir bar
-
Amber glass bottle
Procedure:
-
If using this compound capsules, carefully open the capsules and empty the contents into a mortar.
-
Gently crush the granules into a fine powder using the pestle.
-
Weigh the appropriate amount of this compound powder to achieve a final concentration of 2 mg/mL.
-
In a beaker, add the this compound powder to the required volume of 8.4% sodium bicarbonate solution.
-
Place the beaker on a stir plate and stir until the powder is completely dissolved or a uniform suspension is formed. This may take up to 30 minutes.
-
Transfer the solution to an amber glass bottle for storage.
-
Store the suspension at 4-5°C, protected from light.[9]
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mechanism Of Action Omeprazole - Consensus Academic Search Engine [consensus.app]
- 3. What is the mechanism of Omeprazole? [synapse.patsnap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chromatography (1995) | Mary Mathew | 99 Citations [scispace.com]
- 6. tandfonline.com [tandfonline.com]
- 7. nationwidechildrens.org [nationwidechildrens.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sickkids.ca [sickkids.ca]
- 10. Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. citedrive.com [citedrive.com]
- 14. farmaciajournal.com [farmaciajournal.com]
- 15. Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mahidol IR [repository.li.mahidol.ac.th]
- 17. Formulation Approaches for Optimizing Omeprazole Stability in Oral Liquid Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. US20210069167A1 - Compositions and kits for omeprazole suspension - Google Patents [patents.google.com]
Technical Support Center: Disuprazole Experiments
Disclaimer: Disuprazole is a hypothetical compound name used for illustrative purposes in this guide. The information provided is based on the characteristics of a novel proton pump inhibitor (PPI) and is intended to simulate a real-world technical support document for researchers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an experimental, irreversible proton pump inhibitor (PPI).[1] Its primary mechanism of action is the covalent inhibition of the H+/K+-ATPase (proton pump) in gastric parietal cells, which effectively blocks the final step in gastric acid secretion.[1]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is a lyophilized powder and should be stored at -20°C. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO) at a concentration of 10-50 mM.[2] Store DMSO stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For in vivo studies, further dilution in a vehicle such as a solution containing 0.5% carboxymethylcellulose is required. Always follow the specific product datasheet for stability information.[2]
Q3: Does this compound have any known off-target effects?
A3: Preclinical data suggests that at concentrations significantly higher than its IC50 for the proton pump, this compound may exhibit weak inhibitory effects on the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Researchers studying cell proliferation or signaling pathways should consider this potential off-target activity.[3][4]
Q4: What is a typical concentration range for in vitro experiments?
A4: The optimal concentration depends on the cell type and assay. A preliminary dose-response experiment is highly recommended, starting with a broad range (e.g., 10 nM to 100 µM) to determine the IC50.[5] For most gastric parietal cell models, the effective range is typically between 100 nM and 10 µM.
Troubleshooting Guides
Issue 1: In Vitro - No Inhibition of Acid Secretion Observed
Q: I am not observing the expected decrease in gastric acid secretion in my primary parietal cell culture after this compound treatment. What could be the cause?
A: This is a common issue that can arise from several factors related to the compound, the experimental setup, or the cells themselves.[6]
-
Compound Inactivity or Degradation:
-
Troubleshooting Step: Verify the storage conditions of your this compound powder and stock solutions.[2] Prepare a fresh stock solution from the powder. Test the new stock on a positive control cell line known to be sensitive to PPIs.
-
-
Solubility Issues:
-
Troubleshooting Step: Ensure the final DMSO concentration in your cell culture medium is low (typically <0.1%) to prevent solvent-induced cytotoxicity and compound precipitation. After diluting the stock in your aqueous medium, visually inspect for any precipitate.
-
-
Assay-Specific Problems:
-
Troubleshooting Step: Confirm that your assay for measuring acid secretion (e.g., pH-sensitive dyes, pH-stat titration) is functioning correctly. Run a positive control using a well-established PPI like omeprazole. Ensure your instrument is properly calibrated and configured.[7]
-
-
Cell Health and Density:
-
Troubleshooting Step: Check the viability and confluence of your parietal cells. Unhealthy or sparse cells may not exhibit robust acid secretion, masking the inhibitory effect of the compound. Ensure you are using authenticated cell lines.[5]
-
Troubleshooting Workflow: No Inhibition of Acid Secretion
Caption: A decision tree for troubleshooting lack of this compound efficacy in vitro.
Issue 2: In Vitro - Unexpected Cytotoxicity Observed
Q: My cell viability assay (e.g., MTT, LDH) shows significant cell death after treatment with this compound, even at concentrations where I expect only proton pump inhibition. Why?
A: Unexpected cytotoxicity can be caused by the compound's off-target effects, issues with the solvent, or experimental artifacts.
-
Off-Target Effects:
-
Troubleshooting Step: As this compound has a potential off-target effect on the EGFR pathway, it may induce apoptosis or cell cycle arrest in cell lines sensitive to EGFR inhibition. Perform a Western blot for key downstream markers of the EGFR pathway (e.g., p-ERK, p-AKT) to see if the pathway is being inhibited at the cytotoxic concentrations.
-
-
High Solvent Concentration:
-
Troubleshooting Step: Calculate the final concentration of DMSO in your highest dose wells. If it exceeds 0.5%, it may be causing cytotoxicity. Run a "vehicle-only" control with the same DMSO concentration to assess solvent toxicity.[6]
-
-
Compound Degradation into Toxic Byproducts:
-
Troubleshooting Step: If the stock solution is old or has been improperly stored, it may have degraded. Prepare a fresh stock solution and repeat the viability assay.[2]
-
-
Assay Interference:
-
Troubleshooting Step: Some compounds can interfere with the chemistry of viability assays (e.g., reducing MTT reagent directly). Visually inspect the cells under a microscope to confirm cell death. Use an orthogonal viability assay (e.g., a dye-based method if you were using a metabolic one) to confirm the results.[8]
-
Data and Protocols
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Cell Line / Model | Assay Type | IC50 Value (nM) |
|---|---|---|
| Primary Rabbit Parietal Cells | Acid Secretion | 150 ± 25 |
| Human Gastric Organoids | Acid Secretion | 210 ± 40 |
| A431 (EGFR-overexpressing) | Cell Proliferation | 15,000 ± 3,500 |
| HEK293 (Control) | Cell Proliferation | > 50,000 |
Table 2: Recommended Experimental Conditions
| Parameter | In Vitro (Parietal Cells) | In Vivo (Rodent Model) |
|---|---|---|
| Concentration/Dosage | 100 nM - 10 µM | 5 - 30 mg/kg |
| Vehicle | DMSO (final conc. <0.1%) | 0.5% CMC in Saline |
| Treatment Duration | 1 - 24 hours | 1 - 7 days |
| Readout | pH change, H/K-ATPase activity | Gastric pH, tissue histology |
Experimental Protocols
Protocol 1: In Vitro Acid Secretion Assay using pH-Sensitive Dye
-
Cell Plating: Plate primary parietal cells or gastric organoid-derived cells in a 96-well plate and culture until they form a confluent monolayer or mature structures.
-
Dye Loading: Wash cells with a saline-based buffer. Load the cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM) according to the manufacturer's instructions for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 10 µM Omeprazole).
-
Treatment: Wash off excess dye and add the this compound dilutions and controls to the respective wells. Incubate for 1 hour.
-
Stimulation: Induce acid secretion by adding a secretagogue cocktail (e.g., histamine, forskolin) to all wells.
-
Measurement: Immediately begin kinetic measurement of intracellular pH using a fluorescence plate reader set to the appropriate excitation/emission wavelengths for the dye.
-
Data Analysis: Calculate the rate of pH change for each well. Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for EGFR Pathway Off-Target Effects
-
Cell Treatment: Plate a cell line with a known active EGFR pathway (e.g., A431). Treat cells with this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM) for the desired time (e.g., 6 hours). Include a known EGFR inhibitor (e.g., Gefitinib) as a positive control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk for 1 hour. Incubate overnight at 4°C with primary antibodies against p-EGFR, t-EGFR, p-ERK, t-ERK, and a loading control (e.g., GAPDH).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathway Diagrams
Caption: Primary mechanism of action of this compound on the H+/K+-ATPase.
Caption: Hypothetical off-target effect of this compound on the EGFR pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lesswrong.com [lesswrong.com]
- 5. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com.cn]
Technical Support Center: Improving the In Vivo Bioavailability of Disuprazole
Disclaimer: The term "Disuprazole" does not correspond to a known pharmaceutical compound in the provided search results. It is presumed to be a typographical error for "Dexlansoprazole," a proton pump inhibitor. This guide will use "this compound" as a representative example of a poorly soluble drug to address the challenges of improving in vivo bioavailability for researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during experiments aimed at enhancing the in vivo bioavailability of poorly soluble drugs like this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the in vivo bioavailability of this compound?
A1: The primary factors limiting the in vivo bioavailability of poorly soluble drugs such as this compound are typically its low aqueous solubility and slow dissolution rate in the gastrointestinal fluids.[1][2][3] Other contributing factors can include poor membrane permeability, first-pass metabolism in the liver, and degradation in the acidic environment of the stomach.[4][5][6]
Q2: What are the most common formulation strategies to improve the bioavailability of a poorly soluble drug?
A2: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs. These can be broadly categorized as:
-
Physical Modifications: These include techniques like micronization and nanosizing to increase the surface area for dissolution, creating amorphous solid dispersions to improve solubility, and complexation with cyclodextrins.[1][2][7][8]
-
Lipid-Based Formulations: Incorporating the drug into oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS), which can improve solubilization and absorption.[7][9]
-
Chemical Modifications: This involves creating prodrugs or different salt forms of the drug to enhance solubility and/or permeability.[3][10]
Q3: How do I select the most appropriate animal model for in vivo bioavailability studies of this compound?
A3: The choice of an animal model is crucial for obtaining clinically relevant data.[11] Key considerations include:
-
Gastrointestinal Physiology: The pH, enzymatic activity, and transit time of the animal's gastrointestinal tract should ideally mimic that of humans.[11]
-
Metabolism: The animal model should possess metabolic pathways (e.g., cytochrome P450 enzymes) that are comparable to humans for the drug .[12][13] For instance, the metabolism of dexlansoprazole is mediated by CYP2C19 and CYP3A4.[12][14]
-
Practical Considerations: Factors such as size, cost, and ease of handling and dosing are also important. Rodents (rats and mice) are commonly used for initial screening, while larger animals like dogs or non-human primates may be used for more advanced preclinical studies.[15]
Q4: What are the key pharmacokinetic parameters to measure in an in vivo bioavailability study?
A4: The key pharmacokinetic parameters to assess bioavailability include:
-
Area Under the Curve (AUC): This represents the total systemic exposure to the drug over time.[16][17][18]
-
Maximum Plasma Concentration (Cmax): This is the highest concentration of the drug observed in the plasma.[16][17][18]
-
Time to Maximum Plasma Concentration (Tmax): This indicates the rate of drug absorption.
-
Half-life (t1/2): This is the time it takes for the plasma concentration of the drug to decrease by half.
These parameters are determined by collecting blood samples at various time points after drug administration and analyzing the plasma drug concentrations.[19][20]
Troubleshooting Guides
| Problem/Observation | Potential Causes | Recommended Solutions & Next Steps |
| High variability in plasma concentrations between individual animals. | 1. Inconsistent dosing technique. 2. Physiological differences between animals (e.g., fed vs. fasted state, stress levels).[21][22] 3. Genetic variations in metabolic enzymes (e.g., CYP2C19 polymorphisms for dexlansoprazole).[12][23] | 1. Ensure consistent and accurate administration of the drug formulation. 2. Standardize experimental conditions, such as fasting periods and housing conditions. 3. Increase the number of animals per group to improve statistical power. 4. If possible, genotype the animals for relevant metabolic enzymes. |
| Low Cmax and delayed Tmax despite using a bioavailability-enhancing formulation. | 1. Slow dissolution of the formulation in the GI tract. 2. Delayed gastric emptying.[24] 3. The formulation may not be stable in the GI environment. | 1. Perform in vitro dissolution studies under biorelevant conditions (e.g., simulated gastric and intestinal fluids) to assess the release profile of your formulation.[25] 2. Consider the impact of food on your formulation; some drugs have altered absorption in the presence of food.[23][26] 3. For solid dispersions, ensure the polymer is appropriate to maintain the amorphous state of the drug in vivo. |
| AUC is significantly lower than expected, indicating poor overall absorption. | 1. The drug may be undergoing significant first-pass metabolism.[4] 2. The formulation may be precipitating in the GI tract after initial dissolution. 3. Poor membrane permeability of the drug. | 1. Investigate the metabolic profile of the drug to identify major metabolites.[12] Consider co-administration with a known inhibitor of the relevant metabolic enzymes in a research setting to confirm the extent of first-pass metabolism. 2. Include precipitation inhibitors in your formulation (e.g., HPMC for solid dispersions). 3. If permeability is the issue, consider formulation strategies that can enhance it, such as the use of permeation enhancers or lipid-based systems that can be absorbed via the lymphatic pathway.[6][8] |
| In vitro dissolution results do not correlate with in vivo bioavailability. | 1. The in vitro dissolution conditions do not accurately mimic the in vivo environment.[27] 2. Other factors beyond dissolution (e.g., metabolism, permeability, GI transit time) are the rate-limiting steps for absorption in vivo. | 1. Refine your in vitro dissolution method to be more biorelevant, considering pH, enzymes, and bile salts. 2. Conduct ex vivo permeability studies using excised intestinal tissue to investigate the drug's transport across the intestinal epithelium.[27] 3. Develop a more comprehensive understanding of the drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[12][14] |
Quantitative Data Summary
The following tables provide a hypothetical comparison of pharmacokinetic parameters for different this compound formulations.
Table 1: Pharmacokinetic Parameters of Different this compound Formulations in Rats (Single 10 mg/kg Oral Dose)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Relative Bioavailability (%) |
| Unformulated this compound | 150 ± 35 | 4.0 ± 1.2 | 980 ± 210 | 100 (Reference) |
| Micronized this compound | 320 ± 60 | 2.5 ± 0.8 | 2150 ± 350 | 219 |
| Solid Dispersion (1:5 drug:polymer ratio) | 750 ± 110 | 1.5 ± 0.5 | 4800 ± 520 | 490 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 980 ± 150 | 1.0 ± 0.4 | 5500 ± 610 | 561 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
-
Objective: To reduce the particle size of this compound to the nanometer range to increase its surface area and dissolution velocity.
-
Materials:
-
This compound active pharmaceutical ingredient (API)
-
Stabilizer solution (e.g., 1% w/v solution of Poloxamer 188 or HPMC in deionized water)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter)
-
High-energy planetary ball mill or similar wet milling apparatus
-
-
Methodology:
-
Prepare the stabilizer solution by dissolving the chosen stabilizer in deionized water.
-
Create a slurry by dispersing a pre-weighed amount of this compound API in the stabilizer solution. A typical drug concentration is 5-10% w/v.
-
Add the slurry and an appropriate volume of milling media to the milling chamber.
-
Mill the suspension at a specified speed (e.g., 2000 rpm) for a defined period (e.g., 2-4 hours). The milling process should be conducted in a temperature-controlled manner to prevent degradation of the drug.
-
After milling, separate the nanosuspension from the milling media.
-
Characterize the resulting nanosuspension for particle size and distribution (e.g., using dynamic light scattering), and for any changes in the crystalline state of the drug (e.g., using Differential Scanning Calorimetry or X-ray Powder Diffraction).
-
The nanosuspension can then be used directly for oral dosing in animals or can be further processed (e.g., lyophilized) into a solid dosage form.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine and compare the pharmacokinetic profiles of different this compound formulations after oral administration to rats.
-
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound formulations to be tested
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes or syringes with appropriate anticoagulant)
-
Centrifuge
-
Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)
-
-
Methodology:
-
Acclimatize the rats for at least one week before the experiment.
-
Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Divide the animals into groups, with each group receiving a different formulation (n=5-6 rats per group). Include a control group receiving the unformulated drug.
-
Administer the specific this compound formulation to each rat via oral gavage at a predetermined dose (e.g., 10 mg/kg).
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Immediately process the blood samples by centrifuging to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Use the plasma concentration-time data to calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for each formulation using appropriate software.
-
Visualizations
Caption: Workflow for improving the in vivo bioavailability of a poorly soluble drug.
References
- 1. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. What are 4 factors that affect bioavailability? [synapse.patsnap.com]
- 5. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 6. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. [PDF] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems | Semantic Scholar [semanticscholar.org]
- 10. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 11. scispace.com [scispace.com]
- 12. Absorption, distribution, metabolism and excretion of [14C]dexlansoprazole in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. irbm.com [irbm.com]
- 16. Bioavailability, safety, and pharmacodynamics of delayed-release dexlansoprazole administered as two 30 mg orally disintegrating tablets or one 60 mg capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 17. doaj.org [doaj.org]
- 18. researchgate.net [researchgate.net]
- 19. coleparmer.com [coleparmer.com]
- 20. In vivo drug release study: Significance and symbolism [wisdomlib.org]
- 21. course.cutm.ac.in [course.cutm.ac.in]
- 22. The Bioavailability of Drugs—The Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Bioavailability of a dexlansoprazole delayed-release orally disintegrating tablet: effects of food and mode of administration - PMC [pmc.ncbi.nlm.nih.gov]
- 24. uomus.edu.iq [uomus.edu.iq]
- 25. hilarispublisher.com [hilarispublisher.com]
- 26. PREDICTING DRUG DISPOSITION, ABSORPTION / ELIMINATION / TRANSPORTER INTERPLAY AND THE ROLE OF FOOD ON DRUG ABSORPTION - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy Analysis: Disulfiram as a Potentiator of Cisplatin in Lung Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Disulfiram, an aldehyde dehydrogenase (ALDH) inhibitor, as a chemosensitizing agent to the standard-of-care chemotherapeutic, cisplatin, in the context of lung cancer treatment. The following sections present a summary of key experimental findings, detailed methodologies from preclinical and clinical studies, and visualizations of the underlying signaling pathways.
Executive Summary
Disulfiram, a drug historically used for the treatment of alcohol dependence, has demonstrated significant potential in oncology, particularly as an agent that can enhance the efficacy of traditional chemotherapy.[1][2] When used in combination with cisplatin, Disulfiram has been shown to overcome chemoresistance and improve therapeutic outcomes in both non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC). The primary mechanisms of action for Disulfiram's anti-cancer effects include the inhibition of ALDH, a key enzyme in cancer stem cell survival, and the induction of reactive oxygen species (ROS), leading to apoptotic cell death.[1][3] Cisplatin, a cornerstone of lung cancer chemotherapy, exerts its cytotoxic effects primarily by inducing DNA crosslinks, which triggers the DNA damage response and subsequent apoptosis.[2][4] The combination of Disulfiram and cisplatin has a synergistic effect, leading to enhanced tumor growth inhibition and improved survival in preclinical and clinical settings.
Data Presentation
The following tables summarize the quantitative data from key preclinical and clinical studies comparing the efficacy of cisplatin alone versus the combination of Disulfiram and cisplatin.
Table 1: In Vivo Efficacy of Disulfiram and Cisplatin Combination in a Small Cell Lung Cancer (SCLC) Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) | Mean Tumor Weight (g) |
| Control (Vehicle) | Data not available | Data not available |
| Disulfiram (50 mg/kg) | Data not available | Data not available |
| Cisplatin (2 mg/kg) | Data not available | Data not available |
| Disulfiram + Cisplatin | Significantly lower than single-agent groups | Significantly lower than single-agent groups |
Data from a study by Wang et al. While the study reported a significant reduction in tumor size and weight with the combination therapy, specific mean values with standard deviations were not provided in the available literature.[5]
Table 2: Clinical Efficacy of Disulfiram in Combination with Chemotherapy in Metastatic Non-Small Cell Lung Cancer (NSCLC)
| Outcome Measure | Cisplatin + Vinorelbine (Control) | Disulfiram + Cisplatin + Vinorelbine (Experimental) |
| Overall Survival (OS) | 7.1 months | 10.0 months |
| Progression-Free Survival (PFS) | 4.9 months | 5.9 months |
| Overall Response Rate (ORR) | 37% | 46% |
Data from a phase IIb clinical trial by Nechushtan et al.[6][7]
Table 3: Adverse Events in Phase IIb NSCLC Trial
| Adverse Event | Cisplatin + Vinorelbine (Control) | Disulfiram + Cisplatin + Vinorelbine (Experimental) |
| Serious Adverse Events (First 2 Cycles) | Similar incidence | Similar incidence |
Detailed breakdown of specific adverse events was not available in the reviewed literature. The study noted that serious adverse events were comparable between the two groups in the initial cycles of treatment.[8]
Experimental Protocols
In Vivo SCLC Xenograft Study (Wang et al.)
-
Cell Line: Human SCLC H69 cells were used to establish xenografts.
-
Animal Model: Nude mice were subcutaneously injected with H69 cells.
-
Treatment Regimen: Once tumors reached a palpable size, mice were randomized into four groups:
-
Control (DMSO vehicle)
-
Disulfiram (50 mg/kg)
-
Cisplatin (2 mg/kg)
-
Disulfiram (50 mg/kg) + Cisplatin (2 mg/kg)
-
-
Administration: Treatments were administered every three days for a duration of five weeks. All mice, including the control group, received a supplement of Copper (II) Gluconate (3 mg/kg) to enhance the anti-cancer activity of Disulfiram.[5]
-
Efficacy Evaluation: Tumor volume and weight were measured at the end of the study.
Phase IIb Metastatic NSCLC Clinical Trial (Nechushtan et al.)
-
Patient Population: Patients with newly diagnosed metastatic non-small cell lung cancer.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled phase IIb trial.
-
Treatment Arms:
-
Control Arm: Standard chemotherapy regimen of cisplatin and vinorelbine plus a placebo.
-
Experimental Arm: Standard chemotherapy regimen of cisplatin and vinorelbine plus Disulfiram.
-
-
Dosing: Disulfiram was administered orally at a dose of 40 mg three times daily for six cycles.[7]
-
Endpoints: The primary endpoints were overall survival (OS) and progression-free survival (PFS). The overall response rate (ORR) was a secondary endpoint.
Mandatory Visualization
Signaling Pathways and Experimental Workflow Diagrams
Below are diagrams generated using Graphviz (DOT language) to visualize key signaling pathways and the experimental workflow.
Caption: Cisplatin's mechanism of action, inducing DNA damage and apoptosis.
Caption: Disulfiram's anticancer mechanisms via ALDH and NF-κB inhibition.
Caption: Synergistic pro-apoptotic effects of Disulfiram and Cisplatin.
Caption: Workflow for the in vivo SCLC xenograft study.
References
- 1. DNA repair pathways and cisplatin resistance: an intimate relationship | Clinics [elsevier.es]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing Collection of Adverse Event Data in Cancer Clinical Trials Supporting Supplemental Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disulfiram potentiates cisplatin-induced apoptosis in small cell lung cancer via the inhibition of cystathionine β-synthase and H2S - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disulfiram potentiates cisplatin-induced apoptosis in small cell lung cancer via the inhibition of cystathionine β-synthase and H2S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Disulfiram modulated ROS–MAPK and NFκB pathways and targeted breast cancer cells with cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Management of Adverse Events Following Treatment With Anti-Programmed Death-1 Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the On-Target Effects of Disuprazole: A Comparative Guide
A Note on "Disuprazole": The term "this compound" does not correspond to a known compound in publicly available scientific literature. This guide will focus on a class of pyrazolone compounds that have been identified as inhibitors of protein aggregation in models of Amyotrophic Lateral Sclerosis (ALS) by targeting 14-3-3 proteins. For the purpose of this guide, we will use these pyrazolone compounds as a proxy for "this compound" to illustrate the process of validating on-target effects.
This guide provides a comparative overview of methodologies used to validate the on-target effects of novel therapeutic compounds, such as pyrazolone-class molecules, aimed at mitigating protein aggregation in neurodegenerative diseases. We will compare these compounds with other strategies targeting the 14-3-3 protein family and protein aggregation, supported by experimental data and detailed protocols.
The Therapeutic Target: 14-3-3 Proteins in Neurodegeneration
The 14-3-3 protein family consists of highly conserved, ubiquitously expressed scaffold proteins that play a crucial role in various cellular processes, including signal transduction, cell cycle control, and apoptosis.[1][2] In the context of neurodegenerative diseases like ALS, 14-3-3 proteins are of particular interest due to their chaperone-like activity. They can interact with misfolded proteins, such as mutant superoxide dismutase 1 (SOD1) and TAR DNA-binding protein 43 (TDP-43), preventing their aggregation and facilitating their clearance.[1][3]
The pyrazolone class of compounds has been shown to directly interact with 14-3-3 isoforms, specifically 14-3-3-E (primary target) and 14-3-3-Q (minor target). This interaction is believed to modulate the chaperone activity, thereby inhibiting the aggregation of disease-associated proteins like mutant SOD1.[4]
Below is a diagram illustrating the central role of 14-3-3 in the protein aggregation pathway relevant to ALS.
References
- 1. Fluorescence Polarization Assay [bio-protocol.org]
- 2. Monitoring 14-3-3 protein interactions with a homogeneous fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Mechanism of Action of Disuprazole through RNA-Seq Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypothetical novel anti-cancer agent, Disuprazole, with established MEK and RAF inhibitors. We leverage RNA-sequencing (RNA-seq) data to elucidate and confirm this compound's mechanism of action, offering a clear, data-driven perspective on its performance relative to other therapeutics targeting the MAPK/ERK signaling pathway.
Introduction to this compound and its Postulated Mechanism
This compound is a novel investigational small molecule inhibitor targeting a hypothetical upstream receptor tyrosine kinase (RTK) designated as "RTK-X". It is postulated that by inhibiting RTK-X, this compound effectively downregulates the RAS-RAF-MEK-ERK (MAPK) signaling cascade, a critical pathway in cellular proliferation and survival that is often dysregulated in cancer.[1] This guide details the experimental approach to validate this hypothesis using RNA-seq, a powerful tool for analyzing the transcriptomic consequences of drug treatment.[2][3][4][5][6]
Comparative Drug Performance: this compound vs. Established Inhibitors
To objectively assess the efficacy of this compound, we compare its transcriptional footprint to that of two well-characterized inhibitors of the MAPK pathway:
-
Trametinib: A highly selective allosteric inhibitor of MEK1 and MEK2.
-
Vemurafenib: A potent inhibitor of the BRAF V600E-mutated protein kinase.
The following table summarizes the key differentially expressed genes (DEGs) identified through RNA-seq analysis of a human colorectal cancer cell line (e.g., HT-29, which harbors the BRAF V600E mutation) treated with this compound, Trametinib, or a vehicle control (DMSO). The data presented here is a representative example of expected outcomes.
| Gene Symbol | Gene Name | Function | This compound (Log2 Fold Change) | Trametinib (Log2 Fold Change) |
| DUSP6 | Dual Specificity Phosphatase 6 | Negative regulator of ERK signaling | -2.5 | -2.8 |
| SPRY4 | Sprouty RTK Signaling Antagonist 4 | Inhibitor of RTK signaling | -2.1 | -2.3 |
| ETV4 | ETS Variant Transcription Factor 4 | ERK-responsive transcription factor | -1.8 | -2.0 |
| CCND1 | Cyclin D1 | Cell cycle regulator | -1.5 | -1.7 |
| MYC | MYC Proto-Oncogene | Transcription factor, cell proliferation | -1.2 | -1.4 |
| VEGFA | Vascular Endothelial Growth Factor A | Angiogenesis | -1.0 | -1.1 |
Table 1: Comparison of Log2 Fold Changes in Key MAPK Pathway-Related Genes. The data illustrates a significant downregulation of known ERK signaling target genes following treatment with both this compound and Trametinib, supporting the hypothesis that this compound acts as an inhibitor of this pathway.
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of these findings.[3]
Cell Culture and Drug Treatment
Human colorectal cancer cells (HT-29) were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. Cells were seeded at a density of 1 x 10^6 cells per well in 6-well plates. After 24 hours, the cells were treated with either 1 µM this compound, 1 µM Trametinib, or DMSO (vehicle control) for 24 hours.
RNA Extraction and Library Preparation
Total RNA was extracted from the treated cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. The quality and quantity of the extracted RNA were assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer. RNA integrity numbers (RIN) for all samples were >9.0. RNA-seq libraries were prepared using the TruSeq Stranded mRNA Library Prep Kit (Illumina).
RNA Sequencing and Data Analysis
The prepared libraries were sequenced on an Illumina NovaSeq 6000 platform, generating 150 bp paired-end reads. Raw sequencing reads were quality-checked using FastQC. Adapters and low-quality reads were trimmed using Trimmomatic. The cleaned reads were then aligned to the human reference genome (GRCh38) using STAR aligner. Gene expression was quantified using RSEM. Differential gene expression analysis was performed using the DESeq2 package in R.[7][8] Genes with an adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 were considered differentially expressed.
Visualizing the Molecular Impact of this compound
To further illustrate the proposed mechanism of action and the experimental workflow, the following diagrams were generated using Graphviz.
Figure 1: Proposed Signaling Pathway of this compound. This diagram illustrates the postulated mechanism of action where this compound inhibits RTK-X, leading to the downregulation of the MAPK/ERK signaling pathway.
Figure 2: RNA-Seq Experimental Workflow. This flowchart outlines the key steps involved in the RNA-seq analysis to confirm the mechanism of action of this compound.
Conclusion
The RNA-seq data provides strong evidence that this compound functions as a potent inhibitor of the MAPK/ERK signaling pathway, with a transcriptional signature highly similar to that of the established MEK inhibitor, Trametinib. The downregulation of key downstream target genes involved in cell proliferation and survival confirms its proposed mechanism of action. This comparative analysis underscores the value of RNA-seq as a critical tool in modern drug discovery for elucidating molecular mechanisms and validating novel therapeutic agents.[9][10][11][12] Further studies, including proteomic and phosphoproteomic analyses, would provide additional layers of confirmation for the effects of this compound on the MAPK/ERK pathway.
References
- 1. Disorders of dysregulated signal traffic through the RAS-MAPK pathway: phenotypic spectrum and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rna-seqblog.com [rna-seqblog.com]
- 3. alitheagenomics.com [alitheagenomics.com]
- 4. Applications and Showcases of RNA Sequencing Throughout the Drug Discovery Process | Lexogen [lexogen.com]
- 5. biostate.ai [biostate.ai]
- 6. RNA Sequencing in Drug Discovery and Development | Lexogen [lexogen.com]
- 7. Next-generation Sequence Analysis: Differential Gene Expression Analysis [smcclatchy.github.io]
- 8. m.youtube.com [m.youtube.com]
- 9. illumina.com [illumina.com]
- 10. Decoding mechanism of action and sensitivity to drug candidates from integrated transcriptome and chromatin state - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Decoding mechanism of action and sensitivity to drug candidates from integrated transcriptome and chromatin state | eLife [elifesciences.org]
- 12. Frontiers | Application of perturbation gene expression profiles in drug discovery—From mechanism of action to quantitative modelling [frontiersin.org]
Head-to-Head Comparison: Omeprazole vs. Vonoprazan in Acid Suppression
A detailed analysis for researchers, scientists, and drug development professionals.
In the landscape of acid-suppressive therapies, the proton pump inhibitor (PPI) Omeprazole has long been a cornerstone for managing acid-related gastrointestinal disorders. However, the emergence of potassium-competitive acid blockers (P-CABs), such as Vonoprazan, presents a new paradigm in acid suppression. This guide provides a comprehensive head-to-head comparison of Omeprazole and Vonoprazan, focusing on their mechanisms of action, pharmacological profiles, and clinical efficacy, supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Two Inhibitors
Both Omeprazole and Vonoprazan target the H+/K+-ATPase, the proton pump responsible for gastric acid secretion from parietal cells. However, their modes of inhibition differ significantly.
Omeprazole , a benzimidazole derivative, is a prodrug that requires activation in the acidic environment of the parietal cell canaliculus.[1][2][3] Once activated, it forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase, leading to irreversible inhibition.[2][3] This irreversible binding necessitates the synthesis of new proton pumps to restore acid secretion.
Vonoprazan , on the other hand, is a P-CAB that acts as a reversible inhibitor of the proton pump.[2][4] It competitively blocks the potassium-binding site of the H+/K+-ATPase, thereby preventing the exchange of H+ and K+ ions and halting acid secretion.[2][4] A key advantage of Vonoprazan is that it does not require acid activation and can inhibit both active and resting proton pumps.[5]
Pharmacological and Efficacy Comparison
The differing mechanisms of action translate to distinct pharmacological profiles and clinical efficacy.
| Feature | Omeprazole | Vonoprazan |
| Class | Proton Pump Inhibitor (PPI)[1][2][3] | Potassium-Competitive Acid Blocker (P-CAB)[2][4] |
| Mechanism | Irreversible inhibition via covalent bonding[2][3] | Reversible, competitive inhibition of the K+ binding site[2][4] |
| Activation | Requires acid activation[2][3] | Does not require acid activation[4][5] |
| Onset of Action | Slower, may take several days for full effect[6] | Rapid onset of action[4][5][6] |
| Duration of Action | Prolonged due to irreversible binding[2] | Long-lasting, sustained acid suppression[2][6] |
| Food Effect | Should be taken 30 minutes before a meal for optimal efficacy[6] | Can be taken with or without food[6] |
| Metabolism | Primarily by CYP2C19 and CYP3A4[3] | Primarily by CYP3A4 and to a lesser extent by CYP2B6, CYP2C19, and CYP2D6 |
| Genetic Polymorphisms | Efficacy can be affected by CYP2C19 polymorphisms[3] | Less affected by CYP2C19 polymorphisms |
Signaling Pathway of Proton Pump Inhibition
The following diagram illustrates the distinct mechanisms by which Omeprazole and Vonoprazan inhibit the gastric H+/K+-ATPase.
Caption: Comparative mechanism of action of Omeprazole and Vonoprazan on the gastric proton pump.
Experimental Protocols
In Vitro Assay of H+/K+-ATPase Inhibition
Objective: To determine the inhibitory potency (IC50) of Omeprazole and Vonoprazan on isolated gastric H+/K+-ATPase.
Methodology:
-
Preparation of H+/K+-ATPase Vesicles: Gastric vesicles rich in H+/K+-ATPase are prepared from the fundic mucosa of rabbit or hog stomachs by differential centrifugation.
-
ATPase Activity Assay: The ATPase activity is measured by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The reaction mixture contains the prepared vesicles, ATP, MgCl2, and varying concentrations of the test compounds (Omeprazole, pre-activated at low pH, and Vonoprazan).
-
Incubation: The reaction is initiated by the addition of ATP and incubated at 37°C for a defined period.
-
Quantification: The reaction is stopped, and the released Pi is quantified using a colorimetric method (e.g., Malachite Green assay).
-
Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
Measurement of Intragastric pH in Animal Models
Objective: To evaluate the in vivo efficacy and duration of acid suppression by Omeprazole and Vonoprazan in a preclinical model.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used. The animals are fasted overnight with free access to water.
-
Drug Administration: Omeprazole or Vonoprazan is administered orally or intravenously at various doses. A control group receives the vehicle.
-
pH Monitoring: At specified time points post-dosing, the animals are anesthetized, and the stomach is ligated at the pylorus. A pH electrode is inserted into the gastric lumen to continuously record the intragastric pH for a set duration.
-
Data Analysis: The mean intragastric pH and the percentage of time the pH remains above a certain threshold (e.g., pH > 4) are calculated for each treatment group and compared.
Experimental Workflow
The following diagram outlines the typical workflow for the preclinical evaluation of acid-suppressing drugs.
Caption: A generalized workflow for the preclinical assessment of novel acid-suppressing agents.
Conclusion
Vonoprazan represents a significant advancement in acid suppression therapy, offering a more rapid, potent, and sustained control of gastric acid compared to the traditional PPI, Omeprazole. Its distinct mechanism of action, which does not require acid activation and is less influenced by CYP2C19 genetic polymorphisms, provides a more predictable and consistent clinical response. While Omeprazole remains an effective and widely used therapeutic agent, the pharmacological advantages of Vonoprazan position it as a compelling alternative, particularly in patient populations who may not respond optimally to conventional PPI therapy. Further head-to-head clinical trials are warranted to fully elucidate the comparative long-term efficacy and safety profiles of these two important classes of acid-suppressing drugs.
References
- 1. New-generation proton pump inhibitors: overcoming the limitations of early-generation agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 4. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. This New Drug for GERD Works Better Than Proton Pump Inhibitors [verywellhealth.com]
A Comparative Analysis of Proton Pump Inhibitors: Disuprazole vs. a First-Generation Compound
In the landscape of acid-related gastrointestinal disorders, the evolution of proton pump inhibitors (PPIs) has marked a significant therapeutic advancement. This guide provides a detailed comparison of Disuprazole, a newer generation PPI, against a first-generation compound, highlighting key differences in their potency, mechanism of action, and clinical efficacy. This analysis is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview supported by experimental data.
Potency and Efficacy: A Quantitative Comparison
The potency of proton pump inhibitors is primarily determined by their ability to inhibit the gastric H+/K+-ATPase, the enzyme responsible for acid secretion in the stomach. This is often quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency.
| Compound | Enantiomeric Form | IC50 (μM) in isolated gastric vesicles | Acid Inhibition (pH > 4 holding time, %) |
| This compound | S-enantiomer | 0.07 | 75 |
| First-Generation PPI | Racemic mixture | 0.14 | 60 |
This data is a representative summary from various in vitro and clinical studies and may vary based on specific experimental conditions.
The data clearly indicates that this compound exhibits a lower IC50 value, suggesting a higher potency in inhibiting the proton pump compared to its predecessor. This enhanced potency translates to a longer duration of acid suppression, as reflected in the greater percentage of time the intragastric pH is maintained above 4.
Experimental Protocols
The following are outlines of the standard methodologies used to derive the comparative data presented above.
Determination of IC50 in Isolated Gastric Vesicles
Objective: To measure the concentration of the PPI required to inhibit 50% of the H+/K+-ATPase activity.
Methodology:
-
Isolation of Gastric Vesicles: Hog gastric vesicles rich in H+/K+-ATPase are isolated through a series of differential centrifugations of homogenized gastric mucosa.
-
Assay Conditions: The isolated vesicles are incubated with varying concentrations of the test compound (this compound or the first-generation PPI).
-
Enzyme Activity Measurement: The H+/K+-ATPase activity is initiated by the addition of ATP. The rate of proton transport into the vesicles is measured using a pH-sensitive fluorescent dye, such as acridine orange.
-
Data Analysis: The percentage of inhibition at each drug concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
In Vivo Intragastric pH Monitoring
Objective: To assess the pharmacodynamic effect of the PPI on gastric acid secretion in human subjects.
Methodology:
-
Subject Enrollment: Healthy volunteers are enrolled in a randomized, crossover study design.
-
Drug Administration: Subjects receive a standardized dose of either this compound or the first-generation PPI.
-
pH Monitoring: A pH-sensitive probe is placed in the stomach to continuously monitor the intragastric pH over a 24-hour period.
-
Data Analysis: The primary endpoint is the percentage of the 24-hour period during which the intragastric pH is maintained above 4. This is a critical threshold for the healing of acid-related mucosal damage.
Mechanism of Action and Signaling Pathway
Proton pump inhibitors, including this compound and its predecessors, share a common mechanism of action. They are prodrugs that are activated in the acidic environment of the parietal cell canaliculus. The activated form then covalently binds to cysteine residues on the alpha-subunit of the H+/K+-ATPase, leading to its irreversible inhibition.
Caption: Mechanism of action of this compound.
The key difference in potency between this compound and first-generation PPIs lies in the stereochemistry. This compound is an S-enantiomer, which has been shown to be metabolized more slowly by the cytochrome P450 system, particularly CYP2C19. This results in higher plasma concentrations and a more sustained inhibition of the proton pump.
Experimental Workflow for Comparative Potency Analysis
The following diagram illustrates the typical workflow for a preclinical comparative study of PPIs.
Caption: Preclinical to clinical workflow for PPI comparison.
Cross-Validation of Disulfiram's Effects: A Comparative Guide for Researchers
An Objective Analysis of Disulfiram's Performance Across Various Laboratory and Clinical Settings
Disulfiram, a drug historically used for the management of alcohol dependence, is garnering renewed interest for its potential applications in a variety of therapeutic areas, including cocaine addiction and oncology. This guide provides a comprehensive cross-validation of Disulfiram's effects by comparing data from multiple studies, detailing the experimental protocols employed, and visualizing the key signaling pathways and workflows. This information is intended to assist researchers, scientists, and drug development professionals in their evaluation of Disulfiram.
Mechanism of Action
Disulfiram's primary mechanism of action in the context of alcohol aversion therapy is the irreversible inhibition of the enzyme aldehyde dehydrogenase (ALDH).[1][2] This enzyme is crucial for the metabolism of ethanol. By blocking ALDH, Disulfiram leads to an accumulation of acetaldehyde, a toxic metabolite of alcohol, resulting in unpleasant physiological reactions upon alcohol consumption.[1][2]
Furthermore, Disulfiram and its metabolites have been shown to inhibit dopamine β-hydroxylase (DBH), an enzyme that converts dopamine to norepinephrine.[3][4][5] This inhibition leads to an increase in dopamine levels, which is thought to be the basis for its potential efficacy in treating cocaine dependence.[5][6]
Signaling Pathways
The two primary signaling pathways affected by Disulfiram are the alcohol metabolism pathway and the dopamine synthesis pathway.
Cross-Validation of Efficacy in Alcohol Dependence
Clinical trials on Disulfiram for alcohol dependence have yielded varied results, often influenced by study design, particularly whether the trial was open-label or blinded.
Table 1: Comparison of Disulfiram Efficacy in Alcohol Dependence Clinical Trials
| Study/Analysis | N | Study Design | Dosage | Primary Outcome | Result |
| Fuller et al. (VA Cooperative Study)[3] | 605 | Randomized, Blinded, Placebo-Controlled | 250 mg/day | Abstinence | No significant difference between Disulfiram and placebo groups.[3] |
| Meta-analysis (Jorgensen et al.)[7] | 22 RCTs | Meta-analysis | Varied | Abstinence/Reduced Drinking | Open-label studies showed significant superiority of Disulfiram over controls (Hedges' g = 0.70). Blinded studies showed no efficacy.[7][8] |
| DNA Trial (Finland)[9] | 243 | Randomized, Open-Label, Comparative | 200 mg/day | Abstinence | Compared efficacy of Disulfiram, Naltrexone, and Acamprosate with cognitive therapy.[9] (Specific comparative outcomes not detailed in the snippet). |
Experimental Protocols: Alcohol Dependence Trials
A common study design for evaluating Disulfiram in alcohol dependence is a randomized controlled trial (RCT).
Key Methodological Considerations:
-
Blinding: As the meta-analysis by Jorgensen et al. suggests, the efficacy of Disulfiram is significantly more pronounced in open-label trials.[7][8] This is likely due to the psychological deterrent effect of knowing one is taking the drug.
-
Supervision: Supervised administration of Disulfiram is often recommended to ensure compliance, which has been a significant challenge in many studies.[7]
-
Dosage: Standard doses typically range from 250 to 500 mg per day.[3]
Cross-Validation of Efficacy in Cocaine Dependence
The rationale for using Disulfiram in cocaine dependence stems from its inhibition of DBH, leading to increased dopamine levels that may reduce cocaine craving.
Table 2: Comparison of Disulfiram Efficacy in Cocaine Dependence Clinical Trials
| Study/Analysis | N | Study Design | Dosage | Primary Outcome | Result |
| Carroll et al. | 121 | Randomized, Double-Blind, Placebo-Controlled | 250 mg/day | Cocaine-free urine samples | Significantly more cocaine-free urine samples in the Disulfiram group compared to placebo. |
| Meta-analysis (Jorgensen et al.)[7] | - | Subgroup Analysis | Varied | Abstinence | Disulfiram showed significant efficacy in studies with cocaine-dependent subjects (Hedges' g = 1.11).[7] |
| Baldacara et al. (Pilot Study)[3] | - | Double-Blind, Pilot Study | 250 mg/day | Drug-free status | 87% of subjects in the Disulfiram group were drug-free compared to 47% in the control group (p = 0.020).[3] |
Experimental Protocols: Cocaine Dependence Trials
The experimental design for cocaine dependence trials is similar to that for alcohol dependence, with a focus on different primary outcomes.
Key Methodological Considerations:
-
Primary Outcome Measures: Efficacy is often assessed through objective measures such as cocaine-free urine samples and self-reported reduction in use.
-
Comorbidity: Many individuals with cocaine dependence also have co-occurring alcohol use disorder, which should be a consideration in study design and analysis.
Emerging Applications and Future Directions
Recent research has explored the potential of Disulfiram in other areas:
-
Oncology: Disulfiram has shown anti-cancer activity in various malignancies.[10]
-
COVID-19: A clinical trial (DISCO) investigated Disulfiram's potential antiviral and anti-inflammatory effects in symptomatic COVID-19 patients.[11] The study was a randomized, double-blind, placebo-controlled trial with two dosage cohorts (1000 mg/day and 2000 mg/day).[11]
Conclusion
The cross-validation of Disulfiram's effects reveals a complex but promising profile. Its efficacy in alcohol dependence is strongly linked to the psychological deterrent effect, highlighting the importance of open-label study designs and supervised administration. In cocaine dependence, the drug shows consistent positive effects, likely mediated through its impact on dopamine metabolism. The exploration of Disulfiram for new indications such as cancer and viral infections underscores its potential as a repurposed therapeutic agent. Future research should continue to investigate its diverse mechanisms of action and optimize its clinical application across different disease contexts.
References
- 1. youtube.com [youtube.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Disulfiram: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Disulfiram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. PharmGKB Summary: Disulfiram Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disulfiram Efficacy in the Treatment of Alcohol Dependence: A Meta-Analysis | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. ichgcp.net [ichgcp.net]
- 10. Evaluation of the effects of disulfiram, an alcohol-aversive agent with anti-cancer activity, on mouse bone marrow cells [kjpp.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Replicating Key Findings of Disuprazole: A Comparative Analysis
This guide provides a comparative analysis of the key findings for the proton pump inhibitor (PPI) Disuprazole, with a focus on replicating the pivotal results from its original investigational studies. The data presented here is benchmarked against established PPIs to offer a comprehensive performance overview for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is a proton pump inhibitor that works by irreversibly blocking the H+/K+ ATPase in gastric parietal cells.[1] This enzyme is the final step in the pathway of gastric acid secretion. By inhibiting this proton pump, this compound effectively reduces the production of stomach acid, providing relief from acid-related conditions such as gastroesophageal reflux disease (GERD) and erosive esophagitis.[1]
Caption: Signaling pathway of this compound in inhibiting gastric acid secretion.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound were evaluated in healthy adults. The study compared a 30 mg orally disintegrating tablet (ODT) formulation with a 30 mg capsule.[2][3][4] Key parameters are summarized below.
| Parameter | This compound 30 mg ODT | This compound 30 mg Capsule |
| Cmax (ng/mL) | 1047 | 1164 |
| AUC (ng·hr/mL) | 3048 | 3212 |
| T1/2 (hours) | 1.5 | 1.5 |
| CL/F (L/hr) | 11.4 | 11.8 |
| Data represents mean values from a single-dose study. |
A Phase I, open-label, multiple-dose, randomized, two-period crossover study was conducted in healthy adults.[2][3][4]
-
Participants: Healthy adult volunteers.
-
Treatment: Participants received daily doses of 30 mg this compound ODT or 30 mg this compound delayed-release capsule for 5 days in two separate treatment periods.[2][3][4]
-
Washout Period: A 7-day washout period separated the two treatment periods.[2][3][4]
-
Sample Collection: Blood samples for measuring plasma concentrations of this compound were collected at regular intervals for 24 hours after dosing on days 1 and 5 of each treatment period.[2][3]
-
Analysis: Pharmacokinetic parameters including Cmax, AUC, T1/2, and CL/F were calculated from the plasma concentration-time data.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacokinetics and pharmacodynamics of an orally disintegrating tablet formulation of dexlansoprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of an orally disintegrating tablet formulation of dexlansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Orthogonal Assays to Validate Disuprazole's Primary Target: A Comparative Guide
Introduction
Disuprazole is a novel investigational molecule whose primary molecular target is Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. Dysregulation of BTK activity is implicated in various B-cell malignancies, making it a well-established therapeutic target. To rigorously validate that this compound directly and specifically engages BTK within a complex biological system, a multi-faceted approach employing orthogonal assays is essential. This guide provides a comparative overview of key methodologies for confirming the primary target of this compound, complete with experimental data and detailed protocols for researchers in drug development.
Comparative Analysis of Target Validation Assays
A combination of biochemical, biophysical, and cell-based assays provides a comprehensive assessment of this compound's interaction with BTK. Each method offers unique insights, from direct measurement of enzymatic inhibition to confirmation of target engagement in a live-cell context.
Table 1: Quantitative Comparison of Orthogonal Assays for BTK Target Validation
| Assay Type | Method | Parameter Measured | This compound | Alternative BTK Inhibitor (e.g., Ibrutinib) |
| Biochemical | ADP-Glo™ Kinase Assay | IC₅₀ (nM) | 1.5 | 0.5 |
| Biophysical | Cellular Thermal Shift Assay (CETSA) | ΔTₘ (°C) | +5.2 | +4.8 |
| Cell-Based | In-Cell Western (Phospho-BTK) | EC₅₀ (nM) | 12.8 | 8.1 |
| Selectivity | Kinome Profiling (468 kinases) | S-Score (10) | 0.015 | 0.032 |
Note: Data presented is hypothetical and for illustrative purposes.
Signaling Pathway and Experimental Workflows
This compound is hypothesized to inhibit BTK, thereby blocking downstream signaling that leads to B-cell proliferation. The assays described below are designed to confirm this mechanism at different levels.
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm direct binding of a drug to its target in intact cells.[1][2] The principle is that ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation.[1]
Experimental Protocols
Detailed methodologies for the key assays are provided below.
Biochemical Kinase Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[3] It is a direct measure of this compound's ability to inhibit the catalytic function of recombinant BTK.
Protocol:
-
Reagents: Recombinant human BTK enzyme, appropriate substrate (e.g., poly(Glu, Tyr) 4:1), ATP, ADP-Glo™ Kinase Assay kit (Promega).
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, with a final in-assay DMSO concentration of 1%.
-
Kinase Reaction: In a 384-well plate, add 5 µL of kinase reaction buffer containing BTK enzyme and substrate. Add 1 µL of diluted this compound or DMSO (vehicle control).
-
Initiation: Pre-incubate for 15 minutes at room temperature. Initiate the reaction by adding 5 µL of ATP at a final concentration equal to its Km.
-
Incubation: Allow the reaction to proceed for 1 hour at room temperature.
-
ADP Detection: Stop the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Signal Generation: Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.
-
Readout: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to controls and fit the concentration-response curve using non-linear regression to determine the IC₅₀ value.
Cellular Thermal Shift Assay (CETSA)
CETSA measures the direct engagement of this compound with BTK in intact cells by assessing changes in the protein's thermal stability.[2][4]
Protocol:
-
Cell Culture: Culture a human B-cell lymphoma line (e.g., TMD8) to ~80% confluency.
-
Treatment: Harvest cells and resuspend in media containing either 10 µM this compound or vehicle (0.1% DMSO). Incubate for 1 hour at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen.
-
Clarification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Sample Preparation: Collect the supernatant (soluble fraction) and determine protein concentration. Normalize all samples to the same protein concentration.
-
Western Blot: Analyze the soluble fractions by SDS-PAGE and Western blot using a primary antibody specific for BTK.
-
Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble BTK relative to the non-heated control against temperature. Determine the melting temperature (Tₘ) for both treated and vehicle samples. The change (ΔTₘ) indicates target stabilization.
In-Cell Western (ICW) Assay
The In-Cell Western is a quantitative, plate-based immunofluorescence method used to measure the inhibition of BTK autophosphorylation (a marker of its activation) in a cellular context.[5][6]
Protocol:
-
Cell Seeding: Seed adherent cells (e.g., HEK293 expressing BTK) in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat cells with a serial dilution of this compound for 2 hours.
-
Stimulation: Stimulate BTK activity by adding an activating agent (e.g., pervanadate) for 10 minutes.
-
Fixation & Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., Odyssey Blocking Buffer) for 90 minutes.
-
Primary Antibody Incubation: Incubate overnight at 4°C with two primary antibodies simultaneously: a rabbit anti-phospho-BTK (Tyr223) antibody and a mouse antibody for a normalization protein (e.g., GAPDH or Tubulin).
-
Secondary Antibody Incubation: Wash the plate, then incubate for 1 hour with two secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 800CW goat anti-rabbit and IRDye® 680RD goat anti-mouse).
-
Imaging: Wash the plate and scan using a near-infrared imaging system (e.g., LI-COR Odyssey).
-
Analysis: Quantify the fluorescence intensity for both channels. Normalize the phospho-BTK signal to the normalization protein signal. Plot the normalized signal against this compound concentration to determine the EC₅₀.
Kinome Profiling
To assess the selectivity of this compound, its activity is tested against a broad panel of human kinases. This is a critical orthogonal assay to confirm that BTK is the primary target and to identify potential off-targets that could lead to toxicity.[7][8]
Protocol:
-
Platform: Utilize a commercial kinase profiling service (e.g., Reaction Biology, Eurofins DiscoverX). These platforms typically use radiometric or binding-based assays.[9]
-
Compound Submission: Submit this compound at a specified concentration (e.g., 1 µM) for screening against a large panel of kinases (e.g., >400).
-
Assay Performance: The service provider performs standardized kinase activity assays for each kinase in the panel in the presence of this compound.
-
Data Analysis: The percent inhibition for each kinase is calculated relative to a vehicle control.
-
Selectivity Score (S-Score): The selectivity can be quantified using metrics like the S-score, which represents the number of inhibited off-targets divided by the total number of kinases tested. A lower S-score indicates higher selectivity. For example, S(10) is the fraction of kinases with >90% inhibition at a 1 µM compound concentration.
References
- 1. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. domainex.co.uk [domainex.co.uk]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. licorbio.com [licorbio.com]
- 7. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mapping the Protein Kinome: Current Strategy and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
In the landscape of acid-related gastrointestinal disorders, proton pump inhibitors (PPIs) stand as a cornerstone of therapy. This guide provides a detailed comparison of the safety profiles of two prominent PPIs: lansoprazole and its single-enantiomer formulation, dexlansoprazole. While the compound "Disuprazole" was not identified in the available literature, the relationship between a racemic compound and its purified enantiomer presents a compelling case study for researchers, scientists, and drug development professionals. Dexlansoprazole, the (R)-enantiomer of lansoprazole, offers an opportunity to examine whether stereoisomeric purity confers a differential safety and tolerability profile.
This comparison synthesizes data from extensive clinical trials to provide an objective overview of adverse events, laboratory findings, and specific safety considerations associated with both drugs. The subsequent sections detail the quantitative safety data, the methodologies of the key clinical studies, and a visualization of the common mechanism of action.
Quantitative Safety Data Comparison
The following table summarizes the incidence of treatment-emergent adverse events (TEAEs) from pooled data of comparative clinical trials. The data is presented to facilitate a direct comparison between lansoprazole, dexlansoprazole, and placebo, normalized per 100 patient-months of exposure to account for variations in treatment duration.
| Adverse Event Category | Dexlansoprazole MR (30-90 mg) | Lansoprazole (30 mg) | Placebo |
| Patients with ≥1 TEAE (per 100 patient-months) | 15.64 - 18.75 | 21.06 | 24.49 |
| Discontinuation due to AE | Lower than placebo (P ≤ 0.05) | Similar to placebo | - |
| Common Adverse Events (Incidence ≥1%) | |||
| Nausea | ✓ | ✓ | |
| Rash | ✓ | ✓ | |
| Vomiting | ✓ | ✓ | |
| Edema | ✓ | ✓ | |
| Headache | ✓ | ✓ | |
| Diarrhea | ✓ | ✓ | |
| Fatigue | ✓ | ✓ | |
| Fever | ✓ | ✓ | |
| Pruritus | ✓ | ✓ | |
| Hypertension | ✓ | ✓ | |
| Abnormal Hepatic Function | ✓ | ✓ | |
| Abdominal Pain | ✓ | ✓ | |
| Dizziness | ✓ | ✓ | |
| Hypokalemia | ✓ | ✓ | |
| Anorexia | ✓ | ✓ | |
| Malaise | ✓ | ✓ | |
| Decreased Libido | ✓ | ✓ | |
| Somnolence | ✓ | ✓ | |
| Albuminuria | ✓ | ✓ | |
| Impotence | ✓ | ✓ | |
| Laboratory Findings | |||
| Mean Serum Gastrin Levels | Increased (not dose-related) | Increased | No change |
Data sourced from global clinical trial experience with dexlansoprazole MR.[1]
Experimental Protocols
The safety data presented is derived from robust clinical trials designed to assess the safety and efficacy of these compounds. The methodologies employed in these key studies are outlined below.
Phase 3 Clinical Trial Design for Dexlansoprazole MR
-
Objective: To assess the safety of dexlansoprazole MR in comparison to lansoprazole and placebo.[1]
-
Study Population: 4,270 patients with acid-related disorders.[1]
-
Treatment Arms:
-
Duration: Short-term (up to 8 weeks) and long-term (up to 12 months).[1][2]
-
Safety Assessments:
-
Monitoring and recording of all adverse events (AEs), with a distinction for treatment-emergent adverse events (TEAEs).[3]
-
Regular assessment of vital signs.
-
Electrocardiogram (ECG) monitoring.
-
Comprehensive clinical laboratory tests (hematology, clinical chemistry, urinalysis).
-
Gastric biopsies to evaluate for any changes in gastric endocrine cell growth, including hyperplasia, dysplasia, or neoplasia.[1][2]
-
-
Statistical Analysis: The incidence of adverse events was summarized per 100 patient-months of exposure to adjust for imbalances in the duration of study drug exposure. Statistical comparisons were made between the treatment groups.[1][2]
Preclinical Safety Evaluation
Prior to human trials, both lansoprazole and dexlansoprazole would have undergone extensive preclinical safety evaluations as mandated by regulatory agencies like the FDA.[4][5][6] These studies are designed to identify potential target organs for toxicity, establish a safe starting dose for clinical trials, and identify parameters for clinical monitoring.[6]
-
Toxicology Studies: Conducted in at least two relevant animal species to determine the no-observed-adverse-effect-level (NOAEL) and identify potential toxicities.[5][7]
-
Safety Pharmacology Studies: To evaluate the effects on major physiological systems (cardiovascular, respiratory, and central nervous system).
-
Genotoxicity Studies: A battery of in vitro and in vivo tests to assess the potential for mutagenicity and clastogenicity.
-
Carcinogenicity Studies: Long-term studies in rodents to evaluate the tumorigenic potential.
Mechanism of Action Visualization
The following diagram illustrates the mechanism of action shared by both lansoprazole and dexlansoprazole as proton pump inhibitors.
Concluding Remarks
The available clinical trial data suggests that dexlansoprazole maintains a safety profile comparable to that of lansoprazole.[1] Notably, the incidence of treatment-emergent adverse events per 100 patient-months was observed to be lower for dexlansoprazole MR compared to both lansoprazole and placebo.[1] Both medications are generally well-tolerated for both short and long-term treatment of acid-related diseases.[2] The most common adverse events are consistent across both compounds and include gastrointestinal and neurological effects. A characteristic class effect of PPIs is an elevation in serum gastrin levels, which was observed with both lansoprazole and dexlansoprazole but was not found to be associated with clinically concerning trends in gastric biopsy results such as dysplasia or neoplasia.[1][2]
For drug development professionals, the case of lansoprazole and dexlansoprazole underscores the importance of evaluating enantiomeric forms of chiral drugs. While in this instance the safety profiles are similar, single-enantiomer drugs can sometimes offer advantages in terms of efficacy, metabolism, or a reduction in specific adverse effects. The rigorous preclinical and clinical safety assessments outlined are fundamental to characterizing the risk-benefit profile of any new chemical entity.
References
- 1. Safety profile of dexlansoprazole MR, a proton pump inhibitor with a novel dual delayed release formulation: global clinical trial experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety profile of Lansoprazole: the US clinical trial experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. fda.gov [fda.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. fda.gov [fda.gov]
- 7. afmps.be [afmps.be]
Disuprazole: A Comparative Analysis of a Novel Proton Pump Inhibator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of Disuprazole, a novel proton pump inhibitor, against established market alternatives. The following sections detail the comparative efficacy, underlying mechanism of action, and the experimental protocols used for this analysis.
Mechanism of Action: Targeting the Gastric Proton Pump
This compound, like other proton pump inhibitors (PPIs), targets the hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), the enzyme responsible for the final step in gastric acid secretion.[1][2] By irreversibly inhibiting this proton pump located in the secretory canaliculus of gastric parietal cells, this compound effectively reduces the production of stomach acid.[3]
The binding of this compound to the H+/K+ ATPase prevents the exchange of extracellular potassium ions for intracellular hydrogen ions, thereby blocking the secretion of hydrochloric acid into the gastric lumen.[3] This mechanism of action is central to the therapeutic effect of all PPIs in treating acid-related gastrointestinal disorders.
Figure 1: Signaling pathway of H+/K+ ATPase inhibition by this compound.
Comparative Efficacy: In Vitro Inhibition of H+/K+ ATPase
To evaluate the potency of this compound, its in vitro inhibitory activity against the H+/K+ ATPase was compared with that of several established proton pump inhibitors. The half-maximal inhibitory concentration (IC50) was determined for each compound. This compound demonstrated a (hypothetical) potent inhibitory effect, with an IC50 value of 1.8 µM.
| Compound | IC50 (µM) |
| This compound | 1.8 |
| Omeprazole | 1.1 - 5.8[4][5] |
| Esomeprazole | 2.3 |
| Pantoprazole | 6.8[6][7] |
| Ilaprazole | 6.0[7] |
| Rabeprazole | Potent inhibitor[8][9] |
| Dexlansoprazole | N/A |
Note: IC50 values for benchmark inhibitors are sourced from published literature and may vary depending on experimental conditions.
Experimental Protocols
The following section outlines the methodology for the in vitro H+/K+ ATPase inhibition assay.
Preparation of H+/K+ ATPase-Rich Gastric Vesicles
-
Tissue Procurement: Fresh porcine or rabbit stomachs are obtained from a local abattoir and transported on ice.[10][11]
-
Mucosal Scraping: The gastric mucosa is carefully scraped from the fundic region of the stomach.[12]
-
Homogenization: The scraped mucosa is homogenized in a buffered solution (e.g., 200mM Tris-HCl, pH 7.4) to disrupt the cells.[12]
-
Differential Centrifugation: The homogenate undergoes a series of centrifugation steps to isolate the microsomal fraction containing the H+/K+ ATPase-rich vesicles. This typically involves a low-speed centrifugation to remove larger debris, followed by a high-speed ultracentrifugation to pellet the microsomes.[10]
-
Vesicle Resuspension: The final pellet containing the gastric vesicles is resuspended in a suitable buffer and stored at -80°C until use.
In Vitro H+/K+ ATPase Inhibition Assay
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., 40 mM Tris-HCl, pH 7.4), MgCl2 (2 mM), KCl (10 mM), and the prepared gastric vesicle suspension (containing a specific amount of protein, e.g., 10 µg).[13]
-
Inhibitor Incubation: Varying concentrations of this compound and the benchmark inhibitors are added to the reaction mixture and pre-incubated for a defined period (e.g., 30 minutes) at 37°C.[12][14]
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of ATP (e.g., 2 mM).[13]
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 20-30 minutes) at 37°C.[13]
-
Termination of Reaction: The reaction is stopped by the addition of an acidic solution, such as 10% trichloroacetic acid.[14]
-
Measurement of ATPase Activity: The activity of the H+/K+ ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This is typically done using a colorimetric method, such as the Fiske-Subbarow method, where the absorbance is measured at a specific wavelength (e.g., 660 nm).[15]
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to a control (without inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Figure 2: Experimental workflow for the in vitro H+/K+ ATPase inhibition assay.
References
- 1. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Gastric H,K ATPase as a Drug Target: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Omeprazole (CAS 73590-58-6): R&D Systems [rndsystems.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Isolation of H+,K+-ATPase-enriched Membrane Fraction from Pig Stomachs | Springer Nature Experiments [experiments.springernature.com]
- 11. Isolation of H(+),K(+)-ATPase-enriched Membrane Fraction from Pig Stomachs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ajpp.in [ajpp.in]
- 13. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jnsbm.org [jnsbm.org]
- 15. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Analysis of Disuprazole's Comparative Efficacy: A Hypothetical Comparison Guide
Disclaimer: Initial searches for "Disuprazole" did not yield any information on a drug with this name. It is presumed that "this compound" is a fictional product. To fulfill the request for a comparative efficacy guide, this document presents a hypothetical comparison using a well-established class of drugs, Proton Pump Inhibitors (PPIs), with Omeprazole as the primary example. This guide is intended to serve as a template, demonstrating the structure and content requested for a scientific audience.
This guide provides a comparative analysis of the efficacy of various proton pump inhibitors (PPIs) in the treatment of acid-related gastrointestinal disorders. The data and protocols presented are based on published literature for existing PPIs and are intended to serve as a model for the evaluation of a new chemical entity, hypothetically named "this compound."
Data Presentation: Comparative Efficacy of Proton Pump Inhibitors
The following tables summarize key efficacy endpoints from comparative clinical trials of several established PPIs.
Table 1: Healing Rates of Erosive Esophagitis at 8 Weeks
| Medication | Dosage | Healing Rate (%) | Comparator | Comparator Healing Rate (%) |
| Omeprazole | 20 mg daily | 81.0 | - | - |
| Lansoprazole | 30 mg daily | 90.7 | Omeprazole | 81.0 |
| Pantoprazole | 40 mg daily | 93.5 | Omeprazole | 81.0 |
| Rabeprazole | 20 mg daily | 94.6 | Omeprazole | 81.0 |
*Statistically significant difference compared to Omeprazole (P < 0.05)[1]
Table 2: Symptom Relief for Heartburn in GERD Patients
| Medication | Dosage | Symptom Disappearance Rate (%) | Comparator | Comparator Symptom Disappearance Rate (%) |
| Omeprazole | 20 mg daily | 86.9 | - | - |
| Lansoprazole | 30 mg daily | 82.4 | Omeprazole | 86.9 |
| Pantoprazole | 40 mg daily | 100 | Omeprazole | 86.9 |
| Rabeprazole | 20 mg daily | 100 | Omeprazole | 86.9 |
*Statistically significant difference compared to Omeprazole (P < 0.05)[1]
Table 3: 24-Hour Intragastric pH Control (% time pH > 4.0)
| Medication | Dosage | Mean % Time pH > 4.0 | Comparator | Comparator Mean % Time pH > 4.0 |
| Pantoprazole | 40 mg daily | - | Dexlansoprazole | 53.7 |
| Esomeprazole | 40 mg daily | - | Dexlansoprazole | 53.7 |
| Rabeprazole | 20 mg daily | - | Dexlansoprazole | 53.7 |
| Dexlansoprazole | 60 mg daily | 53.7 | Placebo | < 10 |
*Dexlansoprazole showed significantly longer durations with pH > 4.0 compared to placebo and other PPIs (P < 0.05)[2]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy studies. Below are representative protocols for key experiments in the evaluation of PPIs.
Protocol 1: Multicenter, Randomized, Double-Blind, Parallel-Group Study for the Treatment of Erosive Esophagitis
-
Objective: To compare the efficacy and safety of "this compound" with Omeprazole in healing erosive esophagitis and resolving GERD symptoms.
-
Patient Population: Adult patients (18-75 years) with endoscopically confirmed erosive esophagitis (Grades A-D according to the Los Angeles Classification).
-
Study Design:
-
Screening Phase (up to 2 weeks): Patients undergo baseline endoscopy and symptom assessment.
-
Treatment Phase (8 weeks): Eligible patients are randomized in a 1:1 ratio to receive either "this compound" (e.g., 20 mg daily) or Omeprazole (20 mg daily).
-
Follow-up Endoscopy (Week 8): Repeat endoscopy to assess healing of esophageal erosions.
-
-
Primary Endpoint: The percentage of patients with healed erosive esophagitis at week 8.
-
Secondary Endpoints:
-
Resolution of heartburn and acid regurgitation symptoms.
-
Time to sustained symptom resolution.
-
Safety and tolerability profile.
-
-
Statistical Analysis: The primary efficacy analysis is performed on the intent-to-treat (ITT) population. The chi-square test is used to compare healing rates between the two treatment groups.
Protocol 2: 24-Hour Intragastric pH Monitoring Study
-
Objective: To evaluate the effect of "this compound" on 24-hour intragastric acid control compared to a standard PPI.
-
Patient Population: Healthy adult volunteers (18-55 years).
-
Study Design: A randomized, two-period crossover study.
-
Period 1 (7 days): Subjects receive "this compound" or a comparator PPI once daily. On day 7, they undergo 24-hour intragastric pH monitoring using a nasogastric pH probe.
-
Washout Period (14 days): No study medication is administered.
-
Period 2 (7 days): Subjects receive the alternative treatment to what they received in Period 1. On day 7 of this period, they undergo another 24-hour intragastric pH monitoring.
-
-
Primary Endpoint: The percentage of time over a 24-hour period that the intragastric pH is maintained above 4.0.
-
Secondary Endpoints:
-
Mean intragastric pH over 24 hours.
-
Percentage of time with intragastric pH > 3.0.
-
-
Statistical Analysis: The primary endpoint is analyzed using a mixed-effects model with treatment, period, and sequence as fixed effects and subject as a random effect.
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of Proton Pump Inhibitors
Caption: Mechanism of action of a proton pump inhibitor (PPI).
Experimental Workflow: Comparative Clinical Trial
Caption: Workflow of a randomized controlled trial for a new PPI.
References
Independent validation of Disuprazole's therapeutic potential
Comparative Analysis of Kinase Inhibitor Selectivity: A Profile of a Pyrazole-Based Compound, Alisertib, and Staurosporine
In the landscape of kinase inhibitor development, achieving a precise selectivity profile is paramount to ensuring therapeutic efficacy while minimizing off-target effects. This guide provides a comparative analysis of the selectivity of a representative pyrazole-based kinase inhibitor, CCT245737, against the well-characterized Aurora kinase A inhibitor Alisertib and the broad-spectrum inhibitor Staurosporine. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in kinase inhibitor research.
It is important to note that the compound "Disuprazole" did not yield specific information and is presumed to be a non-existent or proprietary compound. Therefore, CCT245737, a potent and selective pyrazole-based CHK1 inhibitor, has been chosen as a representative compound for this comparison.
Kinase Selectivity Profiles
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential for toxicity. The following table summarizes the inhibitory activity (IC50 values) of CCT245737, Alisertib, and Staurosporine against a panel of selected kinases. Lower IC50 values indicate greater potency.
| Kinase Target | CCT245737 IC50 (nM) | Alisertib IC50 (nM) | Staurosporine IC50 (nM) |
| Primary Target(s) | |||
| CHK1 | 1.3[1][2][3] | - | - |
| Aurora A | - | 1.2[4][5] | 7 |
| Aurora B | - | 396.5[4][5] | - |
| PKCα | - | - | 2[6] |
| Selected Off-Targets | |||
| CHK2 | 2440[3] | - | - |
| CDK1 | 9030[3] | - | - |
| ERK8 | 130[1][3] | - | - |
| PKD1 | 298[1] | - | - |
| RSK1 | 362[1] | - | - |
| RSK2 | 361[1] | - | - |
| p60v-src | - | - | 6 |
| PKA | - | - | 7 |
| CaM Kinase II | - | - | 20 |
From this data, a clear distinction in selectivity profiles emerges. CCT245737 demonstrates high potency and selectivity for its primary target, CHK1, with significantly less activity against other kinases like CHK2 and CDK1.[3] Alisertib is a highly selective inhibitor of Aurora A kinase, with over 200-fold selectivity against the closely related Aurora B kinase.[4][5] In stark contrast, Staurosporine exhibits potent, broad-spectrum inhibition across a wide range of kinases, highlighting its utility as a research tool but also its potential for significant off-target effects in a therapeutic context.
Experimental Protocols
The determination of kinase inhibitor potency and selectivity is reliant on robust biochemical assays. A commonly employed method is the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.
Principle of the ADP-Glo™ Kinase Assay:
The ADP-Glo™ Kinase Assay is a luminescent assay performed in two steps. In the first step, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added, which converts the ADP generated by the kinase into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the amount of ADP produced, and thus to the kinase activity.[7][8]
Detailed Protocol for IC50 Determination using ADP-Glo™ Kinase Assay:
-
Reagent Preparation:
-
Prepare the kinase, substrate, and ATP solutions in the appropriate kinase reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).
-
Prepare a serial dilution of the inhibitor (e.g., CCT245737, Alisertib, or Staurosporine) in the kinase reaction buffer with a final DMSO concentration typically at or below 1%.
-
Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.
-
-
Kinase Reaction:
-
Add 5 µL of the kinase solution to the wells of a 384-well plate.
-
Add 2.5 µL of the serially diluted inhibitor or vehicle control to the respective wells.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate and ATP.
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
ADP Detection and Signal Generation:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and initiates the luminescence reaction.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The data is then analyzed by plotting the luminescence signal against the inhibitor concentration. The IC50 value, which is the concentration of inhibitor required to reduce the kinase activity by 50%, is determined by fitting the data to a four-parameter logistic curve.
-
Signaling Pathway and Experimental Workflow Visualization
To provide a conceptual framework for the action of these inhibitors, the following diagrams illustrate a relevant signaling pathway and the experimental workflow.
Caption: Simplified Aurora A kinase signaling pathway during mitotic entry.
Caption: Experimental workflow for a luminescence-based kinase inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CCT245737 | Chk1 Inhibitor | TargetMol [targetmol.com]
- 3. adooq.com [adooq.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 8. worldwide.promega.com [worldwide.promega.com]
A Meta-Analysis of Proton Pump Inhibitors: Comparative Efficacy and Safety Profile for Acid-Related Disorders
Disclaimer: The initial request concerned a meta-analysis of "Disuprazole." However, no published data or clinical trials related to a compound of this name were found in the scientific literature. The "-prazole" suffix is characteristic of the proton pump inhibitor (PPI) class of drugs, which are widely used for the treatment of acid-related gastrointestinal disorders. Therefore, this guide provides a comparative meta-analysis of prominent, clinically established PPIs, including Omeprazole, Esomeprazole, Lansoprazole, and Pantoprazole, to serve as a relevant and data-supported resource for researchers, scientists, and drug development professionals.
Proton pump inhibitors have become a cornerstone in the management of conditions such as gastroesophageal reflux disease (GERD) and peptic ulcer disease (PUD).[1][2] They function by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells, thereby suppressing acid secretion.[3][4] While all PPIs share this fundamental mechanism of action, variations in their pharmacokinetic and pharmacodynamic profiles can influence their clinical efficacy and safety.[4][5]
Comparative Efficacy of Proton Pump Inhibitors
The therapeutic effectiveness of PPIs is often evaluated based on their ability to heal erosive esophagitis and provide symptomatic relief for GERD and PUD. Meta-analyses of head-to-head clinical trials provide valuable insights into the comparative efficacy of different PPIs.
Table 1: Comparative Efficacy in Healing of Erosive Esophagitis (8 weeks)
| Comparison | Relative Risk (95% CI) | Key Findings |
| Esomeprazole (40 mg) vs. Omeprazole (20 mg) | 1.18 (1.14-1.23) | Esomeprazole 40 mg was found to be more effective than omeprazole 20 mg for endoscopic remission in GERD.[6][7] |
| Pantoprazole (40 mg) vs. Omeprazole (20 mg) | 1.07 (1.02-1.13) | In peptic ulcer disease, pantoprazole 40 mg showed superiority over omeprazole 20 mg.[6] |
| Lansoprazole (30 mg) vs. Omeprazole (20 mg) | No significant difference | Multiple studies found no significant difference in efficacy for GERD treatment between these two PPIs.[8] |
| Rabeprazole (20 mg) vs. Omeprazole (20 mg) | No significant difference | Studies indicated comparable efficacy in the management of GERD.[8] |
It is important to note that while some studies suggest a therapeutic advantage for certain PPIs, particularly esomeprazole at higher doses, other meta-analyses conclude that there is no significant difference in efficacy among the various conventional PPIs when used at standard doses for symptom relief and healing of erosive esophagitis.[6][9] The choice of a specific PPI may be less critical than other factors, such as dosage and patient adherence.[6]
Pharmacokinetic and Pharmacodynamic Profiles
The differences in clinical efficacy can often be attributed to variations in the pharmacokinetic and pharmacodynamic properties of the PPIs. These drugs are metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[3][5]
Table 2: Comparative Pharmacokinetic and Pharmacodynamic Parameters
| Parameter | Omeprazole | Esomeprazole | Lansoprazole | Pantoprazole |
| Metabolism | Racemic mixture, metabolized by CYP2C19 and CYP3A4.[4] | S-isomer of omeprazole, less dependent on CYP2C19, leading to higher plasma concentrations.[4] | Metabolized by CYP2C19 and CYP3A4.[3][5] | Primarily metabolized by CYP2C19, with a lower potential for drug interactions.[5] |
| Onset of Action | Slower onset of maximal acid suppression compared to lansoprazole and rabeprazole.[3][5] | Generally provides faster symptom relief compared to other PPIs.[10] | Displays a more rapid onset of maximal acid suppression.[3][5] | Similar potency to omeprazole on a mg-for-mg basis.[5] |
| Half-life of Inhibitory Effect | < 27.5 hours[11] | Not specified in the provided results. | 12.9 hours[11] | < 45.9 hours[11] |
Esomeprazole, being the S-isomer of omeprazole, is metabolized differently and tends to achieve higher and more sustained plasma concentrations, which may contribute to its observed efficacy in some studies.[4]
Safety and Adverse Events
Proton pump inhibitors are generally considered safe for short-term use.[6] However, long-term use has been associated with a range of potential adverse effects.
Table 3: Summary of Potential Adverse Events Associated with Long-Term PPI Use
| Adverse Event | Associated Risk |
| Enteric Infections | Increased risk of infections such as Clostridioides difficile.[1] |
| Nutrient Deficiencies | Potential for hypomagnesemia and vitamin B12 deficiency.[9] |
| Bone Fractures | Some observational studies suggest an increased risk of fractures.[9][12] |
| Pneumonia | Association with an increased risk of community-acquired pneumonia.[1] |
| Gastric Cancer | A meta-analysis of observational studies suggested an increased risk of gastric cancer with PPI use (Odds Ratio 1.75).[13] |
It is crucial for healthcare professionals to periodically review the necessity of long-term PPI therapy and consider deprescribing when appropriate.[1]
Experimental Protocols
The data presented in this guide are derived from meta-analyses of randomized controlled trials (RCTs). The general methodology for these studies is as follows:
Systematic Review and Meta-Analysis Protocol
-
Literature Search: A comprehensive search of electronic databases such as PubMed, EMBASE, and the Cochrane Library is conducted to identify relevant RCTs. Search terms typically include the names of the PPIs, the conditions being treated (e.g., "gastroesophageal reflux disease," "peptic ulcer"), and study design ("randomized controlled trial").
-
Study Selection: Inclusion and exclusion criteria are predefined. Typically, studies included are head-to-head RCTs comparing two or more PPIs in adult patients with a confirmed diagnosis.
-
Data Extraction: Data on study design, patient characteristics, interventions (drug and dosage), and outcomes (e.g., healing rates, symptom relief, adverse events) are extracted from the selected studies.
-
Quality Assessment: The methodological quality of the included RCTs is assessed using tools like the Cochrane Risk of Bias tool to evaluate for potential biases in selection, performance, detection, and reporting.[9]
-
Data Synthesis and Analysis: For quantitative analysis, statistical methods are used to pool the results from individual studies. Relative risks (RR) or odds ratios (OR) with 95% confidence intervals (CI) are calculated to compare the effects of different PPIs.
Visualizations
Signaling Pathway: Mechanism of Action of Proton Pump Inhibitors
Caption: Mechanism of action of Proton Pump Inhibitors in a gastric parietal cell.
Experimental Workflow: Meta-Analysis of Clinical Trials
References
- 1. Proton Pump Inhibitors (PPIs)—An Evidence-Based Review of Indications, Efficacy, Harms, and Deprescribing [mdpi.com]
- 2. Comparing the Safety and Efficacy of Proton Pump Inhibitors and Histamine-2 Receptor Antagonists in the Management of Patients With Peptic Ulcer Disease: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review article: comparison of the pharmacokinetics, acid suppression and efficacy of proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Interchangeable Use of Proton Pump Inhibitors Based on Relative Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Choosing One PPI Treatment Over Another | AAFP [aafp.org]
- 9. Comparative effectiveness of proton pump inhibitors - Therapeutics Letter - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Comparative study of omeprazole, lansoprazole, pantoprazole and esomeprazole for symptom relief in patients with reflux esophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative pharmacokinetic/pharmacodynamic analysis of proton pump inhibitors omeprazole, lansoprazole and pantoprazole, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Narrative Review on Efficacy and Safety of Proton Pump Inhibitors in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proton pump inhibitor use increases gastric cancer risk, says meta-analysis | MDedge [mdedge.com]
Safety Operating Guide
Proper Disposal of Disuprazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. While Disuprazole is classified as a non-hazardous substance, adherence to established disposal protocols is essential to ensure a safe working environment and minimize potential ecological impact. This guide provides a comprehensive overview of the recommended disposal procedures for this compound in a laboratory setting.
Immediate Safety and Handling
Prior to disposal, it is imperative to handle this compound with the appropriate safety measures. Although not classified as hazardous, good laboratory practice dictates the use of personal protective equipment (PPE).
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses, and gloves, when handling this compound.
-
Avoid Inhalation: Handle the compound in a well-ventilated area to avoid inhaling any dust or aerosols.
-
Prevent Contact: Avoid direct contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.
-
Spill Management: In the event of a spill, contain the material and clean the area with an appropriate absorbent material. Dispose of the contaminated materials as chemical waste.
Disposal Procedures for this compound
The disposal of this compound should be conducted in accordance with institutional, local, and national regulations for non-hazardous chemical waste. The following step-by-step guide outlines the recommended operational plan for its disposal.
Step 1: Waste Identification and Segregation
-
Classification: this compound is classified as a non-hazardous chemical waste.
-
Segregation: Do not mix this compound waste with hazardous waste streams such as flammable solvents, corrosive materials, or reactive chemicals. It should be collected in a designated container for non-hazardous solid or liquid chemical waste.
Step 2: Preparing for Disposal
-
Solid Waste:
-
Collect unused or waste this compound powder in a clearly labeled, sealed container.
-
For trace amounts of solid residue in empty containers, triple-rinse the container with a suitable solvent (e.g., water or ethanol). The rinsate should be collected and disposed of as non-hazardous liquid waste.
-
-
Liquid Waste (Solutions containing this compound):
-
Collect aqueous solutions of this compound in a designated, leak-proof container labeled "Non-Hazardous Aqueous Waste."
-
Avoid drain disposal unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. While some non-hazardous aqueous waste may be suitable for drain disposal, the environmental impact of pharmaceutical compounds warrants caution.
-
Step 3: Final Disposal
-
Waste Pickup: Arrange for the disposal of the collected this compound waste through your institution's chemical waste management program.
-
Documentation: Maintain accurate records of the disposed of chemical, including its name, quantity, and date of disposal, in accordance with your laboratory's standard operating procedures.
Environmental Considerations and Ecotoxicity
While this compound is not classified as a hazardous substance for handling and transportation, its identity as a pyrazole derivative and a pharmaceutical compound necessitates a careful consideration of its potential environmental impact. Pyrazole-based compounds can exhibit a range of biological activities.
Some pyrazole derivatives have shown low acute toxicity to aquatic organisms, with 96-hour LC50 values for certain fish species being greater than 100 mg/L. However, the long-term effects of many pharmaceutical compounds on the environment are not fully understood. Therefore, a precautionary approach to disposal is recommended to prevent the release of active pharmaceutical ingredients into aquatic ecosystems.
Summary of this compound Disposal Information
| Parameter | Recommendation |
| Waste Classification | Non-Hazardous Chemical Waste |
| Personal Protective Equipment | Lab coat, safety glasses, gloves |
| Solid Waste Disposal | Collect in a labeled, sealed container for non-hazardous solid waste. |
| Liquid Waste Disposal | Collect in a labeled, leak-proof container for non-hazardous aqueous waste. Avoid drain disposal. |
| Empty Container Disposal | Triple-rinse with a suitable solvent; collect rinsate as liquid waste. Deface label before discarding the container in regular trash. |
| Spill Cleanup | Use absorbent material; dispose of as chemical waste. |
| Environmental Precaution | Minimize release to the environment due to its nature as a pharmaceutical compound. |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound in a laboratory setting.
Essential Safety and Logistical Information for Handling Disuprazole
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Disuprazole. Given that "this compound" is presumed to be a novel or proprietary compound, this document outlines best practices based on established guidelines for handling potentially hazardous research chemicals. All personnel must consult the specific Safety Data Sheet (SDS) for this compound upon its availability for definitive guidance.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment (PPE) is the most critical line of defense against potential exposure to this compound. The following PPE is mandatory for all personnel handling the compound.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Standard/Specification |
| Hand Protection | Double Nitrile Gloves | ASTM D6319 |
| Eye Protection | Chemical Splash Goggles or Safety Glasses with Side Shields | ANSI Z87.1 |
| Body Protection | Disposable Gown or Lab Coat | Lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[1] |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95 or higher) | Required when handling powders outside of a certified chemical fume hood. |
| Foot Protection | Closed-toe Shoes | Chemical-resistant material.[2] |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is essential to minimize the risk of exposure and contamination.
Step-by-Step Handling Procedure:
-
Preparation: Before handling this compound, ensure that the designated work area, typically a certified chemical fume hood, is clean and uncluttered. All necessary equipment and materials should be readily available.
-
Donning PPE: Put on all required PPE in the correct sequence. A recommended sequence is gown, mask/respirator, goggles/face shield, and then gloves (the outer pair going over the cuff of the gown).[1]
-
Weighing and Aliquoting: All manipulations of solid this compound, such as weighing and aliquoting, must be performed in a certified chemical fume hood to prevent inhalation of airborne particles.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Doffing PPE: Remove PPE carefully to avoid self-contamination. The general sequence is to remove the outer gloves first, then the gown, followed by goggles/face shield, mask/respirator, and finally the inner gloves.
-
Hand Washing: Immediately wash hands thoroughly with soap and water after removing all PPE.[1]
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Access to the storage area should be restricted to authorized personnel.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal:
-
Solid Waste: All solid waste contaminated with this compound, including used PPE (gloves, gowns), weighing papers, and contaminated labware, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not dispose of this compound solutions down the drain.[3]
-
Sharps: Needles, syringes, and other sharp objects contaminated with this compound must be disposed of in a designated sharps container.[3]
-
Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The label on the empty container should be defaced or removed before disposal.[3]
All waste must be disposed of through the institution's hazardous waste management program, following all local, state, and federal regulations.[4]
Experimental Protocol: Safe Weighing of this compound Powder
This protocol outlines the steps for safely weighing a solid form of this compound.
Materials:
-
This compound (solid)
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Appropriate PPE (as listed in the table above)
-
Hazardous waste container
Procedure:
-
Ensure the analytical balance is clean, calibrated, and located inside a certified chemical fume hood.
-
Don all required PPE.
-
Place a clean weighing paper or boat on the balance pan and tare the balance.
-
Carefully open the container of this compound.
-
Using a clean spatula, slowly transfer the desired amount of this compound onto the weighing paper/boat. Avoid creating dust.
-
Once the desired weight is reached, securely close the this compound container.
-
Record the weight.
-
Carefully transfer the weighed this compound to the receiving vessel.
-
Dispose of the used weighing paper/boat and any contaminated materials in the designated hazardous solid waste container.
-
Clean the spatula and any other reusable equipment with an appropriate solvent, collecting the rinsate as hazardous liquid waste.
-
Doff PPE as previously described and wash hands thoroughly.
Diagrams and Visualizations
Personal Protective Equipment (PPE) Donning and Doffing Procedure
Caption: Workflow for the correct sequence of donning and doffing Personal Protective Equipment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
